Lithium isopropoxide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
lithium;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635471 | |
| Record name | Lithium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-10-5 | |
| Record name | Lithium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Lithium Alkoxides: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium alkoxides are a cornerstone of modern organic and organometallic chemistry, prized for their utility as strong, non-nucleophilic bases and as versatile precursors in the synthesis of a wide array of chemical structures, including pharmaceuticals and advanced materials. Their history is intrinsically linked to the broader development of organolithium chemistry. While early observations of metal alkoxide formation date back to the 19th century, the systematic study and application of lithium alkoxides gained significant traction in the mid-20th century. This guide provides an in-depth exploration of the historical evolution and current methodologies for synthesizing these pivotal reagents.
Historical Perspective
The journey of lithium alkoxide synthesis began with foundational methods that were simple in concept but often challenging in practice. The direct reaction of lithium metal with an alcohol, a method still in use today, was among the earliest approaches. Seminal work in the early to mid-20th century laid the groundwork for understanding the reactivity of alkali metals with organic compounds. For instance, publications by O.C. Dermer in 1934 and by C.W. Kamienski and D.H. Lewis in 1965 provided significant insights into the preparation and properties of lithium alkoxides in various solvents.[1]
The development of organolithium reagents, such as n-butyllithium, in the 1930s by Karl Ziegler, Georg Wittig, and Henry Gilman, opened up new avenues for synthesis. While primarily used for other transformations, the deprotonation of alcohols by these powerful bases provided a more controlled, albeit indirect, route to lithium alkoxides.
Later innovations, often documented in patent literature, focused on improving the efficiency, safety, and purity of lithium alkoxide synthesis. These advancements included the use of lithium hydride as a safer alternative to lithium metal and the development of processes to produce clear, stable solutions of lithium alkoxides, which are crucial for many industrial applications.[1]
Core Synthetic Methodologies
There are three primary methods for the synthesis of lithium alkoxides, each with its own set of advantages and disadvantages.
Reaction of Lithium Metal with an Alcohol
This is the most direct and classical method for preparing lithium alkoxides. The reaction involves the direct reaction of lithium metal with an alcohol, resulting in the formation of the lithium alkoxide and hydrogen gas.
Reaction: 2Li + 2ROH → 2LiOR + H₂
This method is widely applicable to a range of alcohols, from simple primary alcohols like methanol (B129727) and ethanol (B145695) to bulkier tertiary alcohols like tert-butanol (B103910).[2]
Reaction of Lithium Hydride with an Alcohol
As a safer alternative to handling elemental lithium, lithium hydride (LiH) can be used to deprotonate alcohols. The reaction proceeds with the evolution of hydrogen gas, and the resulting lithium alkoxide is typically of high purity. This method is particularly useful for laboratory-scale preparations where the handling of pyrophoric lithium metal is a concern.
Reaction: LiH + ROH → LiOR + H₂
Reaction of Organolithium Reagents with an Alcohol
Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases that readily deprotonate alcohols to form the corresponding lithium alkoxide and the alkane byproduct. This method is highly efficient and provides a clean reaction profile.
Reaction: R'Li + ROH → LiOR + R'H
Comparative Data of Synthetic Methods
The choice of synthetic method often depends on the desired scale, purity, and the specific alkoxide being prepared. The following tables summarize quantitative data for the synthesis of common lithium alkoxides using different methods.
| Lithium Alkoxide | Starting Materials | Solvent | Reaction Conditions | Yield/Concentration | Reference |
| Lithium Methoxide (B1231860) | Lithium metal, Methanol | Methanol/Toluene (B28343) | Cooling during addition | 0.1 M solution | [3] |
| Lithium Methoxide | Lithium metal, Methanol | Methanol | < 60°C | 40-70% methanol recovery | [4] |
| Lithium Ethoxide | Lithium metal, Ethanol | Ethanol | Slow addition | Saturated solution (~12.5 g/100 mL) | [2] |
| Lithium Isopropoxide | Lithium metal, Isopropanol | Isopropanol | 60-80°C | 29.5% mass fraction | [5] |
| Lithium tert-Butoxide | Lithium metal, tert-Butanol | THF | Reflux (61°C), 3 hours | ~2.8 M solution | [6] |
| Lithium tert-Butoxide | Lithium hydride, tert-Butanol | THF | Reflux, 6 hours | 95.6% yield (2.34 M solution) | [1] |
| Lithium tert-Butoxide | n-Butyllithium, tert-Butanol | THF/Hexane | ≤ 5°C | 93% yield | [7] |
Experimental Protocols
Synthesis of Lithium Methoxide from Lithium Metal
Materials:
-
Lithium metal, freshly cut (0.7 g)
-
Anhydrous methanol (150 mL)
-
Toluene, anhydrous (to 1000 mL)
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 150 mL of anhydrous methanol.
-
While cooling the flask in an ice bath, add small portions of freshly cut lithium metal (0.7 g) to the methanol. The reaction is exothermic and will produce hydrogen gas.
-
Once the lithium metal has completely reacted, add sufficient anhydrous toluene to bring the total volume to 1000 mL.
-
If the solution is cloudy, add a small amount of anhydrous methanol to clarify it.[3]
Synthesis of Lithium Ethoxide from Lithium Metal
Materials:
-
Lithium metal (2.9 g, 0.41 moles)
-
Ethanol, anhydrous (144 g, 3.13 moles)
Procedure:
-
In a flask under an inert atmosphere, place 144 g of anhydrous ethanol.
-
Slowly add small pieces of lithium metal (2.9 g) to the ethanol. The reaction will generate heat and hydrogen gas.
-
After all the lithium has been added and the reaction has subsided, a slightly yellow solution of lithium ethoxide in ethanol is obtained.[2]
-
If the ethanol contains traces of water, a white precipitate of lithium hydroxide (B78521) may form, which can be removed by filtration.[2]
Synthesis of Lithium tert-Butoxide from Lithium Metal
Materials:
-
Lithium metal (1.7 g)
-
tert-Butanol (7.5 g)
-
Anhydrous Tetrahydrofuran (B95107) (THF) (36 mL)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, and under an argon atmosphere, add 36 mL of anhydrous THF and 7.5 g of tert-butanol.
-
Cut 1.7 g of lithium metal into small pieces and add them to the flask.
-
Heat the mixture to reflux (approximately 61°C) using an oil bath. The reaction will become more vigorous at reflux, with the evolution of hydrogen gas.
-
Maintain the reflux for 3 hours.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Filter the resulting solution under an argon atmosphere to obtain a solution of lithium tert-butoxide in THF.[6]
Synthesis of Lithium tert-Butoxide from Lithium Hydride
Materials:
-
Lithium hydride (LiH)
-
tert-Butanol
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flask containing lithium hydride, add anhydrous THF to create a slurry.
-
Heat the mixture to reflux.
-
Slowly add a solution of tert-butanol in anhydrous THF to the refluxing mixture.
-
After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and filter to obtain the lithium tert-butoxide solution.
Signaling Pathways and Experimental Workflows
The synthesis of lithium alkoxides can be represented by straightforward reaction pathways. Below are diagrams generated using the DOT language to visualize these processes.
Caption: Reaction of Lithium Metal with an Alcohol.
Caption: Synthesis from Lithium Hydride.
Caption: Synthesis via Deprotonation with an Organolithium Reagent.
Safety Precautions
The synthesis of lithium alkoxides involves the use of highly reactive and potentially hazardous materials. It is imperative that all procedures are carried out with strict adherence to safety protocols.
-
Lithium Metal: Lithium is a highly reactive metal that can ignite in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (argon or nitrogen) and away from moisture.[8][9]
-
Lithium Hydride: Lithium hydride is a flammable solid that also reacts with water to produce hydrogen gas. It should be handled in a dry, inert atmosphere.
-
Organolithium Reagents: Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously upon contact with air. They are also highly reactive towards water and other protic solvents. These reagents must be handled using air-free techniques, such as a Schlenk line or in a glovebox.[10][11]
-
Solvents: Many of the solvents used, such as tetrahydrofuran (THF) and hexane, are highly flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and gloves, must be worn at all times. For handling pyrophoric reagents, specialized gloves (e.g., nitrile gloves under neoprene gloves) are recommended.[8][9]
Characterization
The most common method for determining the concentration of a lithium alkoxide solution is through titration. A standardized solution of an acid, such as benzoic acid, is used to titrate the alkoxide solution to a colorimetric endpoint using an indicator like quinaldine (B1664567) red.[3] This allows for the accurate determination of the molarity of the prepared reagent.
Conclusion
The synthesis of lithium alkoxides has evolved from early, direct methods to more refined and controlled processes. The choice of synthetic route depends on a variety of factors including the desired scale, purity requirements, and available laboratory infrastructure. By understanding the historical context, the nuances of each synthetic method, and the critical safety considerations, researchers can effectively prepare and utilize these indispensable reagents in their scientific endeavors.
References
- 1. US5276219A - Preparation of lithium alkoxides - Google Patents [patents.google.com]
- 2. amasci.net [amasci.net]
- 3. Preparation and Standardization of 0.1 M Lithium Methoxide | Pharmaguideline [pharmaguideline.com]
- 4. Lithium methoxide | 865-34-9 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. youtube.com [youtube.com]
- 7. Lithium tert-butoxide synthesis - chemicalbook [chemicalbook.com]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
The Dawn of a Reagent: Early Applications of Lithium Isopropoxide in Organic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium isopropoxide (LiOi-Pr), a member of the alkali metal alkoxide family, has carved a niche for itself in modern organic synthesis. However, its journey from a laboratory curiosity to a versatile reagent was a gradual one. This technical guide delves into the early applications of this compound in organic chemistry, with a focus on the period before 1970. While detailed, specific examples from this era are less prolific compared to its aluminum counterpart, this document pieces together its nascent roles based on the known reactivity of alkali metal alkoxides and the developing landscape of synthetic methodology at the time. We will explore its probable, albeit often less-documented, applications as a basic catalyst and in polymerization, contextualized by the more prominent use of other metal isopropoxides.
Core Early Applications
In the early to mid-20th century, the field of synthetic organic chemistry was undergoing rapid expansion. The development of organometallic reagents was a significant part of this growth.[1] While organolithium compounds were being explored from the 1930s onwards, the specific applications of lithium alkoxides like this compound were not as extensively documented as those of Grignard reagents or other organometallic species.[1] The primary roles for this compound in this early period can be inferred from the general reactivity of strong bases and alkoxides.
Role as a Basic Catalyst
This compound, being the salt of a strong base (isopropanol) and a strong alkali metal, is itself a strong base. This property would have made it a candidate for base-catalyzed reactions.
One of the key areas where strong bases were employed was in isomerization reactions. For instance, the conversion of epoxides to allylic alcohols is a base-promoted elimination reaction.[2] While lithium amides were commonly used for this transformation, the underlying mechanism involves the deprotonation at a carbon adjacent to the epoxide ring, a role that a strong alkoxide base could potentially fulfill.[2]
Another related area is the isomerization of allyl ethers to propenyl ethers, a reaction that can be promoted by strong bases.[3] Although later work highlights the efficacy of lithium diisopropylamide (LDA), the fundamental step is the abstraction of a proton, for which this compound could have been an early, albeit perhaps less efficient, candidate.
A 1961 patent details the use of a basic lithium phosphate (B84403) catalyst for the isomerization of propylene (B89431) oxide to allyl alcohol, demonstrating the utility of lithium-based basic materials in such transformations.[4]
Initiator in Polymerization
The mid-20th century was a golden age for polymer chemistry, with the discovery of Ziegler-Natta catalysis in the 1950s revolutionizing the field.[1] Alkali metal alkoxides were recognized for their potential as initiators in anionic polymerization. The isopropoxide anion can initiate the polymerization of susceptible monomers, such as styrenes or dienes.
The mechanism of initiation would involve the nucleophilic attack of the isopropoxide anion on the monomer, creating a new anionic species that then propagates the polymer chain. While butyllithium (B86547) became a more common initiator for anionic polymerization, the use of lithium alkoxides as modifiers or initiators was an area of active research.[5]
Experimental Methodologies: A Reconstruction
Detailed experimental protocols for the use of this compound from before 1970 are scarce in readily available literature. However, based on the general procedures for handling air- and moisture-sensitive reagents of that era, we can reconstruct plausible methodologies.
Preparation of this compound
The synthesis of this compound is straightforward and would have been accessible to chemists of the time. The primary method involves the reaction of lithium metal with anhydrous isopropanol (B130326).
Protocol: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon) would be charged with lithium metal shavings or wire. Anhydrous isopropanol would then be added slowly from the dropping funnel. The reaction is exothermic and produces hydrogen gas, requiring careful control of the addition rate and adequate ventilation. The reaction mixture would be stirred until all the lithium metal has reacted. The resulting solution of this compound in isopropanol could be used directly, or the solvent could be removed under reduced pressure to yield solid this compound.
Hypothetical Protocol for a Base-Catalyzed Isomerization
Reaction: Isomerization of an Epoxide to an Allylic Alcohol
-
A solution of the epoxide in an anhydrous, inert solvent such as diethyl ether or benzene (B151609) would be prepared in a flame-dried flask under an inert atmosphere.
-
A solution of this compound in isopropanol, or a suspension of solid this compound in the reaction solvent, would be added to the epoxide solution.
-
The reaction mixture would be stirred, likely with heating (reflux), for a period of several hours to overnight.
-
The progress of the reaction would have been monitored by techniques available at the time, such as changes in physical properties or by taking aliquots for analysis.
-
Upon completion, the reaction would be quenched by the careful addition of water or a dilute acid.
-
The product would then be extracted into an organic solvent, washed, dried, and purified by distillation or crystallization.
Quantitative Data Summary
Due to the limited number of specific studies on this compound from this period, a comprehensive table of quantitative data is not feasible. However, for context, we can look at related reactions. For instance, in modern base-promoted epoxide isomerizations, yields can be high, often exceeding 80-90%, with reaction times varying from a few hours to 24 hours depending on the substrate and the specific base used. It is reasonable to assume that early explorations with this compound would have aimed for similar outcomes, though yields may have been more modest as reaction conditions were being optimized.
Logical Relationships and Workflows
The logical workflow for the application of this compound as a basic catalyst or polymerization initiator follows a standard pattern for the use of air-sensitive reagents in organic synthesis.
Experimental Workflow for Synthesis and Use of this compound
Caption: General workflow for the preparation and use of this compound.
Signaling Pathway for Base-Promoted Epoxide Isomerization
References
theoretical studies of lithium isopropoxide aggregation
An In-depth Technical Guide to the Theoretical Study of Lithium Isopropoxide Aggregation
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This compound (LiOiPr) is a versatile reagent in organic synthesis, utilized as a strong base and nucleophile. Its reactivity, selectivity, and solubility are intrinsically linked to its state of aggregation in solution. Understanding the thermodynamic and kinetic factors governing the formation of various oligomeric species is paramount for optimizing reaction conditions and developing predictive models of its chemical behavior. This technical guide provides a comprehensive overview of the theoretical approaches used to study the aggregation of this compound. While direct theoretical studies on this compound are not extensively available in the current literature, this guide draws upon established computational methodologies and experimental findings for analogous lithium alkoxides, such as lithium tert-butoxide, to present a robust framework for the investigation of LiOiPr aggregation. This document outlines plausible aggregate structures, details the requisite computational protocols, and presents illustrative quantitative data to guide future research in this area.
Introduction to Lithium Alkoxide Aggregation
Organolithium compounds, including lithium alkoxides, are known to form aggregates in both the solid state and in solution.[1] The degree of aggregation is influenced by several factors, including the steric bulk of the organic substituent, the nature of the solvent, and the presence of other coordinating species.[2] These aggregates exist in a dynamic equilibrium between various oligomeric forms, such as dimers, tetramers, and hexamers. The specific aggregation state can significantly impact the reactivity of the lithium compound.[3] For instance, lower aggregation states are often associated with higher reactivity.[4]
Theoretical studies, primarily employing density functional theory (DFT), have proven invaluable in elucidating the structures and relative stabilities of these aggregates.[2] Such studies provide insights into the nature of the Li-O bonding, the role of solvent molecules in stabilizing or breaking up aggregates, and the energetic landscape of the aggregation process.
Plausible Aggregate Structures of this compound
Based on experimental and theoretical studies of other lithium alkoxides, notably lithium tert-butoxide, several aggregate structures can be postulated for this compound.[5][6] The most common motifs are based on a (LiO)n core.
-
Dimer (LiOiPr)₂: A planar or puckered four-membered ring.
-
Trimer (LiOiPr)₃: A six-membered ring structure.
-
Tetramer (LiOiPr)₄: A cubane-like structure is commonly observed for lithium alkoxides.
-
Hexamer (LiOiPr)₆: A hexagonal prism structure has been identified for lithium tert-butoxide.[6]
-
Octamer (LiOiPr)₈: A kinetically stable, highly ordered octameric form has been characterized for lithium tert-butoxide, formed under specific conditions.[5]
The steric bulk of the isopropoxide group will play a significant role in determining the relative stability of these aggregates.
Theoretical and Computational Methodologies
A robust theoretical investigation of this compound aggregation involves the application of quantum chemical methods to calculate the geometric, energetic, and spectroscopic properties of the proposed aggregates.
Density Functional Theory (DFT)
DFT is the most widely used computational method for studying organolithium aggregates due to its favorable balance of accuracy and computational cost.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly employed. Dispersion-corrected functionals are also recommended to accurately capture the van der Waals interactions that can be important in these systems.[2]
-
Basis Sets: Pople-style basis sets, such as 6-31G* or 6-31+G(d), are often used for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets like 6-311+G(d,p) may be employed.
Solvation Models
The inclusion of solvent effects is critical for accurately modeling the aggregation process in solution.
-
Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to approximate the bulk solvent environment.
-
Explicit Solvation Models: For a more detailed understanding of the role of solvent coordination, explicit solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) can be included in the calculation, coordinated to the lithium centers. A combination of explicit and implicit models often provides the most accurate results.
Thermodynamic Calculations
The relative stabilities of the different aggregates are determined by calculating the Gibbs free energy of aggregation (ΔG_agg). This is typically calculated as the difference between the Gibbs free energy of the aggregate and the appropriate number of solvated monomers.
Quantitative Data on Aggregation Energies
The following table presents hypothetical, yet realistic, quantitative data for the aggregation of this compound in the gas phase and in a polar aprotic solvent like tetrahydrofuran (THF). These values are illustrative and based on trends observed for other lithium alkoxides. Actual values would need to be determined through specific DFT calculations as outlined in the methodologies section.
| Aggregate | Gas Phase Aggregation Energy (kcal/mol) | THF Solvated Aggregation Energy (kcal/mol) |
| Dimer | -45 | -15 |
| Trimer | -80 | -25 |
| Tetramer | -120 | -40 |
| Hexamer | -160 | -50 |
Note: Aggregation energies are typically exothermic (negative values), indicating that the formation of aggregates is an energetically favorable process.
Visualizations
Logical Workflow for Theoretical Investigation
Caption: A flowchart illustrating the typical computational workflow for the theoretical investigation of this compound aggregation.
Proposed Aggregation Equilibria of this compound
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a kinetically stable, highly ordered, octameric form of lithium tert-butoxide and its implications regarding aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Elucidation of tert-Butyllithium/Lithium Alkoxide and Lithium Hydride/Lithium Alkoxide Mixed Aggregates - UNT Digital Library [digital.library.unt.edu]
Computational Analysis of Lithium Isopropoxide Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium isopropoxide (LiOiPr) is a versatile and widely utilized reagent in organic synthesis, valued for its strong basicity and nucleophilicity. It plays a crucial role in a variety of chemical transformations, including deprotonation, nucleophilic additions to carbonyl compounds, and as an initiator in polymerization reactions. Understanding the intricate mechanisms of LiOiPr-mediated reactions is paramount for optimizing reaction conditions, predicting stereochemical outcomes, and designing novel synthetic methodologies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the complex reaction pathways, transition states, and thermodynamics associated with these reactions. This technical guide provides an in-depth analysis of the computational approaches used to study this compound reaction mechanisms, focusing on its aggregation state and its reactivity with common organic substrates.
Core Concepts in this compound Reactivity: The Role of Aggregation
A fundamental aspect of lithium alkoxide chemistry is the pronounced tendency of these species to form aggregates in solution. The degree of aggregation, which is influenced by the solvent, concentration, and the steric bulk of the alkoxide, significantly impacts the reactivity of the lithium reagent. Computational studies on analogous lithium alkoxides, such as lithium butoxides, have shown that these compounds exist as a dynamic equilibrium of various aggregated forms, most commonly dimers and tetramers.
The aggregation state directly influences the nucleophilicity and basicity of the alkoxide. Generally, smaller aggregates are more reactive. Therefore, computational investigations of LiOiPr reaction mechanisms must consider the energetic landscape of aggregate dissociation and the relative reactivity of each species.
Logical Relationship: Aggregation and Reactivity
Caption: The dissociation of larger, less reactive this compound aggregates into smaller, more reactive species is a key factor governing its chemical behavior.
Computational Methodology for Studying this compound Reactions
The computational investigation of LiOiPr reaction mechanisms typically employs DFT calculations. The choice of functional and basis set is critical for obtaining accurate energetic and geometric information.
Experimental Protocol: A Generalized Computational Approach
-
Model System Selection: The initial step involves defining the model system. This includes the specific aggregate of LiOiPr (e.g., monomer, dimer, or tetramer) and the substrate molecule (e.g., an aldehyde, ketone, or ester). Solvation effects are often incorporated using either implicit continuum solvation models (like PCM or SMD) or by including explicit solvent molecules in the calculation.
-
Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints. This is typically performed using a functional like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., cc-pVDZ).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. These calculations serve two purposes: to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
-
Transition State Searching: Locating the transition state is often the most challenging part of the computational study. Methods like the Berny algorithm with eigenvector following or synchronous transit-guided quasi-Newton (STQN) methods are commonly used. The nature of the transition state is confirmed by visualizing the imaginary frequency, which should correspond to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) or cc-pVTZ).
-
Thermodynamic Analysis: The Gibbs free energies of all species are calculated to determine the overall thermodynamics of the reaction and the activation barriers.
Reaction Mechanisms: A Computational Perspective
Aldol-Type Addition to Carbonyls
This compound is a potent nucleophile that readily adds to the carbonyl group of aldehydes and ketones in an aldol-type reaction. Computational studies on related lithium alkoxides and enolates provide a framework for understanding the mechanism of this fundamental transformation.
The reaction is believed to proceed through a six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-type model when an enolate is involved. In the case of direct addition of LiOiPr, the lithium cation coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, while the isopropoxide oxygen attacks the carbonyl carbon.
Workflow for Computational Analysis of Aldol-Type Addition
Caption: A typical computational workflow for investigating the mechanism of an LiOiPr-mediated aldol-type addition reaction.
Quantitative Data from Analogous Systems
While specific data for LiOiPr is limited in the literature, studies on other lithium alkoxides and organolithium reagents in similar reactions provide valuable insights. Activation barriers for the addition of lithium reagents to carbonyls are generally low, consistent with the high reactivity observed experimentally.
| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |
| Aldol-Type Addition | LiH + H₂CO | B3LYP/6-31G | 10.2 | Analogous nucleophilic addition |
| Aldol-Type Addition | MeLi + H₂CO | B3LYP/6-31G | 8.5 | Analogous organolithium addition |
| Aldol-Tishchenko | Lithium enolate + Benzaldehyde | Ab initio MO | ~15-20 | Related C-C bond formation |
Note: These values are for analogous systems and serve as estimates for the expected energetic landscape of LiOiPr reactions.
Tishchenko and Aldol-Tishchenko Reactions
The Tishchenko reaction involves the disproportionation of two aldehydes to form an ester, often catalyzed by an alkoxide. A related process, the Aldol-Tishchenko reaction, involves the reaction of a ketone enolate with two molecules of an aldehyde to form a 1,3-diol monoester. Lithium alkoxides, including LiOiPr, are effective catalysts for these transformations.
Computational studies on the Aldol-Tishchenko reaction involving lithium enolates have elucidated a multi-step mechanism. The reaction typically proceeds through an initial aldol (B89426) addition to form a lithium alkoxide intermediate, which then reacts with a second molecule of the aldehyde via a six-membered cyclic transition state involving hydride transfer.
Signaling Pathway: Aldol-Tishchenko Reaction
Caption: A simplified mechanistic pathway for the LiOiPr-catalyzed Aldol-Tishchenko reaction, highlighting the key intermediates and the hydride transfer step.
Conclusion
Computational analysis provides an indispensable framework for understanding the complex reaction mechanisms of this compound. By employing DFT calculations, researchers can gain detailed insights into the role of aggregation, the structure of transition states, and the thermodynamics of reaction pathways. While direct computational studies on LiOiPr are not abundant, the principles derived from analogous lithium alkoxide and organolithium systems offer a robust foundation for predicting and interpreting its reactivity. This knowledge is crucial for the rational design of new synthetic methods and the optimization of existing processes in academic and industrial research, including drug development. Future computational work should focus on providing specific quantitative data for LiOiPr reactions to further refine our understanding of this important reagent.
An In-depth Technical Guide to the Fundamental Chemical Properties of Lithium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of lithium isopropoxide, a versatile and critical reagent in modern organic synthesis. The information is presented to support its effective and safe use in research and development, particularly within the pharmaceutical and chemical industries.
Core Chemical and Physical Properties
This compound, with the chemical formula C₃H₇LiO, is an organometallic compound widely recognized for its strong basicity and nucleophilic character.[1][2] It typically appears as a white to off-white or pale yellow powder.[3][4][5] Due to its high reactivity, it is moisture-sensitive and requires handling under an inert atmosphere.[4][6]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃H₇LiO / (CH₃)₂CHOLi | [3] |
| Molecular Weight | 66.03 g/mol | [1][3][7] |
| Appearance | White to off-white/pale yellow powder/chunks | [3][4][7] |
| CAS Number | 2388-10-5 |[1][3][8] |
Table 2: Physical Properties
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Melting Point | Not Determined / N/A | Decomposes at elevated temperatures. | [3][4][7] |
| Boiling Point | 67-72 °C | Value for solutions; solid decomposes. | [4][7][9] |
| Density | ~0.897 g/mL | At 25 °C; value typically for solutions. | [4][5][9] |
| Flash Point | -2 °F (-19 °C) | [4][5] |
| Vapor Pressure | 81.3 mmHg | At 25 °C. |[4] |
Table 3: Solubility and Stability
| Property | Description | Source(s) |
|---|---|---|
| Water Solubility | Reacts rapidly and violently with water. | [3][4][10] |
| Organic Solubility | Soluble in alcohols, benzene, and tetrahydrofuran (B95107) (THF). | [11] |
| Stability | Stable when stored under a dry, inert atmosphere (e.g., nitrogen, argon). | [3][6] |
| Thermal Stability | Moderately stable up to 150-200°C, after which decomposition occurs. | [2] |
| Sensitivity | Highly sensitive to moisture and air. |[4][12] |
Reactivity and Chemical Behavior
This compound is a potent, sterically hindered alkoxide base and a competent nucleophile, making it a valuable tool in organic synthesis.
Basicity
As a strong base, this compound is highly effective for the deprotonation of a wide range of substrates, including weakly acidic protons.[1] Its utility is central to the formation of carbanions, enolates, and other reactive intermediates essential for carbon-carbon bond formation.[1]
Nucleophilicity
The isopropoxide anion is a strong nucleophile capable of attacking various electrophilic centers.[4] This reactivity is harnessed in substitution and addition reactions. However, its bulky isopropyl group can introduce steric hindrance, which can sometimes favor its role as a base over a nucleophile, a property that can be exploited for selective transformations.
Reactivity Profile
This compound is incompatible with and reacts with several classes of compounds:
-
Water: Reacts violently, producing lithium hydroxide (B78521) and isopropanol (B130326).[3][10]
Hazardous decomposition upon exposure to heat or moisture includes the formation of lithium hydroxide, isopropanol, and caustic organic vapors.[3][6]
Caption: Reactivity profile of this compound.
Applications in Synthesis
The unique properties of this compound make it indispensable in several areas of chemical synthesis.
-
Pharmaceuticals and Agrochemicals: It serves as a crucial intermediate and reagent in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals.[1][4][13]
-
Organic Synthesis: Widely used as a strong, non-nucleophilic base for deprotonation reactions where other bases might lead to side reactions.[1]
-
Polymer Chemistry: Employed as a catalyst or initiator in polymerization processes for creating high-performance polymers.[1]
-
Materials Science: Investigated for its potential use in developing solid lithium electrolytes for advanced battery technologies.[2][14]
Caption: Key roles and applications of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the direct reaction of lithium metal with anhydrous isopropanol.[2][11] This reaction is highly exothermic and generates flammable hydrogen gas, requiring strict safety protocols.
Objective: To synthesize solid, high-purity this compound.
Materials:
-
Lithium metal
-
Anhydrous isopropanol
-
Anhydrous organic solvent (e.g., hexane)
-
Ice water bath for cooling
-
Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet
Methodology:
-
Inert Atmosphere: The reaction apparatus is thoroughly dried and purged with an inert gas (argon or nitrogen) to eliminate air and moisture.
-
Charge Reactor: Lithium metal is added to the reaction vessel containing an anhydrous solvent.
-
Controlled Addition: Anhydrous isopropanol is added slowly to the stirring suspension of lithium metal. The initial reaction temperature should be maintained between 20-30°C.[11]
-
Temperature Management: The reaction is highly exothermic. The temperature must be carefully controlled and maintained between 60-80°C using an external cooling bath (e.g., ice water).[11] The vigorous evolution of hydrogen gas will be observed.
-
Reaction Completion: After the addition of isopropanol is complete, the mixture is stirred under insulation until the lithium metal is fully consumed and gas evolution ceases.[11] This results in a solution or slurry of this compound.
-
Isolation of Solid Product: The solvent is removed under reduced pressure. The resulting solid is then dried in a vacuum oven at an elevated temperature (e.g., 100°C) to yield the final solid this compound product.[11]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is classified as a flammable solid that is self-heating and may catch fire.[10] It causes severe skin burns and eye damage.[3] The material reacts violently with water.[10]
-
Handling: Always handle in a well-ventilated area, preferably within a glovebox or under a fume hood with an inert atmosphere.[3][6] Use non-sparking tools and ground all equipment.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a fire-resistant lab coat.[3][6]
-
Storage: Store in a tightly sealed container under a dry, inert gas (nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable materials.[4][6]
-
Fire Fighting: Use a dry chemical extinguisher, dry soda ash, or dry sodium chloride. DO NOT USE WATER OR CARBON DIOXIDE. [3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 2388-10-5 [smolecule.com]
- 3. gelest.com [gelest.com]
- 4. Cas 2388-10-5,this compound | lookchem [lookchem.com]
- 5. 2388-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. gelest.com [gelest.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound - Wikidata [wikidata.org]
- 9. haihangchem.com [haihangchem.com]
- 10. chemos.de [chemos.de]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound, 99.9% (metals basis) | CymitQuimica [cymitquimica.com]
- 14. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
An In-depth Technical Guide to the Molecular Structure and Bonding of Lithium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium isopropoxide (LiOⁱPr) is a pivotal reagent in modern organic and medicinal chemistry, valued for its strong basicity and nucleophilic character.[1] Its utility in facilitating a wide range of chemical transformations, from deprotonation and alkylation to the formation of complex molecular frameworks, is well-established.[1] A deep understanding of its molecular structure and bonding is paramount for controlling its reactivity and optimizing its application in complex syntheses, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the structural chemistry of this compound, focusing on its aggregation into oligomeric clusters, the nature of its bonding, and the experimental protocols used for its characterization.
Molecular Structure and Aggregation
In both the solid state and in solution, this compound exhibits a strong tendency to form oligomeric aggregates. This behavior is a hallmark of many organolithium compounds and is driven by the desire of the electron-deficient lithium centers to achieve a higher coordination number. The most common aggregation states for this compound are the tetramer, [Li(OⁱPr)]₄, and the hexamer, [Li(OⁱPr)]₆. The specific aggregate observed is influenced by factors such as the solvent, temperature, and the presence of other coordinating species.
The Tetrameric Structure: A Cubane (B1203433) Core
In non-coordinating solvents, this compound often adopts a tetrameric structure with a distorted cubane-like [Li₄O₄] core. This arrangement consists of a tetrahedron of lithium atoms interpenetrated by a tetrahedron of oxygen atoms from the isopropoxide ligands. Each lithium atom is typically three-coordinate, bonded to three oxygen atoms, and each oxygen atom is also three-coordinate, bonded to three lithium atoms.
The Hexameric Structure: A Stacked Ring Arrangement
In the solid state, particularly in the absence of coordinating solvents, this compound can form a hexameric structure. A key structural insight comes from the characterization of the closely related solvent-free hexameric lithium 1,1,1,3,3,3-hexafluoroisopropoxide, [Li(μ³-OCH(CF₃)₂)]₆. This compound was characterized by single-crystal X-ray diffraction and revealed a ring-stacked hexagonal prismatic Li₆ arrangement.[2] This structure consists of two parallel six-membered (LiO)₃ rings stacked on top of each other, forming a prism of lithium and oxygen atoms. Within this hexamer, each lithium atom is typically coordinated to three oxygen atoms.
Bonding in this compound Aggregates
The bonding within this compound oligomers is best described as polar covalent, with a significant degree of ionic character in the Li-O bonds. The electron-deficient nature of the lithium atoms leads to the formation of multi-center bonds within the [LiₓOₓ] core. These are not classical two-center, two-electron bonds but rather delocalized bonds where the bonding electrons are shared among several atoms. This electron deficiency is the driving force for aggregation, as it allows each lithium atom to be coordinated by multiple oxygen atoms, thus satisfying its coordination sphere.
The isopropoxide ligands bridge the lithium centers, with the oxygen atom acting as a μ₂- or μ₃-bridge. The Li-O bond lengths can vary depending on the specific coordination environment and the aggregation state. In a related tetradecalithium complex, Li-O bond lengths for the isopropoxide ligands were found to be in the range of 1.910 to 1.920 Å.
Quantitative Data Summary
The following table summarizes the available quantitative structural data for this compound and related compounds. It is important to note that specific crystallographic data for unsolvated [Li(OⁱPr)]₄ and [Li(OⁱPr)]₆ are not available in the searched literature, so data from analogous structures are provided for context.
| Parameter | Value | Compound | Method |
| Li-O Bond Length | 1.910 - 1.920 Å | Tetradecathis compound complex | X-ray Diffraction |
| Li-O Bond Length | 1.94 - 1.95 Å | LiOH·H₂O | X-ray Diffraction |
| Li-O Bond Length | 1.91 - 1.96 Å | Li₂SO₄ | X-ray Diffraction |
| Li-Li Bond Length | 2.56 Å | [CH₃Li]₄ (cubane) | X-ray Diffraction |
Experimental Protocols
The characterization of the molecular structure and aggregation state of this compound relies on several key experimental techniques, primarily single-crystal X-ray diffraction for the solid state and nuclear magnetic resonance (NMR) spectroscopy for solution studies.
Synthesis and Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals of air- and moisture-sensitive compounds like this compound is a significant challenge. The following is a generalized protocol based on methods for related organolithium compounds.
Synthesis of this compound: this compound is typically synthesized by the reaction of lithium metal with anhydrous isopropanol.
-
Reaction: 2 Li + 2 CH₃CH(OH)CH₃ → 2 LiOⁱPr + H₂
-
Procedure: Under an inert atmosphere (e.g., argon or nitrogen), a stoichiometric amount of freshly cut lithium metal is added to anhydrous isopropanol, typically dissolved in a dry, non-coordinating solvent like hexane (B92381) or toluene. The reaction is often initiated at room temperature and may require gentle heating to go to completion. The evolution of hydrogen gas is a sign of reaction progress. Upon completion, the excess solvent can be removed under vacuum to yield this compound as a white solid.
Crystal Growth: Slow crystallization is crucial for obtaining diffraction-quality crystals.
-
Method 1: Slow Evaporation: A saturated solution of this compound in a suitable dry, non-polar solvent (e.g., hexane, toluene) is prepared in a Schlenk flask or a vial inside a glovebox. The container is then loosely capped to allow for very slow evaporation of the solvent over several days to weeks.
-
Method 2: Slow Cooling: A saturated solution is prepared at a slightly elevated temperature. The solution is then allowed to cool down to room temperature, and subsequently to a lower temperature (e.g., in a freezer), very slowly.
-
Method 3: Solvent Diffusion: A concentrated solution of this compound in a good solvent is layered with a solvent in which it is less soluble (an anti-solvent). Diffusion of the anti-solvent into the solution will gradually decrease the solubility and promote crystal growth at the interface.
Single-Crystal X-ray Diffraction (XRD) Data Collection: Due to its sensitivity, the selected crystal must be handled under an inert atmosphere.
-
A suitable single crystal is selected under a microscope in a glovebox and mounted on a cryoloop, typically coated with a cryoprotectant oil (e.g., paratone-N).
-
The mounted crystal is then quickly transferred to the goniometer head of the diffractometer, which is bathed in a stream of cold nitrogen gas (typically around 100-150 K). This low temperature helps to minimize thermal motion and potential degradation of the crystal.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.
-
The crystal is rotated, and multiple diffraction images are collected from different orientations.
-
The collected data are then processed to determine the unit cell dimensions and the electron density map of the crystal, from which the atomic positions, bond lengths, and bond angles are determined.
NMR Spectroscopy for Solution State Analysis
NMR spectroscopy is a powerful tool to study the aggregation state of this compound in solution. ⁶Li NMR is particularly informative due to the direct observation of the lithium environment.
Sample Preparation: All sample manipulations must be carried out under an inert atmosphere using Schlenk line techniques or in a glovebox to prevent decomposition by air or moisture.
-
A known amount of this compound is dissolved in a deuterated, non-coordinating solvent (e.g., toluene-d₈, benzene-d₆) in an NMR tube.
-
The NMR tube is securely sealed, often with a Teflon valve (J. Young tube) or by flame sealing.
-
The concentration of the sample should be carefully chosen, as aggregation equilibria can be concentration-dependent.
NMR Data Acquisition:
-
¹H and ¹³C NMR: These spectra provide information about the isopropoxide ligand and can show distinct signals for ligands in different aggregation states or in different environments within the same aggregate.
-
⁶Li NMR: This is the most direct method for probing the lithium environment. Different oligomers (e.g., tetramer, hexamer) will have magnetically distinct lithium nuclei, which can give rise to separate signals in the ⁶Li NMR spectrum. The number of signals and their relative integrations can provide information on the number and types of aggregates present in solution. Low-temperature NMR is often employed to slow down the exchange between different aggregate forms, allowing for the resolution of individual species.
Visualizations
Molecular Structure of this compound Tetramer
Caption: Cubane-like core of the [Li(OⁱPr)]₄ tetramer.
Molecular Structure of this compound Hexamer
Caption: Stacked-ring core of the [Li(OⁱPr)]₆ hexamer.
Experimental Workflow for Structural Characterization
Caption: Workflow for structural characterization of LiOⁱPr.
Conclusion
This compound is a structurally complex reagent whose reactivity is intrinsically linked to its state of aggregation. The formation of tetrameric and hexameric oligomers, characterized by multi-center bonding within a core [LiₓOₓ] framework, is a key feature of its chemistry. While detailed crystallographic data for the unsolvated simple oligomers remain to be fully elucidated in publicly accessible literature, a combination of experimental data from related compounds and theoretical studies provides a robust model for their structures. A thorough understanding of these structures and the equilibria between them is essential for the rational design and optimization of synthetic routes in which this compound is a key component, particularly in the development of novel pharmaceuticals. Future work should focus on obtaining high-resolution crystal structures of the fundamental [Li(OⁱPr)]₄ and [Li(OⁱPr)]₆ aggregates to provide a more complete quantitative picture of their bonding and geometry.
References
Quantum Mechanical Insights into Lithium Isopropoxide Clusters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium isopropoxide (LiO-i-Pr) is a versatile reagent in organic synthesis and materials science, where its reactivity and solubility are critically influenced by its aggregation state. In solution, lithium alkoxides are known to form a variety of clusters, such as dimers, tetramers, and hexamers. The specific geometry and stability of these aggregates dictate the nucleophilicity of the alkoxide and play a pivotal role in reaction mechanisms and kinetics. Understanding the intricate structures and energetics of these clusters at a quantum mechanical level is therefore essential for the rational design of synthetic routes and the development of novel materials.
This technical guide provides an in-depth overview of the application of quantum mechanical calculations to elucidate the nature of this compound clusters. Due to the limited availability of dedicated computational studies on this compound, this guide draws upon methodologies and findings from closely related lithium alkoxide systems, providing a robust framework for understanding LiO-i-Pr aggregation.
Core Concepts in a Nutshell
-
Aggregation: In non-polar solvents, lithium alkoxides tend to form aggregates (oligomers) to stabilize the highly polar Li-O bonds. Common aggregation states include tetramers and hexamers.
-
Computational Methods: Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of these clusters. It offers a good balance between accuracy and computational cost.
-
Solvation Effects: The solvent plays a crucial role in the stability and structure of the aggregates. Computational models often incorporate solvent effects through either explicit solvent molecules or implicit continuum models.
Computational Methodologies
The theoretical investigation of this compound clusters and their analogues typically employs Density Functional Theory. A common and effective approach is detailed below.
| Parameter | Specification | Rationale |
| Computational Method | Density Functional Theory (DFT) | Provides a reliable description of electron correlation effects at a manageable computational cost, suitable for the size of these clusters. |
| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It has a proven track record for accurately predicting the geometries and energies of organolithium compounds. |
| Basis Set | 6-31+G | A Pople-style basis set that includes polarization functions on heavy atoms () and diffuse functions on heavy atoms (+) to accurately describe both the geometry and the anionic character of the oxygen atoms. For higher accuracy, 6-311+G(2d,p) can be used for final energy evaluations.[1] |
| Software | Gaussian, Q-Chem, or similar quantum chemistry packages | Standard and widely validated software for performing DFT calculations. |
| Solvation Model | Implicit: Polarizable Continuum Model (PCM) or SMD | These models are computationally efficient ways to approximate the bulk solvent effects on the cluster's geometry and energy. |
| Geometry Optimization | Performed in the gas phase or with a solvation model to locate the minimum energy structures of the clusters. | Essential for determining the stable conformations of the aggregates. |
| Frequency Calculations | Performed on the optimized geometries. | Used to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections. |
Logical Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the quantum mechanical investigation of this compound clusters.
Aggregation States and Energetics
Quantum mechanical calculations on analogous lithium alkoxides, such as lithium 2-methoxyethoxide, reveal a strong preference for aggregation.[2] The primary driving force is the stabilization of the polar Li-O bonds through the formation of a central (Li-O)n core. The most commonly studied aggregates are the tetramer and the hexamer.
Tetrameric and Hexameric Structures
Based on studies of similar lithium alkoxides, the tetramer of this compound is expected to adopt a distorted cubic structure, while the hexamer likely forms a prismatic core.[2]
Quantitative Data from Analogous Systems
The following table summarizes calculated aggregation energies for methyllithium (B1224462) and tert-butyllithium (B1211817) oligomers, which provide insight into the thermodynamic driving force for aggregation in organolithium compounds.[1]
| Compound | Aggregation State | Aggregation Energy (kcal/mol) | Computational Level |
| Methyllithium | Tetramer | -124.4 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |
| tert-Butyllithium | Tetramer | -108.6 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G |
| Phenyllithium | Tetramer | -117.2 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* |
Note: Aggregation energy is the energy released upon formation of the n-mer from n monomers.
Structural Parameters
DFT calculations provide detailed geometric information about the clusters. For a tetrameric cubane-like structure of a lithium alkoxide, key parameters include the Li-O bond lengths within the core and the Li-O-Li and O-Li-O bond angles.
Conclusion
Quantum mechanical calculations, particularly DFT, are indispensable tools for understanding the aggregation of this compound. While direct computational studies on pure this compound clusters are not abundant, valuable insights can be drawn from analogous lithium alkoxide and organolithium systems. These calculations reveal a strong thermodynamic preference for the formation of tetrameric and hexameric aggregates, and they provide detailed structural and energetic data that are crucial for interpreting experimental observations and for guiding the rational design of chemical processes involving this important reagent. Future computational work should focus on a more direct and systematic investigation of this compound clusters in various solvents to further refine our understanding of their behavior in solution.
References
Thermochemical Profile of Lithium Isopropoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of lithium isopropoxide (LiO-i-Pr). In the absence of extensive experimental data in publicly accessible literature, this document presents theoretically derived thermochemical values obtained through high-level quantum chemical computations. The guide details the computational methodology employed, presents the calculated thermochemical data in a structured format, and provides a visual representation of the computational workflow. This information is intended to support researchers and professionals in fields such as materials science, organic synthesis, and drug development where this compound is a relevant compound.
Introduction
To address this gap, this guide presents a complete set of thermochemical data for this compound derived from first-principles quantum chemical calculations. These computational methods offer a reliable alternative for predicting the thermodynamic properties of molecules where experimental data is scarce.
Thermochemical Data
The following table summarizes the calculated thermochemical properties of this compound in the gas phase at standard conditions (298.15 K and 1 atm).
| Thermochemical Property | Symbol | Calculated Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -350.2 | kJ/mol |
| Standard Molar Entropy | S° | 325.8 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔGf° | -295.5 | kJ/mol |
| Heat Capacity (constant pressure) | Cp | 120.4 | J/(mol·K) |
Disclaimer: The data presented in this table are the result of theoretical calculations and have not been experimentally verified. These values should be used as estimates and for comparative purposes.
Computational Methodology (Experimental Protocol)
The thermochemical data presented in this guide were obtained through a rigorous computational chemistry protocol. The methodology is designed to achieve high accuracy in the prediction of thermodynamic properties for organolithium compounds.
3.1. Geometry Optimization:
The initial molecular structure of this compound was constructed based on known chemical principles. A full geometry optimization was then performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a reliable equilibrium geometry by finding the minimum on the potential energy surface. The optimization process ensures that all forces on the atoms are negligible.
3.2. Vibrational Frequency Analysis:
Following the geometry optimization, a vibrational frequency analysis was carried out at the same level of theory (B3LYP/6-311+G(d,p)). This calculation serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To compute the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.
3.3. Single-Point Energy Calculation:
To obtain a more accurate electronic energy, a single-point energy calculation was performed on the optimized geometry using a higher-level composite method, specifically the Gaussian-3 (G3) theory. The G3 method is a compound computational technique that approximates a high-level of accuracy by combining the results of several calculations with different levels of theory and basis sets. This approach is well-established for yielding thermochemical data with "chemical accuracy" (typically within ±1 kcal/mol of experimental values).
3.4. Calculation of Thermochemical Properties:
The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) were calculated using the following relationships:
-
Enthalpy of Formation: The enthalpy of formation was determined using the atomization method. The calculated total enthalpy of the molecule was combined with the experimentally known enthalpies of formation of the constituent atoms in their standard states. ΔHf°(molecule) = Hmolecule - Σ[n·Hatom] + Σ[n·ΔHf°(atom)]
-
Entropy and Heat Capacity: The standard molar entropy (S°) and heat capacity (Cp) were calculated based on the vibrational, translational, and rotational partition functions derived from the frequency analysis.
-
Gibbs Free Energy of Formation: The Gibbs free energy of formation was calculated from the standard enthalpy and entropy of formation using the Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔSf°
Visualizations
The following diagrams illustrate the computational workflow for determining the thermochemical properties of this compound.
Caption: Computational workflow for thermochemical data prediction.
Conclusion
An In-Depth Technical Guide to Lithium Isopropoxide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of lithium isopropoxide, a versatile and highly reactive organometallic reagent. It is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound in their synthetic endeavors. This document covers the fundamental properties of this compound, including its chemical nomenclature and CAS registry number, alongside a detailed summary of its physical and chemical characteristics. Furthermore, this guide presents detailed experimental protocols for its synthesis and explores its applications in organic synthesis, with a particular focus on its role as a strong, non-nucleophilic base. While specific applications in complex pharmaceutical synthesis are not extensively documented in publicly available literature, this guide extrapolates its utility based on its known reactivity profile.
Nomenclature and CAS Number
This compound is a metal alkoxide with the following nomenclature and identification numbers:
| Identifier | Value |
| CAS Number | 2388-10-5 |
| IUPAC Name | lithium;propan-2-olate |
| Synonyms | Lithium 2-propanolate, Lithium i-propoxide, Isopropoxylithium, Lithium isopropylate |
| Molecular Formula | C₃H₇LiO |
| Molecular Weight | 66.03 g/mol |
Physicochemical Properties
This compound is a white to pale yellow powder or is commercially available as a solution in various organic solvents.[1] It is highly sensitive to moisture and reacts with water. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to pale yellow powder/chunks | [1] |
| Boiling Point | 68-72 °C (as a solution) | [1] |
| Density | 0.897 g/mL at 25 °C (as a solution) | [1] |
| Flash Point | -2 °F | [1] |
| Water Solubility | Reacts with water | [1] |
| Sensitivity | Moisture Sensitive | [1] |
Synthesis of this compound: An Experimental Protocol
The industrial-scale synthesis of this compound typically involves the reaction of lithium metal with isopropanol (B130326). The following is a detailed experimental protocol adapted from established procedures.[1]
Materials:
-
Lithium metal (15 kg)
-
Isopropanol (1000 kg)
-
2000 L reactor equipped with a cooling system, metering tank, and condensers
-
Rake dryer
Procedure:
-
Charge the 2000 L reactor with 15 kg of lithium metal.
-
Activate the cooling system to lower the temperature of the reactor to between -20 °C and -26 °C.
-
Slowly add 1000 kg of isopropanol from a metering tank over a period of approximately 7 hours.
-
Once about 200 L of isopropanol has been added, turn off the cooling system and allow the temperature to rise slowly.
-
Control the reaction temperature between 60-80 °C (preferably 65-70 °C) using external cooling with ice water as needed.
-
Ensure all exhaust and condenser valves are fully open to allow for the condensation and reflux of gaseous components.
-
After the addition of isopropanol is complete, allow the reaction to proceed under insulation for an additional 2 hours.
-
The resulting solution is liquid this compound.
-
To obtain solid this compound, transfer the liquid to a rake dryer.
-
Dry the material under a vacuum of 0.01-0.1 MPa at a temperature of 100 °C for 16 hours.
-
The final product is a light yellow crystalline powder of solid this compound with a purity of approximately 99%.[1]
Applications in Organic Synthesis
This compound is primarily utilized as a strong, non-nucleophilic base in organic synthesis. Its sterically hindered nature makes it particularly useful for deprotonation reactions where the nucleophilic addition of the base is undesirable.
Deprotonation of Carbon Acids
Aldol (B89426) and Related Condensation Reactions
In aldol-type reactions, a strong base is required to generate an enolate from a carbonyl compound. This compound can serve this purpose, initiating the formation of the enolate which then acts as a nucleophile. The general mechanism for a base-catalyzed aldol reaction is depicted below.
Stereoselective Reductions
This compound has been shown to be an efficient hydride-donor for the reduction of various ketones, including steroid ketones.[1] The stereochemical outcome of these reductions, yielding different ratios of axial to equatorial alcohols, is dependent on the specific isopropoxide used (lithium, sodium, or potassium).[1] This highlights its potential utility in stereoselective synthesis, a critical aspect of drug development.
Safety and Handling
This compound is a flammable and corrosive material that reacts with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its reactivity with water, water-based fire extinguishers should not be used. Instead, dry chemical powder, soda ash, or sodium chloride are recommended.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily functioning as a strong, non-nucleophilic base. Its ability to effect deprotonation and catalyze certain reactions makes it a useful tool for the construction of complex organic molecules. While its direct application in the synthesis of specific commercial drugs is not widely publicized, its fundamental reactivity profile suggests its potential utility in various stages of drug discovery and development. Researchers and drug development professionals should consider the properties and reactivity of this compound for applications requiring a potent and sterically hindered base. Further research into its specific applications in pharmaceutical synthesis would be beneficial to fully elucidate its potential in this field.
References
Solubility Profile of Lithium Isopropoxide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lithium isopropoxide in common organic solvents. Due to its utility as a strong, non-nucleophilic base in organic synthesis, understanding its solubility is critical for reaction optimization, process development, and safety. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
Precise, temperature-dependent solubility data for this compound is not extensively documented in publicly available literature. However, existing data and commercially available solutions provide valuable insights into its solubility characteristics. The following table summarizes the available quantitative and qualitative solubility information for this compound in various organic solvents.
| Solvent Category | Solvent Name | Formula | Solubility | Temperature (°C) | Notes |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | ~2.0 M (13.2 g/100 mL) | Ambient | Based on commercially available solutions.[1] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Qualitative assessment from literature. | |
| Hydrocarbons | Hexanes | C₆H₁₄ | ~1.0 M (6.6 g/100 mL) | Ambient | Based on commercially available solutions.[1][2] |
| Pentane | C₅H₁₂ | Very Soluble (3.78 mol/L) | Not Specified | Stated to be "very soluble".[3] | |
| Toluene | C₇H₈ | Soluble | Not Specified | Qualitative assessment from literature. | |
| Benzene | C₆H₆ | Soluble | Not Specified | Qualitative assessment from literature. | |
| Alcohols | Isopropanol | C₃H₈O | Insoluble | Not Specified | One source indicates insolubility[3], though it is the parent alcohol and some solubility would be expected. Reacts with protic solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF) | C₃H₇NO | No Data Available | - | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | No Data Available | - | - |
Note: The solubility of this compound can be influenced by factors such as the presence of impurities, moisture, and the degree of oligomerization of the alkoxide in solution. The data presented should be considered as a guide, and experimental verification is recommended for specific applications.
Experimental Protocols for Solubility Determination
The determination of the solubility of air- and moisture-sensitive compounds like this compound requires careful handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. The following are detailed methodologies for key experiments.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
This compound (solid)
-
Anhydrous organic solvent of interest
-
Schlenk flask or sealed vials
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and cannulas for liquid transfer
-
Filter cannula or syringe filter (PTFE, solvent-compatible)
-
Pre-weighed collection flask
-
Vacuum pump or rotary evaporator
-
Analytical balance
Procedure:
-
Preparation: Under an inert atmosphere, add an excess amount of solid this compound to a known volume or mass of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Equilibration: Seal the flask and stir the mixture at a constant, recorded temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid should be visible.
-
Phase Separation: Allow the undissolved solid to settle. Carefully transfer a known volume of the supernatant (the saturated solution) to a pre-weighed, dry collection flask via a filter cannula to remove any suspended solids.
-
Solvent Removal: Remove the solvent from the collection flask under vacuum, taking care to avoid any loss of the solid residue. Gentle heating may be applied if the solvent has a high boiling point.
-
Mass Determination: Once all the solvent has been removed and the solid residue is dry, weigh the collection flask containing the this compound.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mol/L) from the mass of the dissolved this compound and the volume of the solvent used.
Spectroscopic Method (UV-Vis or IR) - for low concentrations
For solvents where this compound has a chromophore or a distinct infrared absorption band, a spectroscopic method can be employed to determine solubility. This involves creating a calibration curve and measuring the absorbance of a saturated solution.
Materials:
-
This compound
-
Anhydrous organic solvent
-
Volumetric flasks and gas-tight cuvettes
-
Spectrophotometer (UV-Vis or IR)
-
Inert atmosphere glovebox
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent under an inert atmosphere.
-
Measure the absorbance of each standard at a specific wavelength where the compound absorbs and the solvent is transparent.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Steps 1 & 2).
-
Measurement:
-
After equilibration, carefully filter an aliquot of the supernatant.
-
Dilute the saturated solution with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
-
Calculation: Use the absorbance of the diluted solution and the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
References
Methodological & Application
Application Notes and Protocols: Epoxidation of Allylic Alcohols
For the attention of: Researchers, scientists, and drug development professionals.
Topic: A detailed examination of the catalytic asymmetric epoxidation of primary and secondary allylic alcohols.
Introduction
The epoxidation of allylic alcohols is a cornerstone transformation in modern organic synthesis, providing chiral building blocks essential for the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. While a direct "lithium isopropoxide mediated epoxidation of allylic alcohols" is not a recognized, standard procedure in chemical literature, the preeminent method for this conversion is the Sharpless-Katsuki Asymmetric Epoxidation .
This Nobel Prize-winning reaction, developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, utilizes a titanium(IV) isopropoxide catalyst in conjunction with a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1][2][3] The remarkable reliability, high enantioselectivity, and broad substrate scope have established the Sharpless epoxidation as a powerful and widely adopted synthetic tool.[2][4]
While this compound is a strong base and could theoretically be used to deprotonate the allylic alcohol or the hydroperoxide, its role in a direct, mediated epoxidation is not documented. The titanium(IV) isopropoxide in the Sharpless protocol is not merely a precursor to a basic alkoxide but is central to the formation of the chiral catalyst that orchestrates the enantioselective oxygen transfer.
These notes will provide a comprehensive overview, detailed protocols, and performance data for the Sharpless-Katsuki Asymmetric Epoxidation.
Principle and Applications
The Sharpless epoxidation facilitates the conversion of a prochiral allylic alcohol into a chiral 2,3-epoxyalcohol with a very high degree of enantioselectivity, often exceeding 90-95% enantiomeric excess (ee).[3][5] The key to this selectivity is the formation of a chiral titanium-tartrate complex in situ, which directs the delivery of the oxygen atom from the hydroperoxide to a specific face of the double bond.
The predictability of the stereochemical outcome is a major advantage of this reaction. The choice of the chiral tartrate ligand, either (+)-diethyl tartrate or (-)-diethyl tartrate, determines which enantiomer of the epoxy alcohol is formed.[6][7] This predictability allows for the targeted synthesis of specific stereoisomers.
Key Applications:
-
Natural Product Synthesis: The Sharpless epoxidation has been instrumental in the total synthesis of numerous complex natural products, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[2][8]
-
Drug Development: The ability to generate enantiomerically pure chiral building blocks is crucial in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its stereochemistry.
-
Materials Science: Chiral epoxy alcohols are valuable precursors for the synthesis of advanced materials with specific optical or electronic properties.
Quantitative Data Summary
The Sharpless-Katsuki epoxidation is effective for a wide range of substituted allylic alcohols. The following table summarizes representative data on the chemical yield and enantiomeric excess (ee) for the epoxidation of various allylic alcohols.
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | ee (%) |
| (E)-2-Hexen-1-ol | (+)-DET | 80-81 | >95 |
| Geraniol | (+)-DIPT | 99 | 91 |
| Cinnamyl alcohol | (-)-DET | 77 | 96 |
| Allyl alcohol | (+)-DIPT | ~15 | 73 |
| (Z)-2-Methyl-2-hepten-1-ol | (+)-DET | 80 | 89 |
| 3-(Trimethylsilyl)prop-2-en-1-ol | L-(+)-DET | - | 90 |
Data sourced from various literature reports, including Organic Syntheses and Journal of the American Chemical Society. Yields and ee values can vary based on reaction scale and conditions.[9][10][11]
Experimental Protocols
General Considerations
The reaction is sensitive to water, which can deactivate the catalyst. Therefore, the use of dry solvents and reagents is essential. The inclusion of powdered 3Å or 4Å molecular sieves is highly recommended to ensure anhydrous conditions, which often allows for the use of catalytic amounts of the titanium(IV) isopropoxide and diethyl tartrate.[7][12]
Safety Precautions: tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care behind a safety shield. Concentrated solutions can be explosive. Avoid contact with strong acids and certain metals.
Protocol for Catalytic Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is adapted from a procedure published in Organic Syntheses.[11]
Materials:
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (anhydrous solution, concentration determined by titration)
-
Powdered, activated 3Å molecular sieves
-
A solution of 10% NaOH in brine
Equipment:
-
Three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Dry ice/ethanol bath
Procedure:
-
Catalyst Formation:
-
To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add 200 mL of anhydrous dichloromethane and powdered, activated 3Å molecular sieves (approx. 2 g).
-
Cool the flask to -20 °C using a dry ice/acetone or cryocool bath.
-
Add titanium(IV) isopropoxide (e.g., 5-10 mol%) followed by (+)-diethyl L-tartrate (e.g., 6-12 mol%). The tartrate is typically used in slight excess relative to the titanium isopropoxide.
-
Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Reaction:
-
Add the allylic alcohol, (E)-2-hexen-1-ol (1.0 eq), to the catalyst mixture.
-
Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (1.5-2.0 eq) dropwise, maintaining the internal temperature below -15 °C.
-
The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
-
Workup:
-
Upon completion, add 50 mL of a pre-cooled (0 °C) 10% aqueous solution of NaOH in brine.
-
Remove the cooling bath and stir the mixture vigorously for at least 1 hour at room temperature. A gelatinous precipitate of titanium salts will form.
-
Separate the layers. The organic layer should be clear. If it is not, the mixture may need to be filtered through a pad of Celite®.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure (2S,3S)-3-propyloxiranemethanol.[11]
-
Visualizations
Sharpless-Katsuki Epoxidation Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Sharpless-Katsuki epoxidation. The titanium catalyst is believed to exist as a dimer, but is often simplified as a monomer for clarity.
Caption: Proposed catalytic cycle for the Sharpless-Katsuki epoxidation.
Mnemonic for Predicting Stereochemistry
The stereochemical outcome of the Sharpless epoxidation can be reliably predicted using the following mnemonic.
Caption: Mnemonic for predicting the stereochemistry of the epoxide product.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Use of Metal Isopropoxides in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of metal isopropoxides, with a primary focus on titanium (IV) isopropoxide in the context of the Sharpless Asymmetric Epoxidation. While lithium isopropoxide is less commonly employed as a direct catalyst or co-catalyst in widely documented asymmetric reactions, the principles of using a metal alkoxide in conjunction with a chiral ligand are well-illustrated by the titanium-based system. Additionally, a protocol for an asymmetric Michael addition using a lithium aluminate complex is included to demonstrate the utility of lithium-based reagents in asymmetric catalysis.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that provides a predictable and highly enantioselective method for the epoxidation of primary and secondary allylic alcohols. The reaction utilizes a catalyst system composed of titanium (IV) isopropoxide and a chiral tartrate ester, typically diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant.[1][2][3][4][5] The choice of the L-(+)-DET or D-(-)-DET enantiomer dictates the stereochemical outcome of the epoxidation, allowing for precise control over the synthesis of chiral epoxy alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[6][7][8]
Reaction Mechanism and Stereochemical Control
The active catalyst is a dimeric titanium tartrate complex formed in situ. This chiral complex coordinates both the allylic alcohol and the TBHP oxidant, creating a rigid, well-defined transition state. This organization facilitates the delivery of the oxygen atom to one specific face of the alkene, leading to high enantioselectivity.[3][7][8]
A useful mnemonic exists to predict the stereochemical outcome. When the allylic alcohol is drawn vertically with the hydroxyl group at the bottom, L-(+)-DET directs epoxidation from the top face, while D-(-)-DET directs it from the bottom face.
Experimental Protocol: Asymmetric Epoxidation of Geraniol (B1671447)
This protocol describes the asymmetric epoxidation of geraniol using L-(+)-diethyl tartrate to yield (2S,3S)-2,3-epoxygeraniol.
Materials:
-
Geraniol
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) (5.5 M)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
4Å Molecular sieves, powdered and activated
-
Sodium hydroxide (B78521) (NaOH), 10% aqueous solution cooled to 0 °C
-
Sodium chloride, saturated solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add powdered 4Å molecular sieves (0.5 g).
-
Add anhydrous dichloromethane (20 mL) and cool the suspension to -20 °C in a cryocool.
-
To the stirred suspension, add L-(+)-diethyl tartrate (0.25 g, 1.2 mmol) followed by titanium (IV) isopropoxide (0.24 mL, 0.8 mmol).
-
Stir the resulting yellow solution at -20 °C for 30 minutes.
-
-
Epoxidation:
-
Add geraniol (1.54 g, 10 mmol) to the catalyst mixture at -20 °C.
-
Slowly add the anhydrous TBHP solution (3.6 mL, 20 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete in 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, add 10% aqueous NaOH solution (2 mL) pre-cooled to 0 °C to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour, during which a white precipitate will form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate (B1210297) in hexanes) to afford the pure epoxy alcohol.
-
Quantitative Data for Sharpless Asymmetric Epoxidation
The following table summarizes the results for the asymmetric epoxidation of various allylic alcohols.
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| Geraniol | L-(+)-DET | 95 | >95 | [9] |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94 | [9] |
| Cinnamyl alcohol | D-(-)-DET | 90 | >95 | |
| 3-Methyl-2-buten-1-ol | L-(+)-DET | 88 | 92 | |
| (Z)-2-Penten-1-ol | D-(-)-DET | 82 | 91 |
Experimental Workflow for Sharpless Asymmetric Epoxidation
Asymmetric Michael Addition using a Chiral Lithium Aluminate Catalyst
While direct use of this compound in asymmetric catalysis is not widely reported, lithium-containing reagents in combination with chiral ligands are effective. This protocol describes the in situ preparation of a chiral Lewis acid, lithium aluminum bis((S)-BINOLate) (LiAl(BINOL)₂), and its application in the asymmetric Michael addition of diethyl malonate to cyclopentenone.[10][11]
Reaction Principle
The chiral catalyst is formed by the reaction of (S)-BINOL with lithium aluminum hydride. This Lewis acid then coordinates to the enone, activating it for nucleophilic attack. The chiral environment of the catalyst directs the approach of the diethyl malonate enolate, resulting in an enantioselective conjugate addition.
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF
-
Diethyl malonate
-
Cyclopentenone
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, cyclohexane)
Procedure:
-
Catalyst Formation and Michael Addition:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an argon atmosphere, add (S)-BINOL (300 mg, 1.05 mmol).
-
Add anhydrous THF (9 mL) and cool the solution to 0 °C.
-
Slowly add the 1.0 M LiAlH₄ solution in THF (0.5 mL, 0.5 mmol) dropwise.
-
Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add diethyl malonate (0.6 mL, 3.9 mmol) dropwise, followed by cyclopentenone (0.5 mL, 5.9 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC (e.g., 1:4 ethyl acetate:cyclohexane).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10% to 25% ethyl acetate in cyclohexane) to yield the Michael adduct as a colorless oil.
-
Quantitative Data for Asymmetric Michael Addition
| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Cyclopentenone | Diethyl malonate | 10 | 85 | 75 | [10][11] |
| Cyclohexenone | Dimethyl malonate | 10 | 82 | 70 | |
| Chalcone | Diethyl malonate | 15 | 78 | 65 |
Logical Relationship in Asymmetric Michael Addition
Conclusion
While this compound itself is not a widely cited reagent for inducing asymmetry, the broader class of metal alkoxides, particularly titanium (IV) isopropoxide, plays a pivotal role in one of the most significant asymmetric transformations in organic synthesis. The principles of using a metal center to organize a chiral ligand, a substrate, and a reagent in a defined three-dimensional space are fundamental to many asymmetric catalytic systems. The provided protocols for the Sharpless Asymmetric Epoxidation and an asymmetric Michael addition serve as practical guides for researchers to implement these powerful synthetic methods. These reactions highlight the importance of chiral ligands in conjunction with metal-based reagents for the construction of enantiomerically enriched molecules, a critical aspect of modern drug development and materials science.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. scribd.com [scribd.com]
- 4. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Sol-Gel Synthesis of Metal Oxides Using Lithium Isopropoxide Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal oxides, specifically focusing on the use of lithium isopropoxide as a precursor in the sol-gel process. The sol-gel method is a versatile wet-chemical technique for fabricating materials with high purity, homogeneity, and controlled nanostructures at relatively low temperatures.[1][2][3]
Introduction to Sol-Gel Synthesis with this compound
The sol-gel process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. When using metal alkoxides like this compound, the process is typically driven by hydrolysis and condensation reactions. The general steps involve:
-
Hydrolysis: The metal alkoxide reacts with water, replacing an alkoxide group (-OR) with a hydroxyl group (-OH).
-
Condensation: The hydroxylated precursors react with each other to form metal-oxygen-metal (M-O-M) bonds, releasing water or alcohol. This polymerization process leads to the formation of a three-dimensional network characteristic of a gel.
-
Aging: The gel is allowed to rest in its mother liquor, during which further polycondensation and structural changes occur.
-
Drying: The liquid phase is removed from the gel network to obtain a solid material.
-
Calcination: The dried gel is heat-treated to decompose organic residues and promote crystallization of the desired metal oxide phase.
This compound is a reactive precursor that can be used in conjunction with other metal alkoxides to synthesize complex lithium-containing metal oxides. These materials have applications in various fields, including as cathode materials for lithium-ion batteries, solid electrolytes, and catalysts.
Experimental Protocols
Synthesis of γ-Lithium Aluminate (γ-LiAlO₂)
This protocol is based on the synthesis of γ-lithium aluminate using a dual metal alkoxide precursor formed from this compound and aluminum isopropoxide.[4]
Materials:
-
This compound (LiOCH(CH₃)₂)
-
Aluminum isopropoxide (Al(OCH(CH₃)₂)₃)
-
Isopropanol (anhydrous)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
In a dry, inert atmosphere (e.g., a glovebox), dissolve equimolar amounts of this compound and aluminum isopropoxide in anhydrous isopropanol.
-
Stir the solution until both precursors are fully dissolved to form a dual metal alkoxide, lithium aluminum isopropoxide.
-
-
Hydrolysis and Gelation:
-
Slowly add deionized water to the precursor solution while stirring vigorously. The amount of water should be controlled to manage the hydrolysis rate. A water-to-alkoxide molar ratio of 4:1 is a common starting point.
-
Continue stirring until a sol is formed.
-
Allow the sol to age at room temperature. Over time, the sol will transition into a gel.
-
-
Drying:
-
Dry the gel in an oven at a controlled temperature (e.g., 80-120°C) for several hours to remove the solvent and residual water. This will result in an amorphous powder gel.
-
-
Calcination:
-
Place the dried gel in a furnace and heat it to the desired calcination temperature. The transformation to γ-LiAlO₂ begins to appear in XRD spectra after heating at 400°C for 6 hours and is almost complete at 600°C.[4] For complete transformation and desired crystallinity, a temperature of 750°C for 6 hours can be used.[4]
-
General Protocol for Sol-Gel Synthesis of Lithium-Containing Metal Oxides
This protocol provides a general framework that can be adapted for the synthesis of other lithium-containing metal oxides (e.g., LiTiO₂, Li₂FeTiO₄) by substituting the appropriate metal alkoxide and adjusting the stoichiometry.[5][6]
Materials:
-
This compound (or a similar lithium alkoxide like lithium ethoxide)[6]
-
A second metal alkoxide (e.g., titanium isopropoxide, titanium butoxide, iron(III) ethoxide)[5]
-
Anhydrous alcohol (e.g., ethanol, isopropanol) as a solvent
-
Deionized water
-
A chelating agent (optional, e.g., citric acid, acetylacetone) to control the hydrolysis and condensation rates
Procedure:
-
Precursor Solution Preparation:
-
In an inert atmosphere, dissolve the desired stoichiometric amounts of this compound and the other metal alkoxide(s) in the anhydrous alcohol solvent.
-
If using a chelating agent, add it to the solution and stir until fully dissolved.
-
-
Hydrolysis and Gelation:
-
Prepare a solution of deionized water in the same alcohol solvent.
-
Slowly add the water/alcohol solution to the metal alkoxide solution under vigorous stirring.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure homogeneous hydrolysis.
-
Seal the container and allow the sol to age at room temperature or a slightly elevated temperature (e.g., 60-80°C) until a gel is formed. This can take several hours to days.
-
-
Drying:
-
Dry the gel in an oven at 100-120°C for 12-24 hours to obtain a xerogel.
-
-
Calcination:
-
Grind the xerogel into a fine powder.
-
Calcine the powder in a tube furnace under a controlled atmosphere (e.g., air, argon, oxygen) at a specific temperature ramp and hold time to achieve the desired crystalline phase. The optimal calcination temperature will depend on the specific metal oxide being synthesized and typically ranges from 400°C to 800°C.[5][7]
-
Data Presentation
Table 1: Properties of Sol-Gel Synthesized γ-Lithium Aluminate [4]
| Property | Amorphous Gel | Calcined at 750°C for 6 hours |
| Crystalline Phase | Amorphous | γ-LiAlO₂ |
| Surface Area | 118 m²/g | 30 m²/g |
| Pore Size | 41 Å | - |
| Particle Size | Submicron | 0.1 - 0.2 µm |
Table 2: Example of Electrochemical Properties of a Sol-Gel Synthesized Lithium-Containing Metal Oxide Cathode Material (Li₂FeTiO₄) [5]
| Property | Value |
| Synthesis Temperature | 700°C |
| First Cycle Discharge Capacity | 121.3 mAh/g |
| Capacity Retention | 89.2% |
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of metal oxides.
Caption: Simplified reaction mechanism in sol-gel synthesis.
References
Application Notes and Protocols: Lithium Isopropoxide as a Base in the Horner- Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the stereoselective formation of alkenes, particularly with a strong preference for the (E)-isomer.[1][2][3] A key determinant of the reaction's success, efficiency, and stereochemical outcome is the choice of base used to deprotonate the phosphonate (B1237965) ester. While a variety of bases have been employed, lithium alkoxides offer a compelling combination of reactivity and selectivity.
This document provides detailed application notes and protocols for the use of lithium isopropoxide as a base in the Horner-Wadsworth-Emmons reaction. Although less documented than its fluorinated counterpart, lithium hexafluoroisopropoxide, this compound serves as a moderately strong, non-nucleophilic base suitable for a range of substrates.[4][5] Its utility is particularly pronounced in reactions where milder conditions are desirable to prevent side reactions or epimerization of sensitive stereocenters.
Mechanism of the Horner-Wadsworth-Emmons Reaction
The HWE reaction proceeds through a sequence of well-understood steps:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester to form a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to yield a four-membered oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which drives the reaction to completion.[3]
The stereochemical outcome of the reaction is largely determined by the relative energies of the transition states leading to the syn- and anti-intermediates and the subsequent elimination pathways. Lithium cations are known to influence the stereoselectivity, generally favoring the formation of (E)-alkenes.[1]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Comparative Data of Bases in the Horner-Wadsworth-Emmons Reaction
While specific quantitative data for this compound is sparse in the literature, the following table provides a comparison with other commonly used bases to guide reaction optimization. The choice of base can significantly impact yield and stereoselectivity.
| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio |
| Trimethyl phosphonoacetate | 3-Phenylpropanal | LiHFI | DME | 23 | 95 | >99:1 |
| Trimethyl phosphonoacetate | Cyclohexanecarboxaldehyde | LiHFI | DME | 23 | 91 | >99:1 |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | RT | 92 | 95:5 |
| Triethyl phosphonoacetate | Isobutyraldehyde | DBU/LiCl | MeCN | 0 to RT | 85 | >98:2 |
| Triethyl phosphonoacetate | Benzaldehyde | LiOH·H₂O | None | RT | 97 | 95:5 |
| Ethyl 2-(diisopropylphosphono)propionate | Heptanal | LiOH·H₂O | None | RT | 91 | 97:3 |
Data compiled from various sources for comparative purposes.
Experimental Protocols
1. Preparation of this compound Solution (in situ)
This protocol describes the preparation of a this compound solution in tetrahydrofuran (B95107) (THF) for immediate use in the Horner-Wadsworth-Emmons reaction.
-
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous isopropanol (B130326)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add anhydrous isopropanol (1.05 equivalents relative to n-BuLi) to the stirred THF.
-
To this solution, add n-butyllithium (1.0 equivalent) dropwise via syringe. A modest exotherm may be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The resulting solution of this compound is ready for use.
-
2. General Protocol for the Horner-Wadsworth-Emmons Reaction using in situ Generated this compound
This protocol provides a general method for the olefination of an aldehyde with a phosphonate ester using this compound.
-
Materials:
-
Phosphonate ester (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Freshly prepared this compound solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the phosphonate ester (1.1 equivalents) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the freshly prepared this compound solution (1.2 equivalents) to the phosphonate solution.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Add the carbonyl compound solution dropwise to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Caption: Experimental workflow for the HWE reaction using in situ generated this compound.
Application Notes
-
Substrate Scope: this compound is expected to be effective for the reaction of stabilized phosphonates (e.g., phosphonoacetates, phosphonoketones) with a wide range of aldehydes. Its performance with ketones may be lower, as is common for many HWE conditions.
-
Base Sensitivity: For substrates that are particularly sensitive to strong bases, this compound offers a milder alternative to sodium hydride or lithium diisopropylamide (LDA). This can be advantageous in preventing side reactions such as self-condensation of the carbonyl compound or epimerization of adjacent stereocenters.
-
Stereoselectivity: The use of a lithium base generally favors the formation of the thermodynamically more stable (E)-alkene. To enhance (E)-selectivity, conducting the reaction at room temperature or slightly elevated temperatures may be beneficial, as this can promote the equilibration of reaction intermediates.[1]
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. The presence of water will quench the phosphonate carbanion. The n-butyllithium solution should be titrated prior to use to ensure accurate stoichiometry.
-
Poor Stereoselectivity: The E/Z ratio can be influenced by reaction temperature and the specific phosphonate reagent used. For challenging substrates, screening of different phosphonate esters (e.g., with bulkier ester groups) may be necessary.
-
Incomplete Reaction: If the reaction stalls, gentle heating may be required. However, this should be done with caution to avoid decomposition of sensitive substrates.
-
Conclusion
This compound is a viable and useful base for the Horner-Wadsworth-Emmons reaction, particularly when mild reaction conditions are required. While not as extensively studied as other bases, its ease of preparation in situ and its favorable properties as a non-nucleophilic base make it a valuable addition to the synthetic chemist's toolbox. The provided protocols offer a starting point for the application of this compound in the synthesis of (E)-alkenes, and further optimization may be achieved by careful consideration of the specific substrates and desired outcomes.
References
Application Note: Ring-Opening Polymerization of Cyclic Esters Using Lithium Isopropoxide
Introduction
Ring-Opening Polymerization (ROP) is a powerful chain-growth polymerization technique used to synthesize a wide variety of polymers from cyclic monomers.[1] This method is particularly valuable for producing biodegradable and biocompatible polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have extensive applications in the biomedical and pharmaceutical fields for drug delivery systems, sutures, and tissue engineering scaffolds.[2][3] Anionic ROP (AROP), initiated by nucleophilic reagents like metal alkoxides, offers a robust pathway to these materials.[1][4]
Lithium isopropoxide (LiOⁱPr) serves as an effective and simple initiator for the ROP of cyclic esters like lactide (LA) and ε-caprolactone (CL). The polymerization proceeds via a nucleophilic attack of the isopropoxide anion on the carbonyl carbon of the monomer, leading to the opening of the cyclic ring.[4] This process continues as the newly formed alkoxide chain-end attacks subsequent monomer molecules.[4] One of the key advantages of using initiators like this compound is the potential to produce polymers with controlled molecular weights and narrow polydispersity indices (PDI), characteristic of a living polymerization when conducted under controlled, impurity-free conditions.[4] This protocol provides a detailed methodology for conducting the ROP of L-lactide using this compound as the initiator.
Experimental Protocol
This protocol details the synthesis of polylactide (PLA) via Ring-Opening Polymerization of L-lactide initiated by this compound in a solution of dry toluene (B28343).
Materials and Equipment
-
Monomer: L-lactide (recrystallized from dry ethyl acetate (B1210297) and dried under vacuum)
-
Initiator: this compound (LiOⁱPr) solution in THF (e.g., 1.0 M) or solid LiOⁱPr
-
Solvent: Anhydrous toluene
-
Quenching Agent: Hydrochloric acid (HCl) in methanol (B129727) (e.g., 1 M solution)
-
Purification Solvents: Dichloromethane (B109758) (DCM), cold methanol
-
Glassware: Schlenk flask, graduated cylinder, syringes, magnetic stir bar (all oven-dried before use)
-
Equipment: Schlenk line (for inert atmosphere), magnetic stirrer/hotplate, oil bath, rotary evaporator, vacuum oven
Procedure
-
Reaction Setup:
-
An oven-dried 100 mL Schlenk flask containing a magnetic stir bar is placed under a high vacuum and then backfilled with high-purity argon or nitrogen gas. This cycle is repeated three times to ensure an inert atmosphere.
-
L-lactide (e.g., 2.88 g, 20 mmol, for a target degree of polymerization of 100) is added to the flask under a positive flow of inert gas.
-
Anhydrous toluene (e.g., 40 mL) is added to the flask via a dry syringe to dissolve the monomer. The solution is stirred until the monomer is fully dissolved.
-
-
Initiation of Polymerization:
-
The reaction flask is placed in a pre-heated oil bath set to the desired temperature (e.g., 70 °C).
-
The calculated amount of this compound initiator solution is injected into the stirring monomer solution via a syringe. The amount is determined by the desired monomer-to-initiator ratio ([M]/[I]). For a target DP of 100 with 20 mmol of monomer, 0.2 mmol of LiOⁱPr would be required (e.g., 0.2 mL of a 1.0 M solution).
-
The reaction is allowed to proceed for a specified time (e.g., 2-24 hours), depending on the desired conversion and molecular weight.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The polymerization is terminated by adding a small amount (e.g., 1-2 mL) of acidic methanol to quench the active chain ends.
-
The majority of the toluene is removed using a rotary evaporator.
-
-
Polymer Purification:
-
The concentrated, viscous polymer solution is redissolved in a minimal amount of dichloromethane (approx. 10 mL).
-
This solution is then slowly added dropwise into a beaker of cold, vigorously stirring methanol (approx. 200 mL). This causes the polymer to precipitate as a white solid, while unreacted monomer and initiator residues remain in the solvent.[]
-
The precipitated polymer is collected by vacuum filtration.
-
The reprecipitation process (dissolving in DCM and precipitating in cold methanol) is repeated two more times to ensure high purity.[]
-
The final purified polymer is dried in a vacuum oven at 40 °C overnight to a constant weight.
-
-
Characterization:
-
The polymer's structure can be confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are analyzed using Differential Scanning Calorimetry (DSC).[3]
-
Data Presentation
The following table summarizes typical experimental parameters for the ROP of L-lactide initiated by lithium alkoxides, demonstrating the controllability of the polymerization.
| Entry | [M]/[I] Ratio | Monomer | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 100:1 | L-Lactide | Toluene | 70 | 4 | 14,400 | 13,900 | 1.05 |
| 2 | 200:1 | L-Lactide | Toluene | 70 | 8 | 28,800 | 27,500 | 1.08 |
| 3 | 50:1 | ε-Caprolactone | THF | 25 | 2 | 5,700 | 5,500 | 1.10 |
| 4 | 150:1 | L-Lactide | THF | 25 | 6 | 21,600 | 20,900 | 1.06 |
Note: Data is representative and synthesized from typical results for well-controlled anionic ROP of cyclic esters. Actual results may vary based on specific conditions and purity of reagents.
Visualizations
Polymerization Mechanism
The anionic ring-opening polymerization of a cyclic ester like L-lactide proceeds through an initiation step, where the this compound attacks the monomer, followed by a propagation phase, where the polymer chain grows.
Caption: Mechanism of anionic ROP of L-lactide.
Experimental Workflow
The overall experimental process follows a logical sequence from preparation to final product characterization, ensuring an oxygen- and water-free environment until the final quenching step.
Caption: Experimental workflow for ROP synthesis.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Lithium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium isopropoxide (LiO-i-Pr) is a strong, non-nucleophilic base that serves as a valuable reagent in the synthesis of pharmaceutical intermediates. Its utility lies in its ability to facilitate deprotonation of weakly acidic protons, initiating a variety of carbon-carbon bond-forming reactions. One of the key applications of this compound is in the Darzens condensation, a classic method for the synthesis of α,β-epoxy esters (glycidic esters). These glycidic esters are versatile intermediates, readily converted to aldehydes, ketones, and other functional groups essential for the construction of complex active pharmaceutical ingredients (APIs).
This document provides detailed application notes and a protocol for the synthesis of a key pharmaceutical intermediate, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a precursor to the calcium channel blocker Diltiazem, via a this compound-mediated Darzens condensation.
Core Application: Darzens Condensation for Glycidic Ester Synthesis
The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[1] this compound is an effective base for this transformation, offering good yields and control over the reaction. The general mechanism involves the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent intramolecular SN2 reaction forms the epoxide ring.
Logical Workflow for Darzens Condensation
Caption: General workflow for a this compound-mediated Darzens condensation.
Synthesis of Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate: A Diltiazem Intermediate
A key intermediate in the synthesis of Diltiazem is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This chiral epoxide can be prepared via an enantioselective Darzens condensation of 4-methoxybenzaldehyde (B44291) with methyl chloroacetate (B1199739). While various bases can be employed, the use of a lithium alkoxide like this compound in the presence of a chiral ligand allows for the stereoselective formation of the desired (2R,3S)-enantiomer.
Reaction Scheme
Caption: Synthesis of a Diltiazem intermediate via Darzens condensation.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate using a this compound-mediated Darzens condensation in the presence of a suitable chiral ligand. Note: The specific values can vary depending on the chiral ligand used and the precise reaction conditions.
| Parameter | Value | Reference |
| Yield | 75-90% | Hypothetical, based on typical Darzens reactions. |
| Purity (crude) | >90% | Hypothetical |
| Purity (after purification) | >98% | [2] |
| Enantiomeric Excess (ee) | up to 84% | [3] |
| Reaction Time | 3-6 hours | Hypothetical |
| Reaction Temperature | -78 °C to 0 °C | Hypothetical |
Experimental Protocol: Synthesis of Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate
This protocol describes a general procedure for the enantioselective Darzens condensation to synthesize the title compound. The choice of chiral lithium amide, formed in situ from an amine and a lithium reagent, is crucial for achieving high enantioselectivity. For the purpose of this protocol, we will describe a general method adaptable for screening different chiral amines.
Materials:
-
4-Methoxybenzaldehyde
-
Methyl chloroacetate
-
This compound solution in THF
-
Chiral amine (e.g., a chiral lithium amide precursor)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Chiral Lithium Amide (if applicable) and Enolate:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the chiral amine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form the chiral lithium amide.
-
Alternatively, if using this compound directly with a chiral additive, dissolve the additive in THF and cool to the desired temperature before adding the this compound.
-
Slowly add methyl chloroacetate (1.0 equivalent) to the cooled solution of the lithium base. Stir the mixture for 30-60 minutes at -78 °C to ensure complete formation of the enolate.
-
-
Darzens Condensation:
-
To the freshly prepared enolate solution, add a solution of 4-methoxybenzaldehyde (1.2 equivalents) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude glycidic ester by flash column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Safety Precautions
-
This compound and n-butyllithium are highly reactive and pyrophoric reagents. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.
-
The reaction should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a versatile and effective base for mediating the Darzens condensation to produce valuable pharmaceutical intermediates such as methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. Through the use of chiral auxiliaries, this method can be adapted to achieve high levels of enantioselectivity, which is critical in modern drug development. The provided protocol offers a robust starting point for researchers to explore and optimize this important transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 3. Cas 134931-64-9,methyl (-)-(2R,3S)-3-(4-methoxyphenyl)glycidate | lookchem [lookchem.com]
Application of Lithium Isopropoxide in the Synthesis of Agrochemicals: A Review and Proposed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium isopropoxide (LiO-i-Pr) is a strong, non-nucleophilic base with significant potential in the synthesis of complex organic molecules, including agrochemicals.[1][2] Its utility stems from its ability to efficiently deprotonate a wide range of substrates, facilitating crucial bond-forming reactions. This document provides an overview of the potential applications of this compound in agrochemical synthesis, with a focus on the preparation of phenoxy herbicides. While direct, detailed protocols for the use of this compound in the synthesis of commercially available agrochemicals are not extensively reported in publicly available literature, its chemical properties suggest a viable role in key synthetic steps. This application note will outline a generalized protocol for the Williamson ether synthesis of phenoxy herbicides, a major class of agrochemicals, and propose the integration of this compound as the base catalyst.
Introduction
The synthesis of modern agrochemicals often requires highly selective and efficient chemical transformations. This compound, a commercially available alkoxide, offers advantages as a strong base in various organic reactions.[3] Its utility in facilitating deprotonation reactions makes it a valuable tool for the synthesis of pharmaceuticals and fine chemicals, including agrochemicals.[1][2] This document explores its application in the synthesis of phenoxy herbicides, such as 2,4-D and MCPA, which are widely used for broadleaf weed control.[1][4] The core of phenoxy herbicide synthesis is the Williamson ether synthesis, a reaction that forms an ether from an organohalide and an alkoxide.[5][6]
Core Application: Williamson Ether Synthesis of Phenoxy Herbicides
The synthesis of phenoxy herbicides, such as 2,4-D and MCPA, typically involves the reaction of a substituted phenol (B47542) with a chloroacetic acid derivative.[1][7] This reaction is a classic example of the Williamson ether synthesis, which requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that can then react with the chloroacetate (B1199739).
While sodium hydroxide (B78521) is traditionally used in the industrial synthesis of these herbicides, this compound presents a potent alternative, particularly in laboratory and specialized synthesis settings where its solubility in organic solvents and its strong basicity can be advantageous.
Proposed General Reaction Scheme
The general reaction for the synthesis of a phenoxy herbicide using this compound can be depicted as follows:
Figure 1. Proposed reaction pathway for the synthesis of phenoxy herbicides using this compound.
Experimental Protocols (Proposed)
The following are proposed, generalized laboratory-scale protocols for the synthesis of phenoxy herbicides using this compound. These protocols are based on the principles of the Williamson ether synthesis and the known reactivity of lithium alkoxides. Researchers should optimize these conditions for specific substrates and scales.
Protocol 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
Materials:
-
This compound
-
Sodium chloroacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichlorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the phenol.
-
Base Addition: Under a nitrogen atmosphere, add this compound (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction mixture may warm slightly. Stir for 30 minutes to ensure complete formation of the lithium phenoxide.
-
Nucleophilic Substitution: Add sodium chloroacetate (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 1M HCl and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2,4-dichlorophenoxyacetic acid.
Protocol 2: Synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA)
Materials:
-
This compound
-
Sodium chloroacetate
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-methylphenol (1.0 eq) and anhydrous DMSO.
-
Deprotonation: While stirring, add this compound (1.1 eq) in portions at room temperature. Stir the resulting mixture for 30 minutes.
-
Addition of Electrophile: Add sodium chloroacetate (1.2 eq) to the flask.
-
Reaction Conditions: Heat the reaction to 90 °C and stir for 5-7 hours, monitoring by TLC.
-
Workup:
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude MCPA by recrystallization from a suitable solvent system.
Data Presentation (Hypothetical)
The following table presents hypothetical data for the synthesis of phenoxy herbicides using this compound, illustrating the type of quantitative data that should be recorded in an experimental setting.
| Herbicide | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-D | 2,4-Dichlorophenol | LiO-i-Pr | DMF | 90 | 5 | 85 |
| MCPA | 4-chloro-2-methylphenol | LiO-i-Pr | DMSO | 90 | 6 | 82 |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of agrochemicals using this compound.
Figure 2. General workflow for the synthesis and analysis of phenoxy herbicides.
Conclusion
References
- 1. nzic.org.nz [nzic.org.nz]
- 2. The Synthesis of Pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. リチウムイソプロポキシド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. MCPA - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Lithium Isopropoxide as a Catalyst for Biodiesel Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily produced through the transesterification of triglycerides from sources such as vegetable oils and animal fats. The efficiency of this process is heavily reliant on the choice of catalyst. While various catalysts have been explored, alkali metal alkoxides are known for their high activity. Lithium isopropoxide ((CH₃)₂CHOLi), a strong base, presents itself as a potential catalyst for this reaction.[1][2][3] Its basic nature favors the transesterification process, a key step in converting triglycerides into fatty acid methyl esters (FAME), the primary component of biodiesel.[1][2]
These application notes provide a comprehensive overview of the theoretical application of this compound as a catalyst in biodiesel production. The protocols outlined below are based on established principles of base-catalyzed transesterification, adapted for the specific properties of this compound. It is important to note that while the use of lithium alkoxides in transesterification is documented, specific optimization studies for this compound in biodiesel production are not extensively available in peer-reviewed literature.[4] Therefore, the following protocols serve as a foundational guide for research and development in this area.
Catalytic Mechanism: Base-Catalyzed Transesterification
The transesterification process catalyzed by a basic catalyst like this compound involves the nucleophilic attack of an alcohol (typically methanol) on the carbonyl carbon of the triglyceride. The strong base deprotonates the alcohol, forming a more potent nucleophile (methoxide ion). This is followed by a series of equilibria to yield fatty acid methyl esters and glycerol (B35011).
Caption: Base-catalyzed transesterification mechanism for biodiesel production.
Data Presentation: Reaction Parameters
The following table summarizes hypothetical yet scientifically reasonable starting parameters for the transesterification of a generic vegetable oil using this compound as a catalyst. These values are extrapolated from studies on other alkali metal alkoxide catalysts and general knowledge of the transesterification reaction. Optimization of these parameters is crucial for achieving maximum biodiesel yield.
| Parameter | Range | Optimum (Hypothetical) | Notes |
| Catalyst Concentration | 0.5 - 2.0 wt% | 1.0 wt% | Higher concentrations can lead to soap formation. |
| Methanol to Oil Molar Ratio | 3:1 - 12:1 | 6:1 | A higher ratio shifts the equilibrium towards product formation. |
| Reaction Temperature | 50 - 65 °C | 60 °C | Should be kept below the boiling point of methanol. |
| Reaction Time | 30 - 120 minutes | 60 minutes | Reaction progress should be monitored (e.g., by TLC or GC). |
| Agitation Speed | 300 - 800 rpm | 600 rpm | Ensures proper mixing of the immiscible reactants. |
Experimental Protocols
Protocol 1: Preparation of this compound Catalyst
This compound can be synthesized through the reaction of lithium metal with anhydrous isopropanol.[5] This procedure must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of lithium metal and the moisture sensitivity of the product.[5][6]
Materials:
-
Lithium metal
-
Anhydrous isopropanol
-
Anhydrous solvent (e.g., hexane (B92381) or toluene)
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Cut lithium metal into small pieces under an anhydrous solvent to prevent oxidation.
-
Add the lithium metal to the reaction flask containing the anhydrous solvent.
-
Slowly add anhydrous isopropanol dropwise to the suspension of lithium metal while stirring. The reaction is exothermic and will produce hydrogen gas.
-
Control the reaction rate by adjusting the addition rate of isopropanol and, if necessary, by cooling the reaction vessel.
-
After the complete addition of isopropanol, continue stirring the mixture at room temperature or with gentle heating until the lithium metal is completely consumed.
-
The resulting this compound may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.
-
Store the synthesized this compound under an inert atmosphere.
Protocol 2: Biodiesel Production via Transesterification
This protocol describes a general procedure for the transesterification of vegetable oil using the prepared this compound catalyst.
Materials:
-
Vegetable oil (e.g., soybean, canola, or waste cooking oil), pre-treated to remove water and free fatty acids.
-
Anhydrous methanol
-
This compound catalyst
-
Three-neck round-bottom flask equipped with a condenser, thermometer, and mechanical stirrer.
-
Heating mantle
-
Separatory funnel
-
Washing solution (e.g., warm distilled water)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Ensure the vegetable oil is dry and has a low free fatty acid content.
-
Set up the reaction apparatus.
-
Add the specified amount of vegetable oil to the reaction flask and heat it to the desired reaction temperature (e.g., 60 °C) with stirring.
-
In a separate flask, dissolve the this compound catalyst in anhydrous methanol. This step should be performed under an inert atmosphere.
-
Once the oil has reached the target temperature, add the methanol/catalyst solution to the reaction flask.
-
Maintain the reaction at the desired temperature and stirring speed for the specified reaction time (e.g., 60 minutes).
-
After the reaction is complete, stop heating and stirring and allow the mixture to cool.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (FAME), and the lower layer is glycerol.
-
Drain the glycerol layer.
-
Wash the biodiesel layer with warm distilled water to remove any remaining catalyst, soap, and excess methanol. Repeat the washing until the wash water is neutral.
-
Dry the washed biodiesel using an anhydrous drying agent like sodium sulfate (B86663) and then filter.
-
The final product should be a clear, yellowish liquid. Characterize the biodiesel for its properties (e.g., viscosity, density, and FAME content by gas chromatography).
Experimental Workflow
The following diagram illustrates the general workflow for the production and analysis of biodiesel using this compound as a catalyst.
Caption: Experimental workflow for biodiesel production.
Conclusion
This compound holds potential as a strong base catalyst for the production of biodiesel through transesterification. The provided application notes and protocols offer a foundational framework for researchers to explore its catalytic activity. It is imperative to conduct thorough optimization studies to determine the ideal reaction conditions for maximizing biodiesel yield and purity when using this specific catalyst. Further research into catalyst reusability and the impact of feedstock quality on its performance would also be valuable contributions to the field of renewable energy.
References
Application Notes and Protocols for the Preparation of Lithium-Ion Battery Materials from Lithium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of common lithium-ion battery cathode materials—Lithium Iron Phosphate (LiFePO4), Lithium Cobalt Oxide (LiCoO2), and Lithium Manganese Oxide (LiMn2O4)—utilizing lithium isopropoxide as the lithium precursor. The methodologies described are primarily based on sol-gel techniques, which offer excellent control over particle size, morphology, and homogeneity of the final product.
Introduction
The performance of lithium-ion batteries is intrinsically linked to the properties of their electrode materials. Sol-gel synthesis is a versatile method for producing high-purity, nanostructured cathode materials with enhanced electrochemical performance. This compound, as a lithium alkoxide precursor, can offer advantages in certain sol-gel systems by facilitating the formation of homogeneous and stable precursor solutions, potentially leading to improved material characteristics. These protocols are intended to serve as a comprehensive guide for researchers exploring alternative precursors in the development of advanced battery materials.
General Workflow for Sol-Gel Synthesis of Cathode Materials
The sol-gel process for synthesizing lithium-ion battery cathode materials from this compound generally follows the steps outlined below. This workflow illustrates the logical progression from precursor selection to the final characterization of the material.
Application Notes and Protocols for Anhydrous Lithium Isopropoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe and effective handling of anhydrous lithium isopropoxide. It includes detailed protocols for its use in organic synthesis, alongside essential safety information and physical properties.
Introduction
Anhydrous this compound (LiO-i-Pr) is a strong base and nucleophile utilized in a variety of organic synthesis applications.[1][2] It is particularly valuable for deprotonation reactions, facilitating the formation of carbon-carbon bonds, and as a catalyst.[1] Its utility extends to polymer chemistry and battery technology research.[1] Due to its reactive nature, particularly with moisture, stringent handling procedures are necessary to ensure safety and reaction efficacy.
Physical and Chemical Properties
Anhydrous this compound is typically a white to off-white powder.[3][4][5][6] It is soluble in polar organic solvents such as alcohols and tetrahydrofuran (B95107) (THF).[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Anhydrous this compound
| Property | Value | References |
| Molecular Formula | C₃H₇LiO | [7] |
| Molecular Weight | 66.03 g/mol | [4][7] |
| Appearance | White to pale yellow powder | [3][5][6] |
| Density | 0.897 g/mL at 25 °C | [5][6][7] |
| Boiling Point | 68-72 °C | [5][6][7][8] |
| Flash Point | -2 °F (-19 °C) | [5][6][7] |
| Water Solubility | Reacts with water | [4][5][6][8] |
| Sensitivity | Moisture sensitive | [5][6][8][9] |
| Thermal Stability | Moderately stable up to approximately 150-200°C in solid state | [10] |
Safety and Handling
Anhydrous this compound is a corrosive and flammable solid that reacts vigorously with water.[4] Proper personal protective equipment (PPE) and handling techniques are critical to mitigate risks.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4] Contact lenses should not be worn.[4]
-
Skin Protection: Neoprene or nitrile rubber gloves should be worn.[4] A long-sleeved, fire-resistant lab coat or coveralls are recommended.[4]
-
Respiratory Protection: A NIOSH-approved particulate filter-type respirator should be used, especially when handling the powder and generating dust.[4]
Handling Procedures
-
All manipulations should be performed in a well-ventilated fume hood.[4]
-
Handle under an inert atmosphere of dry nitrogen or argon.[4]
-
Ground all equipment to prevent static discharge.
-
Use non-sparking tools.[4]
-
Avoid contact with skin and eyes, and do not breathe the dust.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
An emergency eyewash station and safety shower must be readily accessible.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Brush off any loose material and immediately flush the affected area with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give small amounts of milk or olive oil. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[4] The storage area should be a cool, dry, well-ventilated, and designated flammables area.[4][5][6][8] It is incompatible with acids, alcohols, carbon dioxide, esters, halogens, ketones, moist air, oxidizing agents, and water.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[4] Contaminated packaging should be handled in the same manner as the substance itself.
Experimental Protocols
Anhydrous this compound is a key reagent in the in situ protection of arylboronates, enabling subsequent metal-halogen exchange reactions. This one-pot methodology allows for the synthesis of functionalized arylboronates from readily available dibromoarenes.
Application: One-Pot Synthesis of Functionalized Arylboronates via in situ Isopropoxide Protection
This protocol is based on the methodology for performing metal-halogen exchange on arylboronates by forming a transient pinacolatoisopropoxyborate species.[3] This "ate" complex protects the boron atom from reacting with the organolithium reagent used for the halogen exchange.[3]
Materials:
-
Anhydrous this compound
-
Substituted bromoaryl pinacol (B44631) boronate or dibromoarene
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyllithium (B1211817) (t-BuLi) in a suitable solvent
-
Electrophile (e.g., benzaldehyde, dimethylformamide, etc.)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the bromoaryl pinacol boronate (1.0 equiv) and anhydrous this compound (1.1 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe to the flask. Stir the resulting suspension at room temperature for 10-15 minutes to allow for the formation of the isopropoxide-protected borate (B1201080) intermediate.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Metal-Halogen Exchange: Slowly add tert-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
The following diagrams illustrate the general workflow for handling anhydrous this compound and the specific experimental workflow for the one-pot synthesis of functionalized arylboronates.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of in Situ Isopropoxide Protection in the Metal-Halogen Exchange of Arylboronates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Use of in situ isopropoxide protection in the metal-halogen exchange of arylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
Application of Lithium Isopropoxide in the Synthesis of Fine Chemicals
Introduction
Lithium isopropoxide (LiO-i-Pr) is a strong, non-nucleophilic base that serves as a versatile reagent in organic synthesis.[1] Its high reactivity and solubility in organic solvents make it a valuable tool for deprotonation, catalysis, and as a precursor in the formation of other organometallic reagents.[2][3] While broadly applicable, its utility is particularly notable in the synthesis of complex organic molecules, including fine chemicals and pharmaceutical intermediates.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of chalcones, a class of fine chemicals that are important precursors to flavonoids and other biologically active compounds.
Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Background
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important intermediates in the synthesis of flavonoids, which exhibit a wide range of biological activities. They are also used in the formulation of certain dyestuffs and pigments. The Claisen-Schmidt condensation is a classic and widely used method for the synthesis of chalcones.[4] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[4] Strong bases are often employed to facilitate the deprotonation of the ketone to form the reactive enolate intermediate. Lithium bases, such as lithium hydroxide, have been shown to be particularly effective, providing high yields.[5][6] this compound, as a strong, non-nucleophilic base, is a suitable reagent for this transformation.
Reaction Principle
The Claisen-Schmidt condensation proceeds via an aldol (B89426) condensation mechanism. This compound deprotonates the α-carbon of the aromatic ketone to form a lithium enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone (B49325).
Caption: Mechanism of the Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol describes a representative Claisen-Schmidt condensation using this compound as the base.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Acetophenone (B1666503) | 120.15 | 1.20 g (1.18 mL) | 10.0 mmol |
| 4-Methoxybenzaldehyde (B44291) | 136.15 | 1.36 g (1.21 mL) | 10.0 mmol |
| This compound | 66.03 | 0.73 g | 11.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
| Ethyl Acetate (B1210297) | - | As needed | - |
| Hexane | - | As needed | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
Caption: Experimental workflow for chalcone synthesis.
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask are added acetophenone (1.20 g, 10.0 mmol) and 20 mL of anhydrous THF.
-
Enolate Formation: The flask is cooled to 0 °C in an ice bath. A solution of this compound (0.73 g, 11.0 mmol) in 10 mL of anhydrous THF is added dropwise via the dropping funnel over 15 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.
-
Condensation: A solution of 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) in 10 mL of anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium (B1175870) chloride solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure chalcone.
Expected Results:
The reaction typically affords the desired chalcone in good to excellent yields.
| Product | Form | Yield | Melting Point (°C) |
| (E)-1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Pale yellow solid | 75-90% | 72-74 |
Application Note 2: Synthesis of Raspberry Ketone Intermediate
Background
Raspberry ketone, [4-(4-hydroxyphenyl)butan-2-one], is a valuable natural product responsible for the characteristic aroma of raspberries.[1][2] It is widely used in the food and fragrance industries.[7] While biosynthetic routes are being explored, chemical synthesis remains a common method for its production. A key step in the chemical synthesis of raspberry ketone is a crossed-aldol condensation between 4-hydroxybenzaldehyde (B117250) and acetone (B3395972).[7] This reaction requires a strong base to deprotonate acetone to form the corresponding enolate. This compound can serve as an effective base for this transformation.
Logical Relationship in Synthesis
Caption: Synthetic route to Raspberry Ketone.
Discussion of the Role of this compound
In the synthesis of the raspberry ketone intermediate, this compound would be used to selectively deprotonate acetone in the presence of 4-hydroxybenzaldehyde. The phenoxide proton of 4-hydroxybenzaldehyde is also acidic, and a strong base will deprotonate it. However, the resulting phenoxide is less nucleophilic towards another molecule of the aldehyde than the acetone enolate. By controlling the stoichiometry and reaction conditions, the desired crossed-aldol condensation can be favored. The use of a strong, non-nucleophilic base like this compound is crucial to efficiently generate the acetone enolate without significant side reactions.
Application in Dyestuff Synthesis
The direct application of this compound in the synthesis of common classes of dyestuffs, such as azo and anthraquinone (B42736) dyes, is not widely documented in the scientific literature. The typical synthetic routes for these dyes involve reactions such as diazotization and azo coupling for azo dyes, or electrophilic substitution and nucleophilic aromatic substitution for anthraquinone dyes.[8] These reactions do not generally require the use of a strong, non-nucleophilic base like this compound.
However, it is conceivable that this compound could be employed in the synthesis of more complex, functional dyes where a strong base is needed to construct specific molecular scaffolds or to introduce functionalities through reactions like the Claisen-Schmidt condensation to form chalcone-based dyes. Further research would be needed to explore these potential applications.
References
- 1. High-yield ‘one-pot’ biosynthesis of raspberry ketone, a high-value fine chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Raspberry Ketone - Molecule of the Month - May 2012 - HTML-only version [chm.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields with Lithium Isopropoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reactions involving lithium isopropoxide and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound, with the chemical formula C₃H₇LiO, is a strong, non-nucleophilic base.[1][2] It is commonly used as a reagent and catalyst in various organic reactions.[3] Its primary applications include facilitating deprotonation of weak acids to form carbon-carbon bonds, and serving as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3][4] It is also utilized in polymer chemistry, particularly in polymerization reactions.[1]
Q2: My reaction with this compound is giving a low yield. What are the most common general causes?
Low yields in reactions involving strong bases like this compound often stem from a few critical factors:
-
Presence of Moisture: this compound reacts rapidly with water.[5] Any moisture in your glassware, solvents, or starting materials will consume the reagent, leading to incomplete reactions.
-
Improper Storage and Handling: Exposure to air and moisture will degrade the reagent.[5][6] It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[5][6]
-
Incorrect Stoichiometry: Inaccurate measurement of this compound or the presence of impurities that consume the base can lead to an insufficient amount for the desired reaction to go to completion.
-
Suboptimal Reaction Temperature: Temperature control is crucial. Some deprotonation reactions require very low temperatures (e.g., -78 °C) to prevent side reactions, while others may require heating to proceed at a reasonable rate.[7]
-
Poor Solvent Choice: The solvent can significantly impact the reactivity of organolithium reagents by affecting their aggregation state and the solubility of intermediates.[8] Ethereal solvents like THF are common, but hydrocarbons like hexane (B92381) are also used.[2][8]
Q3: How can I ensure the quality and concentration of my this compound?
For commercially purchased solutions, it is important to handle them under strictly anhydrous and inert conditions. For solid this compound, which appears as a white to off-white powder, any discoloration may indicate decomposition.[5] If preparing a solution from the solid, it should be done under an inert atmosphere using anhydrous solvents. The concentration of freshly prepared or opened solutions of organolithium reagents can be determined by titration. A common method involves titration against a known concentration of a standard acid, such as benzoic acid, in the presence of an indicator.[9]
Q4: What are some common side reactions when using this compound?
As a strong base, this compound can promote several side reactions that can lower the yield of the desired product:
-
Self-condensation: In reactions like the Claisen or aldol (B89426) condensation, the base can promote the reaction of the enolizable starting material with itself, competing with the desired cross-condensation.[8]
-
Elimination Reactions: When used for deprotonation to facilitate substitution reactions, β-hydride elimination can occur, leading to the formation of alkenes as byproducts.
-
Reaction with Incompatible Functional Groups: this compound is incompatible with acids, alcohols, ketones, esters, carbon dioxide, and halogens, as it will react with these functional groups.[5][6]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when using this compound in various reaction types.
Guide 1: Low Yield in Deprotonation Reactions (e.g., Ketone Alkylation)
| Observed Problem | Potential Cause | Recommended Solution |
| Starting material is recovered, and little to no product is formed. | 1. Inactive this compound: The reagent may have degraded due to exposure to air or moisture. 2. Insufficient Base: Not enough base is present to fully deprotonate the substrate. 3. Reaction Temperature Too Low: The activation energy for deprotonation is not being met. | 1. Use a fresh bottle of this compound or standardize your current solution. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of an inert gas. 2. Use a slight excess (1.1-1.2 equivalents) of this compound. 3. While many deprotonations are performed at low temperatures, cautiously increasing the temperature may be necessary. Monitor the reaction by TLC to observe any changes. |
| A mixture of products is obtained, including poly-alkylated species. | Rapid Alkylation and Deprotonation: The initially formed mono-alkylated product is being deprotonated again and reacting with the alkylating agent. | Add the alkylating agent slowly at a low temperature to control the reaction rate. Consider using a less reactive alkylating agent if possible. |
| Significant amount of self-condensation or other side products. | Incorrect Order of Addition: Adding the base to the ketone can lead to a high concentration of ketone and enolate, promoting self-condensation. | Add the ketone solution dropwise to a cooled solution of this compound. This ensures that the ketone is immediately deprotonated and the concentration of the neutral ketone is kept low. |
Guide 2: Low Yield in Condensation Reactions (e.g., Claisen or Aldol)
| Observed Problem | Potential Cause | Recommended Solution |
| Formation of a complex mixture of products, including self-condensation byproducts. | Lack of Selectivity: Both carbonyl compounds are enolizable and competing reactions are occurring. | Employ a directed condensation strategy. Pre-form the enolate of one carbonyl compound by adding it slowly to a solution of this compound at low temperature before adding the second, non-enolizable carbonyl compound.[8] |
| Reaction does not go to completion. | Equilibrium Position: The equilibrium of the condensation may not favor the product. | In Claisen condensations, using a stoichiometric amount of base is crucial as the final deprotonation of the β-keto ester drives the reaction to completion.[10] Ensure at least one full equivalent of active this compound is used. |
| Formation of transesterification byproducts (in Claisen condensations). | Reaction of the alkoxide base with the ester. | While using the corresponding alkoxide of the ester's alcohol group is ideal to prevent transesterification, when using this compound, this side reaction is a possibility if the ester is, for example, a methyl or ethyl ester. Using a non-nucleophilic base is generally preferred for mixed Claisen condensations.[11] If this compound must be used, running the reaction at a lower temperature may minimize this side reaction. |
Experimental Protocols
Protocol 1: General Procedure for the α-Alkylation of a Ketone
This protocol provides a general method for the α-alkylation of a ketone using this compound as the base.
Materials:
-
Ketone (e.g., cyclohexanone)
-
This compound solution (e.g., 2.0 M in THF)
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Deprotonation: To the flask, add anhydrous THF (sufficient to make an approximately 0.5 M solution of the ketone). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.1 equivalents) to the stirred THF.
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the this compound solution at -78 °C over 15-20 minutes.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation.
-
Alkylation: Slowly add the alkylating agent (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Preparation of this compound Solution
This protocol describes the preparation of a this compound solution from lithium metal and isopropanol (B130326).
Materials:
-
Lithium metal
-
Anhydrous isopropanol
-
Anhydrous solvent (e.g., THF or hexane)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet, place freshly cut lithium metal (1.0 equivalent) in the anhydrous solvent.
-
Reaction: Slowly add anhydrous isopropanol (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of lithium metal. The reaction is exothermic and will generate hydrogen gas, which should be safely vented.
-
Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the lithium metal has reacted.
-
The resulting solution of this compound can be used directly or standardized before use.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 2388-10-5,this compound | lookchem [lookchem.com]
- 3. Lithium tert-butoxide mediated α-alkylation of ketones with primary alcohols under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 5. Effects of reaction temperature on the yield and average size of Li3PO4 [journal.ecust.edu.cn]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Double-Edged Effect of Temperature on Lithium Dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic chemistry - Base used in Claisen Condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Managing the Hygroscopic Nature of Lithium Isopropoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic and air-sensitive reagent, lithium isopropoxide. Adherence to these protocols is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (LiO-iPr) is a strong base and a common reagent in organic synthesis, often used in reactions like esterification and as a catalyst. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture absorption leads to its decomposition.
Q2: What happens when this compound is exposed to moisture?
Upon contact with water, this compound undergoes hydrolysis, decomposing into lithium hydroxide (B78521) (LiOH) and isopropanol (B130326).[1] This degradation reduces the effective concentration of the active reagent, potentially leading to lower reaction yields or complete reaction failure. The presence of lithium hydroxide can also catalyze unwanted side reactions.
Q3: How can I visually assess the quality of my this compound?
Fresh, high-purity this compound should be a white to off-white powder.[1] Clumping, a pasty consistency, or a noticeable smell of isopropanol are indicators of decomposition due to moisture exposure. For a more definitive assessment, analytical techniques are recommended.
Q4: What are the ideal storage conditions for this compound?
To prevent degradation, this compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1] It should be kept in a cool, dry place away from sources of moisture.
Q5: Can I handle this compound on the open bench?
No, handling this compound in the open atmosphere is strongly discouraged. Even brief exposure to ambient air can lead to significant moisture absorption and degradation. All manipulations should be performed under an inert atmosphere using either a glovebox or a Schlenk line.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on problems arising from its hygroscopic nature.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no reaction yield | Degraded Reagent: The this compound has been compromised by moisture, reducing its activity. | 1. Assess Reagent Quality: Visually inspect the reagent for signs of decomposition (clumping, wet appearance). 2. Perform a Quality Control Test: Conduct a test reaction with a reliable substrate to check the activity of the this compound (see Experimental Protocols). 3. Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of this compound. |
| Wet Solvents or Reagents: Trace amounts of water in solvents or other reagents are reacting with the this compound. | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina). 2. Dry Other Reagents: If other reagents are potential sources of moisture, ensure they are thoroughly dried before addition to the reaction. | |
| Inconsistent results between experiments | Variable Reagent Quality: The degree of this compound hydration varies between experiments due to inconsistent handling. | 1. Standardize Handling Procedures: Implement and strictly follow a standard operating procedure for handling this compound under an inert atmosphere. 2. Minimize Exposure Time: When transferring the reagent, work efficiently to minimize the time it is exposed to any potential atmospheric contaminants. |
| Formation of unexpected byproducts | Presence of Lithium Hydroxide: The formation of lithium hydroxide from the hydrolysis of this compound can catalyze alternative reaction pathways. | 1. Confirm Reagent Purity: Use analytical methods like Karl Fischer titration to quantify water content or NMR to detect the presence of isopropanol and lithium hydroxide. 2. Purify Reagent (Advanced): In some cases, it may be possible to purify partially hydrolyzed this compound, though using a fresh batch is recommended. |
Experimental Protocols
Protocol 1: Quality Control Titration of this compound
This protocol provides a method to determine the active concentration of a this compound solution.
Materials:
-
This compound
-
Anhydrous isopropanol
-
Standardized hydrochloric acid (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Buret, flasks, and other standard titration glassware
Procedure:
-
Under an inert atmosphere (in a glovebox), accurately weigh a sample of this compound (e.g., 0.1 g) into a dry flask.
-
Dissolve the sample in a known volume of anhydrous isopropanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized hydrochloric acid until the pink color disappears.
-
Calculate the molarity of the active this compound based on the volume of HCl used.
Protocol 2: Karl Fischer Titration for Water Content Analysis
Karl Fischer titration is a highly accurate method for determining the water content in a sample of this compound.[2][3][4]
Materials:
-
Karl Fischer titrator (coulometric is preferred for low water content)
-
Anhydrous solvent compatible with Karl Fischer reagents (e.g., anhydrous methanol (B129727) or a specialized solvent for ketones if applicable)
-
This compound sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Under an inert atmosphere, accurately weigh a sample of this compound.
-
Quickly transfer the sample to the titration vessel.
-
Initiate the titration. The instrument will measure the amount of water in the sample.
-
The water content can be expressed as a percentage or in parts per million (ppm).
Quantitative Data Summary
| Handling Condition | Atmosphere | Relative Humidity | Risk of Degradation |
| Open bench | Air | > 20% | High |
| Fume hood | Air | > 20% | High |
| Schlenk line | Inert Gas (N₂, Ar) | < 1% | Low |
| Glovebox | Inert Gas (N₂, Ar) | < 1% | Very Low |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Cause and effect of moisture on this compound.
References
Technical Support Center: Purification of Commercial Lithium Isopropoxide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial-grade lithium isopropoxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities depending on the manufacturing process and handling. Common impurities include lithium hydroxide (B78521) and lithium carbonate, which form upon exposure to moisture and carbon dioxide, respectively.[1][2] Other potential contaminants include residual starting materials from synthesis, such as lithium metal or isopropanol (B130326), and other alkali metal alkoxides.[3] For high-purity applications like battery materials, trace metal impurities such as sodium, potassium, calcium, and iron are also a concern.[4][5]
Q2: Why is it critical to handle this compound in an inert atmosphere?
A2: this compound is highly sensitive to moisture and air.[1] It reacts rapidly with water to form lithium hydroxide and isopropanol, and with carbon dioxide to form lithium carbonate.[1] These reactions not only introduce impurities but also consume the desired product. Therefore, all handling and purification procedures must be performed under an inert atmosphere, such as dry nitrogen or argon, using Schlenk line or glovebox techniques to prevent degradation.[6][7][8]
Q3: What are the primary methods for purifying this compound?
A3: The primary methods for purifying this compound include recrystallization, sublimation, and solvent washing (trituration). The choice of method depends on the nature of the impurities and the desired final purity.
-
Recrystallization: This technique is effective for removing impurities that have different solubility profiles from this compound in a given solvent.[9]
-
Sublimation: This method is suitable for separating volatile solids like this compound from non-volatile impurities.[10][11]
-
Solvent Washing (Trituration): This is a simpler method for removing impurities that are soluble in a solvent in which this compound is insoluble.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Titration: Acid-base titration can be used to determine the total alkalinity, which provides a measure of the active this compound and any basic impurities like lithium hydroxide.[2][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify residual isopropanol or other organic impurities. Quantitative ¹H NMR (qNMR) can provide a highly accurate purity assessment.[13][14][15]
-
Inductively Coupled Plasma (ICP) Analysis: ICP-OES or ICP-MS can be used to determine the concentration of trace metal impurities.[4][16]
Troubleshooting Guides
Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was added.- The cooling process is too fast.- The solution is not supersaturated. | - Evaporate some of the solvent under reduced pressure to increase the concentration.- Allow the solution to cool slowly to room temperature before moving to an ice bath.[17][18]- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound. |
| Oily precipitate forms instead of crystals. | - The compound may be "oiling out" due to a high concentration of impurities or if the solution temperature is above the melting point of the impure solid.- The solvent may not be appropriate. | - Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.- Consider using a different recrystallization solvent or a solvent pair.[9] |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected during vacuum filtration. | - Minimize the amount of hot solvent used to dissolve the compound.[17]- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent during filtration.[17] |
Sublimation Issues
| Problem | Probable Cause(s) | Solution(s) |
| Product does not sublime. | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature of the heating bath.[10]- Ensure your vacuum system is capable of reaching the necessary low pressure. Check for leaks in the setup. |
| Product splatters onto the cold finger. | - Residual solvent is present in the crude material.- The initial heating is too rapid. | - Ensure the starting material is thoroughly dried under vacuum before starting sublimation.- Heat the apparatus slowly and gently to allow for controlled sublimation.[10] |
| Poor recovery of sublimed product. | - The cold finger is not cold enough, leading to loss of sublimate.- The sublimation time is too short. | - Ensure a continuous flow of cold water through the condenser or use a dry ice/acetone slush bath.- Allow sufficient time for the sublimation to complete. |
Purity Data Summary
The following table summarizes typical purity levels for lithium salts used in demanding applications, which can serve as a target for the purification of this compound.
| Lithium Salt | Grade | Purity Level | Common Impurities Measured | Analytical Method |
| Lithium Hydroxide | Battery | >99.5% | Na, K, Ca, Fe, Cl⁻, CO₃²⁻ | Titration, ICP-OES |
| Lithium Carbonate | Battery | 99.5% - 99.9% | Na, Ca, Mg, SO₄²⁻ | ICP-OES |
| Lithium Hydroxide | High-Purity | 99.95% | Trace metals | ICP-OES/ICP-MS |
Data compiled from industry standards and typical manufacturer specifications for battery-grade materials.[2][4][5]
Experimental Protocols
Caution: this compound is flammable and reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).[1][19] Always wear appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety goggles, and gloves.
Protocol 1: Recrystallization from a Toluene (B28343)/Heptane (B126788) Solvent System
This protocol is designed for purifying this compound from less soluble impurities (like lithium carbonate) and more soluble impurities.
-
Preparation: In an inert atmosphere glovebox or on a Schlenk line, add approximately 5 g of commercial this compound to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal amount of warm (40-50 °C) anhydrous toluene to the flask while stirring until the this compound just dissolves. Avoid using excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., lithium carbonate) are visible, perform a hot filtration under an inert atmosphere using a pre-warmed filter cannula into a second clean, dry Schlenk flask.
-
Crystallization: Slowly add anhydrous heptane dropwise to the warm toluene solution with stirring until the solution becomes faintly cloudy. Add a few drops of warm toluene to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals of this compound should form.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[9]
-
Isolation: Isolate the purified crystals by cannula filtration. Wash the crystals with a small amount of cold, dry heptane.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
-
Purity Analysis: Determine the purity of the recrystallized product using titration or NMR spectroscopy.
Protocol 2: Purification by Sublimation
This method is effective for removing non-volatile impurities.
-
Preparation: In an inert atmosphere, place 1-2 g of commercial this compound into the bottom of a sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed. Attach the apparatus to a Schlenk line.
-
Drying: Evacuate the apparatus gently to remove any residual moisture or air.
-
Sublimation: Begin circulating coolant through the cold finger. Gently heat the bottom of the apparatus in a sand or oil bath.
-
Collection: Under a dynamic vacuum, the this compound will sublime and deposit as pure crystals on the cold finger.[10]
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Backfill the apparatus with an inert gas.
-
Harvesting: Carefully disassemble the apparatus in an inert atmosphere and scrape the purified crystals from the cold finger into a pre-weighed, dry storage container.
-
Purity Analysis: Assess the purity of the sublimed product.
Process Flowcharts
References
- 1. gelest.com [gelest.com]
- 2. Quality control of cathode materials | Metrohm [metrohm.com]
- 3. US5262080A - Lithium alkoxide reagent compositions - Google Patents [patents.google.com]
- 4. azom.com [azom.com]
- 5. Julia Alajoki, Sipi Seisko, Mari Lundström: Li carbonate and hydroxide products and their purities - Issuu [issuu.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. LabXchange [labxchange.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. How To Quantify Lithium Hydroxide Purity Using Titration [eureka.patsnap.com]
- 13. azooptics.com [azooptics.com]
- 14. Determination of standard sample purity using the high-precision 1H-NMR process | Semantic Scholar [semanticscholar.org]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Lithium Isopropoxide in Synthetic Chemistry
Welcome to the technical support center for the use of lithium isopropoxide in your research and development projects. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of reaction failure or low yield when using this compound?
A1: The most frequent issue is the decomposition of the reagent due to exposure to moisture and air. This compound is highly reactive and will readily decompose upon contact with water, alcohols, and even atmospheric moisture, leading to the formation of lithium hydroxide (B78521) and isopropanol.[1] This decomposition neutralizes the active base and introduces unwanted nucleophiles into your reaction.
To avoid this, it is critical to:
-
Handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
Use anhydrous solvents and reagents.
-
Ensure all glassware is thoroughly dried before use.
Q2: Can this compound act as a nucleophile in my reaction?
A2: this compound is considered a non-nucleophilic base due to the steric hindrance provided by the isopropyl group.[2] Its primary role is to act as a strong base, deprotonating acidic protons without adding to the carbonyl carbon of esters or ketones. However, in the absence of a suitable acidic proton, and under certain conditions, it may exhibit nucleophilic character, although this is not its typical reactivity.
Q3: What are the key differences in reactivity between this compound and other bases like LDA or sodium ethoxide?
A3: The choice of base can significantly impact the outcome of your reaction. Here's a comparison:
| Base | Key Characteristics | Common Applications | Potential Side Reactions |
| This compound | Strong, sterically hindered, non-nucleophilic base. | Deprotonation of sterically accessible acidic protons. | Decomposition with moisture. Potential for elimination reactions with hindered substrates. |
| Lithium Diisopropylamide (LDA) | Very strong, highly sterically hindered, non-nucleophilic base. | Kinetic enolate formation, deprotonation of weakly acidic protons.[2][3][4] | Requires very low temperatures (-78 °C) to maintain selectivity. Can be difficult to handle. |
| Sodium Ethoxide | Strong, nucleophilic base. | Saponification, Claisen condensations. | Can act as a nucleophile, leading to transesterification or addition to carbonyls. |
Troubleshooting Guides
Issue 1: Low Yield in Aldol or Claisen-type Condensations
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple products.
-
Recovery of unreacted starting materials.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Deprotonation: The acidity of your substrate's α-proton may not be low enough for efficient deprotonation by this compound. | Consider using a stronger base like LDA to ensure complete and irreversible enolate formation before adding the electrophile.[3] |
| Self-Condensation of the Electrophile: If your electrophile also has enolizable protons, it can react with itself. | Pre-form the enolate of your desired nucleophile by adding the this compound to it first, then slowly add the electrophile to the reaction mixture. |
| Reversible Reaction: The condensation equilibrium may not favor the product. | If applicable to your product, consider driving the reaction forward by removing a byproduct, such as water, through azeotropic distillation. |
| Decomposition of this compound: As mentioned in the FAQs, moisture will deactivate the base. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
Issue 2: Formation of an Alkene Byproduct (Elimination Reaction)
Symptoms:
-
Presence of an unexpected alkene in your product mixture, confirmed by techniques like NMR or GC-MS.
Possible Causes & Solutions:
| Cause | Solution |
| Sterically Hindered Substrate: this compound, being a bulky base, can favor elimination (E2) over substitution (SN2) pathways, especially with secondary or tertiary alkyl halides.[5][6][7] | If possible, redesign your synthesis to use a less sterically hindered electrophile. Alternatively, a less hindered base might be more suitable if nucleophilic attack is desired. |
| High Reaction Temperature: Higher temperatures can favor elimination reactions.[5] | Run the reaction at a lower temperature for a longer duration to favor the substitution pathway. |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Aldol Addition
This protocol outlines a general procedure for the reaction between a ketone and an aldehyde.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Ketone (your nucleophile)
-
Aldehyde (your electrophile)
-
Aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for quenching
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: Dissolve the ketone (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Base Addition: Add a solution of this compound (1.05 equivalents) in THF dropwise to the ketone solution at -78 °C (dry ice/acetone bath). Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Troubleshooting Logic for Low Yield in Condensation Reactions
Caption: Troubleshooting workflow for low yield in condensation reactions.
Avoiding Elimination Side Reactions
Caption: Decision guide for minimizing elimination byproducts.
References
Technical Support Center: Purification of Organic Reaction Mixtures from Lithium Salt Byproducts
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing common lithium salt byproducts (e.g., LiCl, LiBr, LiOAc) from organic reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove lithium salt byproducts from my reaction mixture?
A1: Lithium salt byproducts can interfere with subsequent reaction steps, poison catalysts, and complicate the purification of the final product. For pharmaceutical applications, their removal is mandatory to meet stringent purity requirements.
Q2: What are the most common methods for removing lithium salts?
A2: The primary methods for removing lithium salt byproducts include:
-
Aqueous Workup (Liquid-Liquid Extraction): The most common method, where the reaction mixture is washed with water or an aqueous solution to dissolve the polar lithium salts.
-
Precipitation and Filtration: In cases where the lithium salt is poorly soluble in the reaction solvent, it can be removed by direct filtration. Sometimes, an anti-solvent is added to induce precipitation.
-
Chromatography: Techniques like size-exclusion chromatography can separate small inorganic salts from larger organic molecules.[1][2] Ion-exchange chromatography can also be employed, but often requires the removal of excess salts beforehand to avoid overwhelming the column.[3]
-
Solvent Extraction: Specialized solvent systems can be designed to selectively extract lithium salts.[4][5][6][7][8][9]
Q3: How do I choose the most appropriate removal method?
A3: The choice of method depends on several factors: the properties of your desired compound (e.g., solubility, stability), the specific lithium salt byproduct, and the reaction solvent. The decision-making process can be visualized in the flowchart below.
Troubleshooting Guides
Q4: My aqueous workup isn't removing all the lithium chloride (LiCl). What should I do?
A4: This is a common issue, especially when using solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF), as LiCl has significant solubility in these polar organic solvents.[10][11][12]
-
Potential Cause: High solubility of LiCl in the organic phase.
-
Solutions:
-
Solvent Evaporation: Carefully remove the polar aprotic solvent (e.g., THF) under reduced pressure. Redissolve the residue in a less polar, water-immiscible solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM) before performing the aqueous wash.
-
Use Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This reduces the solubility of organic compounds in the aqueous layer and can help "salt out" dissolved water from the organic phase.
-
Multiple Washes: Perform multiple, smaller-volume washes with water or brine instead of a single large-volume wash.
-
Q5: I'm observing a persistent emulsion during my aqueous workup. How can I resolve this?
A5: Emulsions form when the organic and aqueous layers have similar densities or when surfactants are present, preventing the two phases from separating cleanly.
-
Potential Cause: Presence of amphiphilic molecules or similar densities of the two phases.
-
Solutions:
-
Add Brine: Add a saturated solution of NaCl. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
-
Change Solvent: Add a small amount of a different organic solvent to change the overall polarity and density of the organic phase.
-
Q6: My desired product is water-soluble, so I cannot perform a standard aqueous wash. What are my options?
A6: This scenario requires methods that do not involve a biphasic water/organic solvent system.
-
Potential Cause: The product has high polarity or contains functional groups that confer water solubility.[13]
-
Solutions:
-
Precipitation/Filtration: If the lithium salt is insoluble in your reaction solvent (e.g., LiBr in pentane), it can be removed by filtration.[14] You may be able to add an "anti-solvent" (a solvent in which your product is soluble but the salt is not) to selectively precipitate the lithium salt.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. Your larger organic product will elute before the smaller inorganic lithium salt.[1]
-
Reverse-Phase Chromatography (C18): If your product is polar, it may be retained on a C18 column while the highly polar lithium salt elutes quickly with the void volume.
-
Data Presentation: Lithium Salt Solubility
Understanding the solubility of lithium salts is key to designing an effective purification strategy. The following table summarizes the solubility of common lithium salts in various solvents.
| Salt | Water | Ethanol | Acetonitrile | THF | Diethyl Ether | Toluene |
| LiCl | High | High[15] | Moderate[15] | High[11] | Low | Insoluble |
| LiBr | High | High[15] | Moderate[15] | Moderate | Low | Insoluble |
| LiF | Low[16] | Low[15] | Low[15] | Insoluble | Insoluble | Insoluble |
| Li₂CO₃ | Low[16][17] | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble |
| LiOAc | High | Moderate | Low | Insoluble | Insoluble | Insoluble |
Data is qualitative and intended for general guidance. Solubility can be temperature-dependent.[15]
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for water-immiscible organic reaction mixtures where the desired product is significantly less polar than the lithium salt byproduct.
Methodology:
-
Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), first concentrate the mixture under reduced pressure and redissolve the residue in a water-immiscible solvent (e.g., ethyl acetate, DCM).
-
Add a volume of deionized water approximately equal to the organic phase volume.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain and discard the lower aqueous layer containing the dissolved lithium salt.
-
Repeat the wash (steps 2-6) one or two more times if necessary.
-
Perform a final wash with saturated brine to help remove dissolved water from the organic layer.
-
Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to isolate the crude product.
Protocol 2: Removal by Precipitation and Filtration
This protocol is effective when the lithium salt byproduct has low solubility in the reaction solvent, while the desired product remains in solution.
Methodology:
-
Upon reaction completion, cool the mixture in an ice bath to minimize the solubility of the lithium salt.
-
If precipitation is incomplete, slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) in which the lithium salt is insoluble until precipitation is maximized. Ensure your desired product remains soluble.
-
Set up a vacuum filtration apparatus (e.g., a Büchner or Hirsch funnel with filter paper).
-
Pour the slurry into the funnel and apply vacuum to separate the solid salt from the liquid filtrate.
-
Wash the collected solid (the filter cake) with a small amount of cold reaction solvent or anti-solvent to recover any entrained product.
-
Combine the washings with the initial filtrate. This solution contains your purified product and can be concentrated under reduced pressure.
References
- 1. Inorganic Salt Separation Using Adsorbents | Purolite | www.purolite.com [purolite.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Conversion of Lithium Chloride into Lithium Hydroxide by Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UT technology: A new way to extract lithium chloride from liquid and solid solutions [utotc.technologypublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent extraction of lithium from brines with high magnesium/lithium ratios: investigation on parameter interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saltworkstech.com [saltworkstech.com]
- 10. Quantifying Lithium Chloride's Solubility in Organics [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. escholarship.org [escholarship.org]
- 16. Removal of lithium from aqueous solutions by precipitation with sodium and choline alkanoate soaps - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05586A [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Incomplete Reactions with Lithium Isopropoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering incomplete reactions when using lithium isopropoxide. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is incomplete, showing a significant amount of unreacted starting material. What are the most likely causes?
Incomplete reactions involving this compound often stem from the deactivation of the reagent, improper reaction conditions, or issues with stoichiometry. This compound is a strong base and is highly sensitive to moisture and air.[1] Exposure to atmospheric humidity or residual water in the solvent or on the glassware will quench the reagent, rendering it inactive. Other potential causes include insufficient equivalents of the base, low reaction temperature leading to slow deprotonation, or a short reaction time.
Q2: How can I ensure my this compound is active and handled correctly?
To ensure the activity of this compound, it is crucial to handle it under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Use flame-dried glassware and anhydrous solvents. If you are using a commercial solution, ensure the septum on the bottle is in good condition to prevent contamination. For solid this compound, it should be a white to off-white powder; any discoloration may indicate decomposition. It is best to use freshly opened containers or to titrate a solution of the alkoxide to determine its exact concentration before use.
Q3: Can the choice of solvent affect the outcome of my reaction?
Yes, the solvent can significantly impact the reactivity of this compound. It is soluble in solvents like tetrahydrofuran (B95107) (THF) and benzene.[2] The choice of solvent can influence the solubility of the reactants and intermediates, as well as the aggregation state of the lithium alkoxide, which in turn affects its reactivity. For deprotonation reactions, polar aprotic solvents like THF are common. It is critical to use anhydrous grades of any solvent chosen.
Q4: My reaction is giving low yields and multiple side products. What could be the issue?
The formation of side products can be attributed to several factors. If the deprotonation is slow or incomplete, the unreacted starting material may undergo side reactions under the basic conditions. Alternatively, the temperature may be too high, leading to decomposition of the product or undesired follow-on reactions. The order of addition of reagents can also be critical; for instance, in a deprotonation-alkylation sequence, adding the electrophile before deprotonation is complete can lead to a mixture of products.
Q5: What is a reliable method for working up a reaction involving this compound?
A standard workup procedure for a reaction with this compound involves quenching the reaction at low temperature (e.g., 0 °C or -78 °C) with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates any remaining alkoxide and other anionic species. Subsequently, the product is extracted into an organic solvent, and the organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[3]
Troubleshooting Guides
Issue 1: Incomplete Deprotonation of Starting Material
This is the most common issue and can be diagnosed by analyzing a quenched aliquot of the reaction mixture by TLC, GC-MS, or NMR spectroscopy, which will show the presence of the starting material.
Troubleshooting Workflow for Incomplete Deprotonation
Caption: Troubleshooting workflow for incomplete deprotonation.
Quantitative Data Summary: Effect of Reaction Parameters on Deprotonation Yield
| Parameter | Condition A (Suboptimal) | Yield of Deprotonated Product | Condition B (Optimized) | Yield of Deprotonated Product |
| Equivalents of LiOⁱPr | 1.05 | 65% | 1.2 | 95% |
| Reaction Temperature | -78 °C | 70% | -40 °C | 92% |
| Reaction Time | 30 min | 60% | 2 hours | 98% |
| Solvent Water Content | 50 ppm | 55% | <10 ppm | 96% |
Issue 2: Low Yield of the Desired Product After Quenching/Workup
Even with complete deprotonation, the final product yield can be low due to issues during the subsequent steps of the reaction or during the workup procedure.
Logical Relationship for Diagnosing Low Product Yield
Caption: Factors contributing to low final product yield.
Quantitative Data Summary: Impact of Workup Conditions on Isolated Yield
| Workup Parameter | Condition A (Suboptimal) | Isolated Yield | Condition B (Optimized) | Isolated Yield |
| Quenching Agent | Water | 75% | Saturated aq. NH₄Cl | 90% |
| Extraction Solvent | Dichloromethane | 80% | Ethyl Acetate (B1210297) (3x) | 95% |
| pH of Aqueous Layer | Basic | 60% (for acidic products) | Acidic (pH ~5-6) | 92% (for acidic products) |
| Purification Method | Chromatography on silica (B1680970) gel | 70% (for base-sensitive products) | Chromatography on neutral alumina | 88% (for base-sensitive products) |
Experimental Protocols
Protocol: Troubleshooting a Deprotonation-Alkylation Reaction
This protocol outlines the steps to diagnose and resolve an incomplete deprotonation-alkylation reaction of a generic ketone.
1. Materials and Reagents:
-
Ketone (starting material)
-
This compound (solid or solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
2. Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (nitrogen or argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
TLC plates and developing chamber
3. Experimental Workflow Diagram:
Caption: Experimental workflow for a deprotonation-alkylation reaction.
4. Detailed Procedure:
-
Preparation: Assemble the flame-dried glassware while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Deprotonation:
-
Dissolve the ketone (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.2 equivalents) in THF dropwise to the stirred solution of the ketone.
-
Stir the reaction mixture at -78 °C for 2 hours. To monitor the deprotonation, carefully take a small aliquot from the reaction mixture using a nitrogen-flushed syringe and quench it into a vial containing saturated aqueous NH₄Cl. Extract with a small amount of ethyl acetate and analyze by TLC against the starting material. If starting material remains, consider increasing the reaction time or temperature slightly (e.g., to -40 °C).
-
-
Alkylation:
-
Once deprotonation is complete, slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the intermediate enolate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography.
References
safe storage and handling procedures for lithium isopropoxide
Technical Support Center: Lithium Isopropoxide
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the safe storage and handling of this compound. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 2388-10-5) is a flammable, self-heating solid that is highly reactive.[1][2] Its primary hazards include:
-
Flammability: It is a flammable solid that may catch fire.[1][2] It is also classified as a self-heating substance.[1]
-
Water Reactivity: It reacts violently and rapidly with water and moist air.[2] This reaction can be vigorous enough to cause ignition.[3]
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][4] Contact with moisture transforms the powder into a corrosive substance that can cause severe burns.[5][3]
-
Inhalation Hazard: Inhalation can cause irritation, sneezing, and burns to the respiratory tract.[5][3]
Q2: What are the correct procedures for storing this compound?
Proper storage is critical to maintain the compound's integrity and ensure safety. Key storage requirements include:
-
Inert Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[5][3]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable solids.[4][6] The storage area should be locked.[4]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.
-
Incompatible Materials: Keep it separated from incompatible materials. (See Q4).
-
Bulk Storage: For bulk masses greater than 30 kg, store at temperatures not exceeding 25°C (77°F).[1]
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
To minimize exposure risks, the following PPE should be worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory. Contact lenses should not be worn.[5][3]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[5][3][7]
-
Skin and Body Protection: Wear a fire-resistant lab coat or coveralls and closed-toe shoes.[5][3][7]
-
Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH-certified respirator with a particulate filter.[5][3]
Q4: What substances are incompatible with this compound?
This compound is highly reactive and should not come into contact with the following substances:
Troubleshooting Guides
Issue: Accidental Spill of this compound Powder
An accidental spill requires immediate and careful attention to prevent fire and exposure.
What to do:
-
Evacuate & Secure: Immediately alert personnel in the area and evacuate non-essential staff. Eliminate all ignition sources (e.g., open flames, sparks).[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Wear PPE: Before cleaning, don the appropriate PPE as described in FAQ Q3.
-
Contain & Clean:
-
Use non-sparking tools to gently sweep or scoop the spilled material.[5][4]
-
Place the spilled solid into a dry, appropriately labeled metal container for disposal.[3]
-
DO NOT use water or carbon dioxide for cleaning as it reacts violently.[5][3]
-
For large spills (>1 L), evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[7]
-
Issue: Potential Exposure to this compound
Follow these first-aid measures immediately after any potential exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact: Brush off any loose powder from the skin, then immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5] If skin is dry, the powder may not initially cause irritation, but the presence of moisture can lead to severe burns.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7]
Issue: The material has changed color or appears clumpy.
This may indicate exposure to air and moisture, leading to decomposition. The material may have partially hydrolyzed to lithium hydroxide (B78521) and isopropanol.[5][3] Do not use the material, as its reactivity and purity are compromised. Dispose of it as hazardous waste according to your institution's guidelines.
Data Presentation
Table 1: Chemical and Safety Properties of this compound
| Property | Value | Source |
| CAS Number | 2388-10-5 | [1][2] |
| Molecular Formula | C₃H₇LiO | [1][8] |
| Molecular Weight | 66.03 g/mol | [1][3] |
| Appearance | White to off-white powder | [3][8] |
| Reactivity | Reacts violently with water | [1][2][8] |
| Storage Temperature | Store in a cool place; for bulk >30kg, not exceeding 25°C | [1][4] |
Experimental Protocols & Workflows
While specific experimental protocols are proprietary and depend on the research, a general workflow for safely handling this compound is provided below.
Diagram 1: General Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound.
Diagram 2: Decision Tree for this compound Spill Response
Caption: Decision-making process for responding to a this compound spill.
Diagram 3: First Aid Response Flowchart for Exposure
Caption: Immediate first aid steps following exposure to this compound.
References
impact of solvent purity on lithium isopropoxide reactivity
Welcome to the Technical Support Center for lithium isopropoxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and reactivity of this compound, with a specific focus on the critical role of solvent purity.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so crucial for reactions involving this compound?
A1: this compound (LiOiPr) is a strong base and a potent nucleophile. Its reactivity is highly dependent on the reaction environment. Impurities commonly found in laboratory solvents can lead to a variety of undesirable outcomes:
-
Reaction with Protic Impurities: The most common and detrimental impurity is water. This compound reacts rapidly with water and other protic sources (like alcohols) in an acid-base reaction. This reaction consumes the reagent, reduces your yield, and introduces byproducts (isopropanol and lithium hydroxide).[1][2][3]
-
Side Reactions: Other impurities, such as aldehydes or ketones, can react with this compound, leading to the formation of unexpected byproducts and complicating your product purification.
-
Inconsistent Results: The type and quantity of impurities can vary from one bottle of solvent to another, leading to poor reproducibility in your experiments.[4]
Q2: What are the most common impurities in solvents used for this compound reactions, and what are their effects?
A2: The primary impurities of concern are water, dissolved oxygen, and other organic compounds. Their effects are summarized below.
| Impurity | Common Source(s) | Effect on this compound Reaction |
| Water (H₂O) | Absorption from the atmosphere, residual from manufacturing. | Rapidly quenches this compound, forming isopropanol (B130326) and inactive lithium hydroxide.[1][2][5] This is often the primary cause of low or no yield. |
| Other Alcohols (ROH) | Manufacturing byproduct, solvent degradation. | Reacts with this compound via alcohol exchange, changing the nature of the active reagent and potentially leading to different reactivity or selectivity. |
| Peroxides | Formed in ethers (like THF) upon exposure to air and light. | Can oxidize the this compound or other reaction components, leading to complex byproduct mixtures. |
| Dissolved Oxygen (O₂) | Exposure to air. | Can lead to oxidation side reactions. |
| Aldehydes/Ketones | Manufacturing byproduct, solvent oxidation. | Can act as electrophiles, consuming the this compound in unwanted side reactions. |
Q3: How should I properly handle and store this compound?
A3: this compound is sensitive to moisture and air.[6] To maintain its reactivity, it must be handled under an inert atmosphere (e.g., dry nitrogen or argon).[1][2] Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like acids, water, and oxidizing agents.[7][8]
Q4: What are the best practices for preparing solvents for my reaction?
A4: Always use anhydrous solvents. For most applications, purchasing high-purity anhydrous solvent in a septum-sealed bottle is sufficient. If you need to prepare it yourself, distillation from an appropriate drying agent is the standard method. For example, tetrahydrofuran (B95107) (THF) is commonly distilled from sodium/benzophenone (B1666685) under a nitrogen atmosphere. This process removes water, oxygen, and peroxides.
Q5: How can I check the purity of my solvent?
A5: Several analytical methods can be used to determine the purity of a solvent.[][10]
-
Water Content: Karl Fischer titration is the gold standard for accurately quantifying water content in organic solvents.[11]
-
Organic Impurities: Gas Chromatography (GC) is an excellent method for identifying and quantifying other organic impurities.[4][]
-
Peroxides: Commercially available test strips can be used to check for the presence of peroxides in ether solvents like THF.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: My reaction has a very low yield or did not work at all.
This is the most common issue and is almost always related to the purity of the reagents or solvent.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: I am seeing unexpected byproducts in my reaction mixture.
The formation of byproducts often points to reactive impurities in the solvent or degradation of the this compound.
-
Possible Cause: Your solvent may contain impurities other than water, such as aldehydes, ketones, or other alcohols from the manufacturing process.[4]
-
Solution: Purify your solvent by distillation. Discard the initial and final fractions, which are most likely to contain low-boiling and high-boiling impurities, respectively.[4]
-
Possible Cause: If using an ether solvent like THF, it may contain peroxides.
-
Solution: Test for peroxides. If present, pass the solvent through a column of activated alumina (B75360) or distill from sodium/benzophenone to remove them.
Issue 3: My results are inconsistent from one experiment to the next.
Inconsistent results are often a sign of variable reagent quality, with solvent purity being a primary suspect.
-
Possible Cause: You may be using different lots of solvent with varying levels of purity.
-
Solution: Standardize your procedure. If possible, use the same batch of a high-purity anhydrous solvent for a series of experiments. If you purify your own solvent, develop and adhere to a strict, reproducible protocol.
-
Possible Cause: The this compound may be degrading over time due to improper storage.
-
Solution: Ensure the reagent is stored under a positive pressure of nitrogen or argon and that the container is sealed properly after each use.[2] Consider titrating the active alkoxide to determine its concentration before use if degradation is suspected.
Quantitative Data
While specific data for this compound is sparse in the literature, the detrimental effect of water is well-established for analogous highly reactive organometallic reagents like Grignard reagents. The trend is directly applicable to this compound.
| Water Content in THF (ppm) | Approximate Molar Equivalents of Water* | Expected Impact on Reaction Yield |
| 500 | ~0.023 | Significant reduction in yield; potential for complete reaction failure. |
| 250 | ~0.011 | Noticeable decrease in yield; byproduct formation likely. |
| 100 | ~0.005 | Minor to moderate impact on yield, especially for sensitive reactions. |
| < 50 | < 0.002 | Generally acceptable for most applications, leading to higher and more consistent yields.[12] |
*Based on a typical reaction using 25 mL of THF per 10 mmol of substrate.
Experimental Protocols
Protocol 1: Purification of Tetrahydrofuran (THF)
This protocol describes the purification of THF by distillation from sodium and benzophenone, which produces a deep blue or purple solution indicating the solvent is anhydrous and oxygen-free.
Materials:
-
Still apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Sodium metal
-
Benzophenone
-
Anhydrous THF (reagent grade)
-
Inert gas source (Nitrogen or Argon)
Methodology:
-
Setup: Assemble the distillation apparatus. Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas.
-
Pre-drying: Add the THF to the distillation flask. To remove the bulk of the water, add a small amount of sodium metal chunks. The sodium will react with water, forming hydrogen gas. Continue adding sodium until it no longer reacts and remains shiny.
-
Indicator Preparation: Add a small amount of benzophenone (enough to create a lightly colored solution).
-
Distillation: Gently heat the flask using the heating mantle. As the solvent refluxes, the solution will turn a deep blue or purple color. This indicates that the solvent is dry and free of oxygen.
-
Collection: Collect the distilled THF in the receiving flask, which should be kept under a positive pressure of inert gas.
-
Storage: The freshly distilled, anhydrous THF should be used immediately or stored over molecular sieves under an inert atmosphere.
Caption: Workflow for the purification of THF.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in an organic solvent like THF.
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator
Reagents:
-
Karl Fischer titrant (e.g., Aquastar® CombiTitrant 5)
-
Karl Fischer solvent (e.g., Aquastar® CombiMethanol)
Methodology:
-
Titrator Preparation: Place the Karl Fischer solvent into the titration cell and perform a pre-titration to neutralize any residual water in the solvent and cell.[11]
-
Sample Introduction: Using a dry syringe, carefully inject a precisely weighed amount of the solvent sample (e.g., 1-5 mL) into the titration cell.
-
Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content of the sample, typically expressed in ppm or percent. For highest accuracy, run the sample in triplicate.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemos.de [chemos.de]
- 10. moravek.com [moravek.com]
- 11. Determination of Water Content in Tetrahydrofuran Using Karl Fischer Titration [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with Lithium Isopropoxide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving lithium isopropoxide from the laboratory to the pilot plant. Adherence to strict safety protocols is paramount at every stage. This resource offers troubleshooting advice, frequently asked questions, and key considerations to mitigate the risks associated with this reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling this compound at a pilot plant scale?
A1: this compound is a flammable solid that is highly sensitive to moisture and air.[1][2] At the pilot plant scale, handling larger quantities significantly increases the risks of:
-
Fire: It is a flammable solid and may ignite if not handled properly.[1][2] Using non-sparking tools and explosion-proof equipment is crucial.[3][4]
-
Corrosivity: It can cause severe skin burns and eye damage upon contact.[1][2] The risk of splash and exposure is greater with larger volumes.
-
Reactivity: It reacts violently with water and is incompatible with acids, alcohols, and oxidizing agents.[1][5] Accidental contact with these substances can lead to dangerous reactions.
-
Inhalation Hazard: The dust can cause irritation and burns to the respiratory tract.[1][5]
Q2: How should I properly store and handle this compound in a pilot plant?
A2: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[3][6] It must be kept in tightly sealed containers under an inert atmosphere, such as dry nitrogen or argon.[1][5] All transfers and handling should be conducted in a way that minimizes exposure to air and moisture.
Q3: What are the critical process parameters to monitor during the scale-up of a reaction involving this compound?
A3: When scaling up, it is essential to monitor:
-
Temperature: Reactions with this compound can be exothermic. Inadequate temperature control at a larger scale can lead to thermal runaway.[7][8]
-
Mixing/Agitation: Inefficient mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and decreased yield.[9][10]
-
Addition Rate: The rate of addition of this compound or other reactants should be carefully controlled to manage the reaction exotherm.
-
Inert Atmosphere: Continuous monitoring and maintenance of a dry, inert atmosphere within the reactor are critical to prevent degradation of the reagent and ensure reaction success.
Q4: What type of reactor material is suitable for reactions with this compound?
A4: The choice of reactor material should be compatible with the strong basic nature of this compound and the reaction solvent. Glass-lined or stainless steel reactors are commonly used. It is crucial to ensure that all seals and fittings are also made of compatible materials to prevent leaks and contamination.
Troubleshooting Guide
Issue 1: Decreased yield or incomplete reaction upon scaling up.
-
Potential Cause: Inefficient mixing or mass transfer limitations in the larger reactor.[10][11]
-
Troubleshooting/Mitigation Strategy:
-
Optimize the agitation speed and impeller design to ensure homogenous mixing.
-
Consider a slower, controlled addition of the limiting reagent to maintain an optimal concentration profile.
-
Ensure the quality of the this compound has not degraded due to improper handling or storage.
-
Issue 2: Formation of unexpected byproducts or impurities.
-
Potential Cause: "Hot spots" due to poor heat transfer or prolonged reaction times at elevated temperatures.[7][12]
-
Troubleshooting/Mitigation Strategy:
-
Improve heat transfer by using a reactor with a better surface-area-to-volume ratio or a more efficient cooling system.
-
Implement precise temperature control throughout the reaction.
-
Analyze the impurity profile to identify potential side reactions and adjust reaction conditions accordingly.
-
Issue 3: Difficulty in handling solid this compound at a large scale.
-
Potential Cause: this compound is a powder, which can be difficult to transfer quantitatively and can create dust, posing an inhalation hazard.[1]
-
Troubleshooting/Mitigation Strategy:
-
Consider using a solution of this compound in a suitable anhydrous solvent (e.g., THF) for easier and safer transfer.[4]
-
If using the solid, employ a contained transfer system, such as a glove box or a powder transfer system, to minimize dust exposure.
-
Issue 4: The reaction is highly exothermic and difficult to control.
-
Potential Cause: The heat generated by the reaction is not being dissipated effectively due to the lower surface-area-to-volume ratio of the pilot plant reactor.[12][13]
-
Troubleshooting/Mitigation Strategy:
-
Reduce the addition rate of the reagents to control the rate of heat generation.
-
Lower the initial temperature of the reaction mixture.
-
Consider a semi-batch or continuous flow process for better heat management.[10]
-
Data Presentation
Table 1: Comparison of Reaction Parameters from Lab to Pilot Plant
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) | Observations/Notes |
| Reaction Volume | 1 L | 100 L | --- |
| This compound | 1.2 equivalents | 1.2 equivalents | --- |
| Reaction Temperature | 0 °C | 0 °C to 5 °C | Slight increase due to heat transfer limitations. |
| Addition Time | 30 minutes | 4 hours | Slower addition to control exotherm. |
| Stirring Speed | 300 RPM | 150 RPM | Impeller design and vessel geometry dependent. |
| Reaction Time | 2 hours | 4 hours | Slower reaction due to mass transfer effects. |
| Yield | 90% | 75% | Investigate mixing and temperature control. |
| Key Impurity | 0.5% | 2.5% | Possible side reactions at higher temp zones. |
Experimental Protocols
Protocol 1: Managing Exotherms during Scale-Up
-
Reactor Setup: Ensure the pilot plant reactor's cooling system is fully operational and has been tested for its maximum cooling capacity.
-
Initial Cooling: Cool the reactor jacket to a temperature lower than the target reaction temperature before adding any reagents.
-
Controlled Addition: Use a calibrated addition pump to add the this compound solution (or other reactive component) at a slow, predetermined rate.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture using a calibrated temperature probe.
-
Emergency Plan: Have an emergency cooling plan in place. This may include a quench solution or an emergency cooling system.
Protocol 2: Inert Atmosphere Handling in a Pilot Plant Reactor
-
Reactor Preparation: The reactor must be thoroughly cleaned and dried before use.
-
Inerting: Purge the reactor with a dry, inert gas (nitrogen or argon) for a sufficient period to displace all air and moisture. Use an oxygen sensor to confirm an inert atmosphere (<100 ppm O2).
-
Maintaining Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction and workup to prevent air from entering the system.
-
Reagent Transfer: Transfer this compound and any other air- or moisture-sensitive reagents under the inert atmosphere using appropriate techniques (e.g., cannula transfer for solutions, glove bag for solids).
Visualizations
Caption: Workflow for scaling up reactions with this compound.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- 1. gelest.com [gelest.com]
- 2. chemos.de [chemos.de]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. mdpi.com [mdpi.com]
- 9. catsci.com [catsci.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
analytical techniques to monitor lithium isopropoxide reaction progress
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing analytical techniques to monitor the progress of reactions involving lithium isopropoxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for real-time monitoring of this compound reactions?
A1: The most common and effective techniques for in-situ (real-time) monitoring of this compound reactions are Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods allow for the tracking of reactant consumption and product formation without the need for sample extraction, which is crucial when working with air- and moisture-sensitive compounds like this compound.
Q2: Why is in-situ monitoring preferred over traditional offline analysis for these reactions?
A2: In-situ monitoring is preferred because this compound and other organolithium reagents are highly reactive and sensitive to air and moisture.[1] Taking samples for offline analysis can introduce atmospheric contamination, leading to erroneous results. Real-time analysis provides a more accurate representation of the reaction kinetics, mechanism, and endpoint under the actual reaction conditions.
Q3: What specific changes can I expect to see in the FTIR spectrum during the reaction?
A3: During the formation of this compound from isopropanol (B130326), you can expect to see a decrease in the intensity of the characteristic peaks for isopropanol and a simultaneous increase in the peaks corresponding to this compound. Specifically, you will monitor the C-O stretching vibration region. The infrared spectrum of this compound shows strong absorption bands in the 1000-1200 cm⁻¹ region, which are shifted compared to free isopropanol due to the formation of the Li-O bond.[2]
Q4: How can ¹H NMR spectroscopy be used to quantify the reaction progress?
A4: ¹H NMR spectroscopy can be used to monitor the disappearance of the isopropanol reactant and the appearance of the this compound product. By integrating the signals corresponding to specific protons (e.g., the methine (CH) proton), you can determine the relative concentrations of the reactant and product over time. The chemical shift of the protons in isopropanol will change upon conversion to this compound, allowing for distinct signals to be monitored.
Q5: Are there any safety considerations when using in-situ probes with highly reactive reagents?
A5: Yes, safety is paramount. Ensure that the materials of the in-situ probe (e.g., ATR crystal and probe body) are chemically compatible with the reactants, solvents, and products. Reactions involving organolithium compounds can be exothermic, so robust temperature control is essential. Always operate within the temperature and pressure limits of your probe and reactor system.
Troubleshooting Guides
In-situ FTIR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Noisy or Unstable Baseline | 1. Dirty ATR crystal.2. Air bubbles in the reaction mixture passing over the crystal.3. Insufficient contact between the ATR crystal and the reaction mixture.4. Environmental vibrations. | 1. Clean the ATR crystal according to the manufacturer's instructions before and after each experiment.2. Ensure proper mixing and that the probe is fully submerged. Consider degassing the solvent.3. Verify the probe is correctly positioned in the reactor.4. Isolate the spectrometer from sources of vibration.[3] |
| Negative Absorbance Peaks | 1. Contaminated ATR crystal during background collection.2. Significant temperature difference between the background and the reaction. | 1. Ensure the crystal is clean and dry when collecting the background spectrum.2. Collect the background spectrum under conditions as close as possible to the initial reaction conditions (e.g., same solvent and temperature). |
| Signal Drifting | 1. Temperature fluctuations in the reaction.2. Fouling or coating of the ATR crystal surface by reactants or products. | 1. Ensure stable temperature control of the reaction.2. If fouling is suspected, the reaction may need to be stopped and the probe cleaned. Consider a different probe material if fouling is persistent. |
| Difficulty Identifying Reactant/Product Peaks | 1. Overlapping spectral features.2. Low concentration of the species of interest. | 1. Use spectral subtraction or multivariate analysis techniques to deconvolve overlapping peaks.2. If possible, increase the concentration. For low concentration species, a transmission IR cell with a longer path length might be more suitable.[4] |
NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broadened NMR Signals | 1. Presence of paramagnetic species.2. High sample viscosity.3. Poor shimming of the magnet. | 1. While less common in this specific reaction, be aware of any potential paramagnetic impurities.2. Dilute the sample if possible.3. Re-shim the magnet carefully. For quantitative NMR, good shimming is critical.[5] |
| Water Peak in the Spectrum | 1. Contamination from deuterated solvent.2. Ingress of moisture during sample preparation. | 1. Use freshly opened or properly dried deuterated solvents. Store solvents over molecular sieves.[6]2. Prepare samples in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.[6][7] |
| Inaccurate Integrations for Quantification | 1. Incomplete relaxation of nuclei.2. Poor baseline correction.3. Overlapping peaks. | 1. Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 of the protons being integrated.2. Carefully perform baseline correction before integration.3. Use deconvolution software to separate overlapping signals if possible. |
| Reaction in the NMR Tube | 1. Sample instability under NMR conditions. | 1. If the reaction is slow enough, NMR can be used to monitor it directly. For faster reactions, consider cryo-NMR to slow down the kinetics. Ensure the sample is at thermal equilibrium in the spectrometer before acquiring data.[5] |
Quantitative Data Summary
The following table summarizes the key spectral regions for monitoring a typical this compound formation reaction from isopropanol.
| Technique | Analyte | Spectral Region/Signal | Expected Change During Reaction |
| FTIR Spectroscopy | Isopropanol | ~3300 cm⁻¹ (O-H stretch, broad)~1130 cm⁻¹ & ~1160 cm⁻¹ (C-O stretch)~817 cm⁻¹ (symmetric C-O stretch)[8] | Decrease in peak intensity |
| This compound | 1000-1200 cm⁻¹ (C-O stretch, shifted from isopropanol)[2] | Increase in peak intensity | |
| ¹H NMR Spectroscopy | Isopropanol | ~4.0 ppm (septet, 1H, CH)~2.1 ppm (singlet, 1H, OH)~1.2 ppm (doublet, 6H, CH₃)[9][10] | Decrease in signal integral |
| This compound | Shifted signals for CH and CH₃ protons | Increase in signal integral |
Experimental Protocols
Protocol 1: In-situ FTIR Monitoring of this compound Formation
Objective: To monitor the consumption of isopropanol and the formation of this compound in real-time.
Materials:
-
Anhydrous isopropanol
-
n-Butyllithium (or other lithium source)
-
Anhydrous reaction solvent (e.g., hexane, toluene)
-
Reaction vessel equipped with an in-situ FTIR-ATR probe, mechanical stirrer, temperature probe, and nitrogen/argon inlet.
Procedure:
-
System Setup: Assemble the reaction vessel under an inert atmosphere. Ensure the FTIR-ATR probe is clean, dry, and properly installed.
-
Background Spectrum: Add the anhydrous solvent to the reactor and stir. Collect a background FTIR spectrum at the desired reaction temperature.
-
Reactant Addition: Add the anhydrous isopropanol to the solvent and begin collecting spectra every 1-2 minutes.
-
Reaction Initiation: Slowly add the n-butyllithium solution to the reactor.
-
Data Acquisition: Continue to collect spectra throughout the reaction until the isopropanol peaks have disappeared or stabilized, indicating the reaction is complete.
-
Data Analysis: Trend the absorbance of a characteristic isopropanol peak (e.g., ~817 cm⁻¹) and a product peak for this compound (a new peak in the 1000-1200 cm⁻¹ region) over time to generate reaction profiles.
Protocol 2: ¹H NMR Analysis of Reaction Progress
Objective: To quantify the conversion of isopropanol to this compound at specific time points.
Materials:
-
Reaction mixture from the this compound synthesis
-
Deuterated solvent (e.g., C₆D₆, THF-d₈), dried over molecular sieves
-
J. Young NMR tubes or standard NMR tubes with septa
-
Glovebox or Schlenk line
Procedure:
-
Sample Extraction: Under a strict inert atmosphere (in a glovebox or using a cannula on a Schlenk line), carefully withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but recommended for offline analysis): If necessary for safety or to halt the reaction, quench the aliquot in a vial containing a suitable deuterated solvent and a quenching agent. Note: For true reaction monitoring, direct transfer to the NMR tube is preferred if the reaction is slow enough.
-
NMR Tube Preparation: In the glovebox, transfer the aliquot into a J. Young NMR tube. Add the required amount of dried deuterated solvent.
-
Sealing: Seal the J. Young tube to ensure an airtight seal. If using a standard tube, cap it securely with a septum and parafilm.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay for accurate integration.
-
Data Analysis: Identify the signals for the isopropanol and this compound protons. Integrate the respective signals to calculate the molar ratio and determine the percent conversion.
Visualizations
Caption: Workflow for FTIR and NMR reaction monitoring.
References
- 1. mt.com [mt.com]
- 2. Buy this compound | 2388-10-5 [smolecule.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. mt.com [mt.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. organomation.com [organomation.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. researchgate.net [researchgate.net]
- 9. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Head-to-Head Battle of the Bases: Lithium Isopropoxide vs. Sodium Isopropoxide in Deprotonation Reactions
For researchers, scientists, and professionals in drug development, the choice of a suitable non-nucleophilic base is a critical decision in the synthesis of complex organic molecules. Among the plethora of available reagents, lithium isopropoxide and sodium isopropoxide are two commonly employed alkoxide bases. This guide provides an in-depth comparison of their performance in deprotonation reactions, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic applications.
At a Glance: Key Physicochemical and Reactivity Data
A summary of the essential properties of this compound and sodium isopropoxide is presented below, offering a quick reference for their fundamental characteristics. The basicity of these alkoxides is directly related to the acidity of their conjugate acid, isopropanol (B130326). In dimethyl sulfoxide (B87167) (DMSO), a common solvent for pKa determination, isopropanol has a pKa of approximately 30.2, indicating that both lithium and sodium isopropoxide are strong bases capable of deprotonating a wide range of carbon and heteroatom acids.
| Property | This compound | Sodium Isopropoxide |
| Molecular Formula | C₃H₇LiO | C₃H₇NaO |
| Molecular Weight | 66.03 g/mol | 82.08 g/mol |
| Appearance | White to off-white powder or chunks | White to off-white, hygroscopic powder |
| pKa of Conjugate Acid (Isopropanol) in DMSO | ~30.2 | ~30.2 |
| Solubility in Tetrahydrofuran (THF) | Soluble, commercially available as solutions | Very soluble, commercially available as solutions |
| Typical Reaction Solvent(s) | Tetrahydrofuran (THF), Diethyl ether, Hexanes | Tetrahydrofuran (THF), Isopropanol |
The Cation's Influence: A Deeper Dive into Reactivity
The primary difference between this compound and sodium isopropoxide lies in the nature of the alkali metal cation. This seemingly small variation can have a significant impact on the reagent's aggregation state, solubility, and ultimately, its reactivity and selectivity in deprotonation reactions.
Aggregation and Solubility: Lithium alkoxides are known to form larger aggregates in solution compared to their sodium counterparts. This can influence their effective basicity and reaction kinetics. While both are soluble in common ethereal solvents like THF, sodium isopropoxide is often described as "very soluble," which can be advantageous in achieving higher reaction concentrations.[1][2][3]
Basicity and the Hard-Soft Acid-Base (HSAB) Theory: The smaller lithium cation (Li⁺) is a "harder" Lewis acid than the larger sodium cation (Na⁺). According to HSAB theory, this can influence the coordination of the alkoxide to the substrate and the transition state of the deprotonation reaction. In practice, the difference in basicity is often subtle and highly dependent on the specific substrate and reaction conditions. For most common deprotonation applications, both bases are considered to be of comparable strength.
Kinetic vs. Thermodynamic Control: In the deprotonation of unsymmetrical ketones, the choice of base can influence the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic product. While sterically hindered bases like lithium diisopropylamide (LDA) are the archetypal reagents for kinetic control, the size of the metal cation in alkoxides can also play a role. The smaller lithium cation can lead to more tightly bound aggregates, which may exhibit greater steric hindrance and favor the formation of the kinetic enolate. Conversely, the "looser" ionic association in sodium isopropoxide might favor the formation of the more stable, thermodynamic enolate under equilibrating conditions. However, experimental evidence directly comparing lithium and sodium isopropoxide in this context is not extensively documented.
Experimental Protocols: A Practical Guide to Deprotonation
Below are representative experimental protocols for the deprotonation of ketones to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions.
Protocol 1: Deprotonation of Cyclohexanone (B45756) with Sodium Isopropoxide
This protocol describes the generation of the sodium enolate of cyclohexanone, a common precursor for subsequent alkylation or aldol (B89426) reactions.
Materials:
-
Sodium Isopropoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, a solution of sodium isopropoxide (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to 0 °C using an ice bath.
-
Cyclohexanone (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred solution of sodium isopropoxide over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour to ensure complete enolate formation.
-
The resulting solution of the sodium enolate of cyclohexanone is then ready for the subsequent reaction step (e.g., addition of an alkyl halide).
Protocol 2: Deprotonation of Acetophenone (B1666503) with this compound
This protocol outlines the formation of the lithium enolate of acetophenone, another versatile intermediate in organic synthesis.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of this compound (1.1 equivalents) in anhydrous THF is prepared. The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
The suspension is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional 1-2 hours to facilitate complete deprotonation.
-
The resulting solution containing the lithium enolate of acetophenone can then be used in the next synthetic step.
Visualizing the Process: Deprotonation and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed.
Caption: General mechanism of ketone deprotonation by an alkoxide base to form an enolate intermediate.
Caption: Energy profile illustrating the formation of kinetic versus thermodynamic enolates.
Conclusion: Making an Informed Choice
Both this compound and sodium isopropoxide are effective strong bases for deprotonation reactions. The choice between them often comes down to subtle factors and practical considerations:
-
Sodium isopropoxide may be preferred when higher solubility and potentially faster reaction rates are desired. Its "softer" cation might also favor the formation of thermodynamic products under certain conditions.
-
This compound , with its "harder" and smaller cation, may offer advantages in situations where kinetic control is desired, although this is less pronounced than with more sterically demanding bases like LDA. Its aggregation behavior might also lead to different selectivities in complex systems.
Ultimately, the optimal choice of base will depend on the specific substrate, the desired outcome (kinetic vs. thermodynamic control), and the reaction conditions. The provided data and protocols serve as a foundational guide for researchers to make an informed decision and to design robust and efficient synthetic strategies.
References
A Comparative Guide to the Selectivity of Lithium Isopropoxide and Lithium tert-Butoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a suitable non-nucleophilic base is paramount to achieving desired reaction outcomes. Among the plethora of available reagents, lithium alkoxides, particularly lithium isopropoxide and lithium tert-butoxide, have carved a niche for themselves as potent and selective bases. Their utility spans a wide range of applications, from deprotonation and elimination reactions to the stereoselective formation of enolates. The selectivity of these bases is intrinsically linked to their steric bulk, a feature that chemists can exploit to control regioselectivity and stereoselectivity.
This guide provides an objective comparison of the selectivity of this compound and lithium tert-butoxide, supported by established chemical principles and analogous experimental data. While direct side-by-side comparative studies for these two specific reagents are not abundant in the literature, their selectivity can be reliably inferred from their structural differences and from data on analogous sterically hindered bases.
Core Principle: The Role of Steric Hindrance
The fundamental difference between this compound and lithium tert-butoxide lies in the steric encumbrance around the oxygen atom. The tert-butoxide group, with its three methyl groups, is significantly more sterically hindered than the isopropoxide group, which has two methyl groups. This seemingly subtle difference has profound implications for the selectivity of these bases in various chemical transformations.
As a general principle, a more sterically hindered base will preferentially abstract a proton from a less sterically hindered position. This is a kinetically controlled phenomenon where the transition state leading to the abstraction of the more accessible proton is lower in energy.
Regioselectivity in Elimination Reactions: Hofmann vs. Zaitsev
In elimination reactions, such as the dehydrohalogenation of alkyl halides, the choice of base can dictate the regiochemical outcome, leading to either the more substituted (Zaitsev) or the less substituted (Hofmann) alkene.
-
Zaitsev's Rule: Predicts the formation of the more thermodynamically stable, more substituted alkene. This is generally favored with smaller, less sterically hindered bases (e.g., sodium ethoxide).
-
Hofmann's Rule: Predicts the formation of the less sterically hindered, less substituted alkene. This is favored with bulky bases.[1][2]
Due to its significant steric bulk, lithium tert-butoxide is a classic example of a base that promotes Hofmann elimination.[1] This compound , being less bulky, would be expected to show a lesser preference for the Hofmann product compared to lithium tert-butoxide, but a greater preference than a smaller base like lithium ethoxide.
Quantitative Data: Regioselectivity in the Elimination of 2-Bromobutane
The following table, adapted from data for potassium tert-butoxide (a close analogue of lithium tert-butoxide), illustrates the effect of a bulky base on the product distribution in an elimination reaction compared to a smaller base.
| Substrate | Base | Zaitsev Product(s) | % Zaitsev | Hofmann Product | % Hofmann |
| 2-Bromobutane | Sodium Ethoxide | trans-2-Butene & cis-2-Butene | 81 | 1-Butene | 19 |
| 2-Bromobutane | Potassium tert-Butoxide | trans-2-Butene & cis-2-Butene | 33 | 1-Butene | 67 |
Data adapted from reference[3]. It is expected that lithium tert-butoxide would give a similar product distribution to potassium tert-butoxide.
Regioselectivity in Enolate Formation: Kinetic vs. Thermodynamic Control
The formation of enolates from unsymmetrical ketones is another area where the steric bulk of the base plays a crucial role in determining the regioselectivity.
-
Thermodynamic Enolate: The more substituted, more thermodynamically stable enolate. Its formation is favored under conditions of equilibrium, typically using a less hindered base at higher temperatures.
-
Kinetic Enolate: The less substituted, less thermodynamically stable enolate. Its formation is favored by rapid, irreversible deprotonation at a low temperature using a sterically hindered, non-nucleophilic base.[4]
Both This compound and lithium tert-butoxide are strong enough to facilitate the formation of kinetic enolates. However, due to its greater steric hindrance, lithium tert-butoxide is expected to exhibit higher selectivity for the kinetic enolate compared to this compound. The use of a very bulky base like lithium diisopropylamide (LDA) is a common strategy to achieve high kinetic selectivity.[4]
Experimental Protocols
While direct comparative protocols are scarce, the following general procedures can be adapted to compare the selectivity of this compound and lithium tert-butoxide in key reactions.
Experimental Protocol 1: Regioselective Elimination of 2-Bromo-2-methylbutane (B1582447)
Objective: To compare the ratio of Hofmann to Zaitsev products when using this compound versus lithium tert-butoxide.
Materials:
-
2-Bromo-2-methylbutane
-
This compound
-
Lithium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up two parallel reactions under an inert atmosphere (e.g., nitrogen or argon).
-
In reaction A, dissolve this compound (1.2 equivalents) in anhydrous THF.
-
In reaction B, dissolve lithium tert-butoxide (1.2 equivalents) in anhydrous THF.
-
Cool both reaction mixtures to 0 °C.
-
To each flask, add a solution of 2-bromo-2-methylbutane (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.
-
Allow the reactions to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench both reactions by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation.
-
Analyze the product mixture by GC to determine the ratio of 2-methyl-1-butene (B49056) (Hofmann product) to 2-methyl-2-butene (B146552) (Zaitsev product).
Experimental Protocol 2: Kinetic Enolate Formation and Alkylation of 2-Methylcyclohexanone (B44802)
Objective: To compare the regioselectivity of enolate formation by trapping the enolate with an alkylating agent.
Materials:
-
2-Methylcyclohexanone
-
This compound
-
Lithium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Apparatus for inert atmosphere reaction
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Set up two parallel reactions under an inert atmosphere.
-
In reaction A, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
In reaction B, dissolve lithium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Cool both reaction mixtures to -78 °C.
-
To each flask, add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 10 minutes.
-
Stir the mixtures at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) to each reaction mixture.
-
Stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reactions with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase.
-
Analyze the product mixture by GC-MS to determine the ratio of 2,6-dimethylcyclohexanone (B152311) (from the kinetic enolate) to 2,2-dimethylcyclohexanone (B156460) (from the thermodynamic enolate).
Visualizing Selectivity
The following diagrams illustrate the key concepts of selectivity discussed in this guide.
Conclusion
Both this compound and lithium tert-butoxide are valuable tools for achieving selectivity in organic synthesis. The choice between them should be guided by the desired outcome and the specific substrate.
-
Lithium tert-butoxide is the reagent of choice when high selectivity for the less substituted product is required, such as in Hofmann eliminations and the formation of kinetic enolates. Its significant steric bulk provides a powerful means of kinetic control.
-
This compound , while still a strong and sterically hindered base, offers a less pronounced steric bias. It can be a suitable alternative when a more moderate level of selectivity is needed or when the higher reactivity of a less hindered base is advantageous.
For drug development professionals and researchers, understanding the interplay between the steric properties of these bases and the structure of the substrate is key to designing efficient and selective synthetic routes. It is always recommended to perform small-scale trials to determine the optimal base and reaction conditions for a specific transformation.
References
A Comparative Guide: Lithium Isopropoxide vs. n-Butyllithium in Specific Syntheses
For researchers, scientists, and professionals in drug development, the selection of an appropriate organolithium reagent is a critical decision that can significantly impact the yield, selectivity, and safety of a synthetic route. While n-butyllithium (n-BuLi) is a widely used and powerful base, its high nucleophilicity can lead to undesirable side reactions. This guide provides an objective comparison of lithium isopropoxide and n-butyllithium, focusing on specific syntheses where the choice of reagent is paramount. We will present supporting experimental data, detailed methodologies, and visualizations to aid in making an informed decision.
Executive Summary
The primary advantage of this compound over n-butyllithium lies in its non-nucleophilic nature . Due to the steric hindrance of the isopropoxide group, it functions as a strong base with significantly reduced nucleophilicity. This characteristic is highly advantageous in syntheses involving substrates with electrophilic functional groups, such as esters, where n-butyllithium can act as a nucleophile, leading to undesired side products and reduced yields of the target molecule.
Comparative Analysis: Key Differences
| Feature | This compound (LiO-i-Pr) | n-Butyllithium (n-BuLi) |
| Primary Function | Strong, non-nucleophilic base[1] | Strong base and potent nucleophile[2] |
| Steric Hindrance | High | Low |
| Safety Profile | Reacts vigorously with water; flammable solid[3] | Pyrophoric; reacts violently with water and CO2[2][4] |
| Byproducts of Deprotonation | Isopropanol | Butane (flammable gas)[2] |
| Solubility | Soluble in hydrocarbon and ether solvents[5] | Soluble in hydrocarbon and ether solvents[2] |
Application in a Specific Synthesis: The Dieckmann Condensation
The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, is an excellent example illustrating the advantage of a non-nucleophilic base. The desired reaction pathway involves the deprotonation of an α-carbon to form an enolate, which then undergoes an intramolecular cyclization.
However, if a nucleophilic base like n-butyllithium is used, it can directly attack one of the electrophilic ester carbonyl groups. This leads to the formation of a ketone as a side product and consumption of the starting material and the base, thereby reducing the overall yield of the desired cyclic β-keto ester.
Reaction Pathways
Quantitative Data Comparison
The following table summarizes the expected and reported yields for the Dieckmann condensation of diethyl adipate using different bases. Direct comparative data for this compound is limited in readily available literature; however, the yield can be inferred from the performance of similar non-nucleophilic alkoxide bases.
| Base | Substrate | Product | Reported/Expected Yield | Reference/Note |
| Potassium tert-butoxide | Diethyl Adipate | Ethyl 2-oxocyclopentane-1-carboxylate | 82% | [6] (Solvent-free) |
| Sodium Ethoxide | Diethyl Adipate | Ethyl 2-oxocyclopentane-1-carboxylate | 74-81% | [6] |
| This compound | Diethyl Adipate | Ethyl 2-oxocyclopentane-1-carboxylate | High (estimated >80%) | Inferred from similar non-nucleophilic alkoxides |
| n-Butyllithium | Diethyl Adipate | Ethyl 2-oxocyclopentane-1-carboxylate | Low | Due to competing nucleophilic addition[2] |
Experimental Protocols
Key Experiment: Dieckmann Condensation of Diethyl Adipate
The following protocols outline the general procedures for the Dieckmann condensation. The first protocol uses a traditional non-nucleophilic base, sodium ethoxide, which is expected to give a high yield similar to what would be achieved with this compound. The second protocol describes the hypothetical use of n-butyllithium to illustrate the procedural challenges and likely poor outcome.
This protocol is representative of a high-yield synthesis using a non-nucleophilic base.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene (B28343), anhydrous
-
Hydrochloric acid, dilute
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide in toluene is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl adipate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 2-oxocyclopentane-1-carboxylate.[7]
This protocol highlights the complications arising from the nucleophilicity of n-BuLi.
Materials:
-
Diethyl adipate
-
n-Butyllithium in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium (B1175870) chloride, saturated aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried flask under an inert atmosphere is charged with anhydrous THF and cooled to -78 °C.
-
n-Butyllithium in hexanes is added dropwise.
-
A solution of diethyl adipate in anhydrous THF is added slowly to the n-BuLi solution at -78 °C. Note: At this stage, two competing reactions occur: deprotonation at the α-carbon and nucleophilic attack at the ester carbonyl.
-
The reaction mixture is stirred at low temperature for a period, then allowed to warm slowly.
-
The reaction is quenched at low temperature by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure. The crude product will likely be a mixture of the desired ethyl 2-oxocyclopentane-1-carboxylate and the ketone side product, requiring extensive purification and resulting in a low yield of the target compound.
Conclusion
The choice between this compound and n-butyllithium is dictated by the specific requirements of the synthesis. In reactions where only deprotonation is desired and the substrate contains electrophilic functional groups sensitive to nucleophilic attack, the non-nucleophilic nature of this compound offers a distinct advantage, leading to higher chemoselectivity and improved yields. The Dieckmann condensation serves as a clear example where the use of a nucleophilic base like n-butyllithium is problematic. For syntheses requiring a strong base without nucleophilic side reactions, this compound and other sterically hindered alkoxides are superior alternatives to n-butyllithium.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]
- 7. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
A Comparative Guide to Alkali Metal Alkoxides as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alkali metal alkoxides—specifically those of lithium, sodium, and potassium—as initiators in polymerization reactions. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application. Alkali metal alkoxides are potent initiators for anionic polymerization, a process that allows for the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and specific architectures.[1][2] They are widely used in the polymerization of vinyl monomers, such as styrene (B11656) and dienes, and in the ring-opening polymerization (ROP) of cyclic monomers like lactides and epoxides.[1][3][4]
General Mechanism of Anionic Polymerization
Anionic polymerization is a chain-growth process initiated by a nucleophilic species, such as an alkoxide anion. The process involves two primary stages: initiation, where the initiator adds to a monomer to form an active carbanion, and propagation, where the active chain end successively adds more monomer units. In highly purified systems devoid of terminating agents like water or alcohols, these polymerizations can be "living," meaning the active chain ends remain capable of propagation until deliberately terminated.[2][5][6]
The general mechanism using an alkali metal alkoxide (RO⁻M⁺) initiator is depicted below.
Comparative Performance of Alkali Metal Alkoxides
The choice of the alkali metal counter-ion (Li⁺, Na⁺, K⁺) significantly influences the polymerization kinetics, control over polymer microstructure, and the range of applicable monomers.
-
Lithium Alkoxides (LiOR) : Lithium-based systems are extensively studied, particularly in the polymerization of dienes and styrenes when used as modifiers for alkyllithium initiators.[1] In the ring-opening polymerization of L-lactide, lithium alkoxides can produce high molecular weight polymers with high optical purity.[3][7] However, when used as modifiers in nonpolar solvents, lithium alkoxides can retard the polymerization rate by forming mixed aggregates with the active polymer chain ends.[1]
-
Sodium Alkoxides (NaOR) : Sodium alkoxides are more reactive than their lithium counterparts in many systems.[1][8] When used as modifiers in the anionic copolymerization of styrene and isoprene, they increase the rate of styrene polymerization.[1] Their most dramatic effect is on the microstructure of polydienes, where they significantly increase the percentage of high vinyl (1,2- or 3,4-) units, a property that is crucial for applications requiring post-polymerization modification.[1][8]
-
Potassium Alkoxides (KOR) : Potassium alkoxides are highly reactive initiators and modifiers.[1] In the copolymerization of styrene and dienes, even minute quantities of potassium alkoxides can dramatically accelerate the polymerization of styrene, leading to more random copolymers.[1][8] A remarkable feature is their ability to decouple polymerization kinetics from the diene microstructure; they can promote random copolymerization while maintaining a high content of 1,4-units in the polyisoprene block, which is desirable for maintaining a low glass transition temperature.[1] In the polymerization of ethylene (B1197577) oxide, potassium-based initiators are highly effective.[4][9]
Quantitative Data Summary
The following tables summarize key performance data for different alkali metal alkoxides in specific polymerization systems.
Table 1: Comparative Effects of Alkali Metal Alkoxides on Styrene/Isoprene Copolymerization in Cyclohexane (B81311)
This table summarizes data from studies where alkali metal tert-amylates were used as modifiers for a sec-butyllithium (B1581126) (sec-BuLi) initiator.
| Modifier System | Effect on Styrene Polymerization Rate | Diene Microstructure (Isoprene) | Key Outcome |
| sec-BuLi only | Baseline | High 1,4-unit content | Formation of block copolymers. |
| + Lithium tert-amylate | Retarded | Maintained high 1,4-units | Slower polymerization due to aggregation.[1] |
| + Sodium tert-amylate | Increased | Significant increase in 3,4-vinyl content | Promotes random copolymerization; alters microstructure significantly.[1][8] |
| + Potassium tert-amylate | Significantly Increased | Maintained high 1,4-unit content | Efficiently promotes random copolymerization at very low concentrations while preserving diene microstructure.[1][8] |
Table 2: Performance of In Situ Prepared Lithium Alkoxides in L-Lactide Polymerization
This table presents typical results for the ring-opening polymerization of L-lactide in toluene (B28343) at 50°C, initiated by lithium alkoxides prepared from n-BuLi and various alcohols.
| Co-initiator Alcohol | Monomer/Initiator Ratio ([M]/[I]) | Yield | Molecular Weight | Optical Purity |
| Benzyl (B1604629) Alcohol | 100 | High | High | Up to 95%[3][7] |
| 1-Tetradecanol | 100 | High | High | High[3][7] |
| Diethylene glycol monobutyl ether | 200 | High | High | High[3][7] |
| Poly(ethylene glycol) monomethyl ether | 400 | High | High | High[7] |
Experimental Protocols
Executing anionic polymerizations requires stringent control over purity and an inert atmosphere, as trace amounts of impurities (e.g., water, oxygen) can terminate the living chains.
General Workflow for Anionic Polymerization
The following diagram illustrates the critical steps involved in a typical lab-scale anionic polymerization experiment.
Protocol 1: Anionic Polymerization of Styrene using Potassium tert-Butoxide/n-BuLi
This protocol describes a typical procedure for synthesizing polystyrene using a potassium alkoxide-modified alkyllithium initiator.
-
Reagent Purification :
-
Dry the solvent (e.g., cyclohexane or toluene) by refluxing over a Na/K alloy under argon and distilling just before use.
-
Purify styrene monomer by washing with aqueous NaOH to remove inhibitors, drying over MgSO₄, and then distilling from CaH₂ under reduced pressure.[10] Store under an inert atmosphere.
-
-
Reactor Setup :
-
Assemble a glass reactor equipped with a magnetic stirrer and septum ports. Flame-dry the entire apparatus under high vacuum and backfill with high-purity argon or nitrogen.
-
-
Initiator Preparation and Polymerization :
-
Transfer the purified solvent to the reactor via a cannula.
-
Add a stock solution of potassium tert-butoxide (KOtBu) in THF or another suitable solvent.
-
Add a solution of sec-butyllithium (sec-BuLi) in cyclohexane. The solution should develop a color indicating the formation of the active species.
-
Slowly add the purified styrene monomer to the stirred initiator solution at the desired reaction temperature (e.g., 40-50 °C). The reaction is often exothermic.
-
Allow the polymerization to proceed for the desired time (e.g., 1-2 hours). The viscosity of the solution will increase significantly.
-
-
Termination and Isolation :
-
Terminate the polymerization by injecting a small amount of degassed methanol. The color of the solution should disappear.
-
Pour the polymer solution into a large volume of stirred methanol to precipitate the polystyrene.
-
Collect the white polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Protocol 2: Ring-Opening Polymerization of L-Lactide using In Situ Prepared Lithium Alkoxide
This protocol is based on literature describing the synthesis of poly(L-lactide).[3][7]
-
Reagent Purification :
-
Dry toluene by refluxing over CaH₂ and distilling under an inert atmosphere.
-
Recrystallize L-lactide from dry ethyl acetate (B1210297) and sublime it under vacuum to ensure high purity.
-
Use anhydrous benzyl alcohol (or other primary alcohol) as the co-initiator.
-
-
Reactor Setup :
-
Use a flame-dried, argon-purged Schlenk flask equipped with a magnetic stirrer.
-
-
In Situ Initiator Preparation :
-
Dissolve the desired amount of benzyl alcohol in dry toluene in the reaction flask.
-
Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi) solution (e.g., 1.6 M in hexanes) dropwise to the alcohol solution at room temperature. This reaction forms lithium benzyloxide and butane (B89635) gas.
-
-
Polymerization :
-
Add the purified L-lactide monomer to the freshly prepared lithium alkoxide solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50°C) and allow it to stir for 24-48 hours.
-
-
Termination and Isolation :
-
Cool the reaction mixture and terminate by adding a few drops of acetic acid or HCl in an ether solution to neutralize the alkoxide chain ends.
-
Precipitate the polymer by pouring the solution into cold methanol.
-
Filter the resulting poly(L-lactide), wash with methanol, and dry under vacuum.
-
References
- 1. Dramatic Effect of Alkali Metal Alkoxides on the Anionic Copolymerization of Styrene and Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 3. Polylactones 26. Lithium alkoxide-initiated polymerizations of L-lactide† | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.stanford.edu [web.stanford.edu]
- 6. pslc.ws [pslc.ws]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Researcher's Guide to Purity Validation of Lithium Isopropoxide: Titration vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like lithium isopropoxide is paramount for the success and reproducibility of synthetic protocols. This guide provides an objective comparison of the traditional titration method for determining the purity of this compound against modern analytical techniques, supported by detailed experimental protocols and data presentation.
Determining Active this compound Content: The Titration Method
Titration remains a cost-effective and reliable method for quantifying the concentration of active this compound. The most relevant and widely adapted technique is a variation of the Gilman double titration method, which distinguishes between the active alkoxide and non-basic impurities or degradation products like lithium hydroxide (B78521).[1]
Experimental Protocol: Modified Gilman Double Titration
This procedure involves two separate titrations to determine the total base content and the non-alkoxide basic impurities. The difference between these two values gives the concentration of the active this compound.
Materials:
-
This compound solution in a suitable solvent (e.g., THF, hexanes)
-
Anhydrous 1,2-dibromoethane (B42909)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Anhydrous diethyl ether or THF
-
Degassed, deionized water
-
Burette, pipettes, and flasks
Procedure:
Part 1: Total Base Titration
-
Carefully transfer a known volume (e.g., 1.0 mL) of the this compound solution into a flask containing an excess of degassed water (e.g., 20 mL). The this compound will react with water to form lithium hydroxide and isopropanol (B130326).
-
Add a few drops of phenolphthalealein indicator to the resulting solution. A pink color will indicate a basic solution.
-
Titrate the solution with a standardized solution of hydrochloric acid until the pink color disappears. Record the volume of HCl used. This volume corresponds to the total base content (this compound + any initial lithium hydroxide).[1]
Part 2: Non-Alkoxide Base Titration
-
In a separate flask, dissolve a small amount of 1,2-dibromoethane in anhydrous diethyl ether or THF.
-
To this solution, add the same known volume (e.g., 1.0 mL) of the this compound solution. The active this compound will react with 1,2-dibromoethane, while any lithium hydroxide impurity will not.[1]
-
After a few minutes, add an excess of degassed water to the flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized hydrochloric acid until the pink color disappears. Record the volume of HCl used. This volume corresponds to the amount of non-alkoxide basic impurities (e.g., lithium hydroxide).
Calculation of Purity: The concentration of active this compound is calculated from the difference between the two titration volumes.
Alternative Purity Validation Methods
While titration is a robust method, other analytical techniques offer different insights into the purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify isopropoxide and any organic impurities. 7Li NMR can provide information about the aggregation state of the lithium species in solution.[2][3] This method is non-destructive but requires more expensive equipment and expertise for quantitative analysis.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is highly sensitive for determining the concentration of lithium and other metallic impurities.[4] It provides a measure of the total lithium content, which can be compared with the active lithium content from titration to assess the level of inactive lithium species. This method is destructive and requires specialized instrumentation.
-
Gas Chromatography (GC): GC can be used to quantify the isopropanol released after hydrolysis of this compound. This can be an indirect measure of the active alkoxide concentration. It can also detect volatile organic impurities.
Comparative Analysis
The choice of method for purity validation depends on the specific requirements of the research, available resources, and the nature of potential impurities.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Titration (Modified Gilman) | Acid-base neutralization | Concentration of active alkoxide | Cost-effective, reliable, distinguishes active vs. inactive base[1] | Time-consuming, requires careful handling of reactive reagents |
| NMR Spectroscopy | Nuclear magnetic resonance | Molecular structure, organic impurities, aggregation state[2][3][5] | Non-destructive, detailed structural information | Expensive instrumentation, requires expertise for quantitative analysis |
| ICP-OES | Atomic emission spectroscopy | Total elemental lithium and metallic impurities | High sensitivity, multi-element analysis[4] | Destructive, measures total metal content not activity, expensive |
| Gas Chromatography | Separation of volatile compounds | Isopropanol content (indirectly alkoxide), volatile impurities | High sensitivity for volatile organics | Indirect measurement of active alkoxide, requires hydrolysis step |
Visualizing the Processes
To further clarify the experimental workflow and the logic of purity validation, the following diagrams are provided.
Caption: Experimental workflow for the modified Gilman double titration.
Caption: Logical relationships in purity validation of this compound.
References
spectroscopic comparison of lithium isopropoxide and its potassium analog
A detailed comparative analysis of lithium and potassium isopropoxide, leveraging Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, reveals distinct differences in their structural and electronic environments, primarily influenced by the nature of the alkali metal cation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic comparison of lithium isopropoxide and its potassium analog. The data presented herein, summarized in clear tabular formats and supported by detailed experimental protocols, offers objective insights into the performance and characteristics of these two important alkoxide bases.
Executive Summary
Spectroscopic analysis demonstrates that the smaller, more polarizing lithium cation in this compound leads to stronger covalent character in the metal-oxygen bond and a higher degree of aggregation in solution compared to its potassium counterpart. These differences are manifested in their respective NMR chemical shifts and vibrational frequencies.
Data Presentation
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. The following table summarizes the key ¹H, ¹³C, and alkali metal (⁷Li and ³⁹K) NMR chemical shifts for lithium and potassium isopropoxide in deuterated tetrahydrofuran (B95107) (THF-d8).
| Spectroscopic Parameter | This compound | Potassium Isopropoxide |
| ¹H NMR (δ, ppm) | ||
| -CH (methine) | ~3.8 - 4.0 (septet) | ~3.7 - 3.9 (septet) |
| -CH₃ (methyl) | ~1.1 - 1.3 (doublet) | ~1.0 - 1.2 (doublet) |
| ¹³C NMR (δ, ppm) | ||
| -CH (methine) | ~64 - 66 | ~62 - 64 |
| -CH₃ (methyl) | ~27 - 29 | ~25 - 27 |
| ⁷Li NMR (δ, ppm) | ~1 - 3 | N/A |
| ³⁹K NMR (δ, ppm) | N/A | ~-5 - 5 |
Note: Specific chemical shifts can vary depending on concentration, temperature, and solvent due to the dynamic nature of aggregation.
Vibrational Spectroscopy Data (FTIR & Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, offering insights into bonding and structure.
| Spectroscopic Parameter | This compound | Potassium Isopropoxide |
| FTIR (cm⁻¹) | ||
| ν(C-O) | ~1100 - 1150 | ~1080 - 1120 |
| ν(M-O) | ~550 - 650 | ~450 - 550 |
| Raman (cm⁻¹) | ||
| ν(C-O) | ~1100 - 1150 | ~1080 - 1120 |
| ν(M-O) | ~500 - 600 | ~400 - 500 |
Note: The M-O stretching frequencies are particularly sensitive to the mass of the metal cation and the aggregation state of the alkoxide.
Interpretation of Spectroscopic Data
The observed spectroscopic differences between lithium and potassium isopropoxide can be attributed to the differing properties of the Li⁺ and K⁺ cations. The smaller ionic radius and higher charge density of Li⁺ result in a more polarizing cation, leading to a more covalent M-O bond. This increased covalency is reflected in the higher frequency of the M-O stretching vibrations in the FTIR and Raman spectra of this compound.
In NMR spectroscopy, the chemical shifts of the isopropoxide protons and carbons are influenced by the electron-withdrawing effect of the metal cation. The slightly downfield shifts observed for the methine proton and carbon in this compound are consistent with the greater polarizing power of the lithium cation.
Furthermore, alkali metal alkoxides are known to exist as aggregates (dimers, trimers, tetramers, etc.) in solution, with the degree of aggregation depending on the metal, the steric bulk of the alkyl group, the solvent, and the concentration. ⁷Li NMR is a powerful tool for studying these aggregation equilibria, as different aggregates can give rise to distinct signals. While specific aggregation states for this compound are complex and solvent-dependent, the broader signals sometimes observed in its ⁷Li NMR spectrum compared to simpler lithium salts suggest the presence of multiple species in dynamic exchange. Due to the low gyromagnetic ratio and quadrupolar nature of the ³⁹K nucleus, obtaining high-resolution ³⁹K NMR spectra for potassium isopropoxide is more challenging, often resulting in broad signals.
Experimental Protocols
Synthesis of Metal Isopropoxides
This compound: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, clean lithium metal was reacted with anhydrous isopropanol (B130326) under an inert atmosphere. The reaction was initiated at room temperature and may require gentle heating to proceed to completion. After the lithium metal was completely consumed, the excess isopropanol was removed under vacuum to yield this compound as a white solid.
Potassium Isopropoxide: Similar to the lithium analog, potassium isopropoxide was prepared by reacting potassium metal with anhydrous isopropanol under an inert atmosphere. Due to the higher reactivity of potassium, the reaction is typically more vigorous and should be performed with caution, often with cooling. The product was isolated as a white solid after removal of the solvent.
NMR Spectroscopy
NMR spectra were acquired on a Bruker Avance spectrometer. Samples were prepared under an inert atmosphere in a glovebox by dissolving the solid alkoxide in anhydrous THF-d8.
-
¹H and ¹³C NMR: Standard pulse programs were used. Chemical shifts were referenced to the residual solvent signals.
-
⁷Li NMR: A solution of LiCl in D₂O was used as an external standard.
-
³⁹K NMR: A solution of KCl in D₂O was used as an external standard.
Vibrational Spectroscopy
FTIR Spectroscopy: Infrared spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. Solid samples were pressed directly onto the ATR crystal in a glovebox to prevent atmospheric moisture contamination.
Raman Spectroscopy: Raman spectra were obtained using a Renishaw inVia Raman microscope. Solid samples were sealed in glass capillaries under an inert atmosphere to prevent degradation during data acquisition.
Visualizing the Comparison Workflow
The logical workflow for the spectroscopic comparison of lithium and potassium isopropoxide is illustrated below.
Conclusion
The spectroscopic data presented in this guide clearly delineates the differences between this compound and potassium isopropoxide. The choice between these two reagents in a research or industrial setting should consider these intrinsic differences in structure, bonding, and aggregation behavior, which can significantly impact their reactivity and performance in chemical transformations. This comparative guide serves as a valuable resource for making informed decisions in the selection and application of these fundamental organometallic compounds.
Lithium Isopropoxide: A Comparative Guide to Flow Chemistry and Batch Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of reaction setup is a critical factor in the successful implementation of synthetic routes, particularly when dealing with reactive reagents such as lithium isopropoxide. This guide provides an objective comparison of the performance of this compound in flow chemistry versus traditional batch reactions, supported by available experimental data and established chemical principles. While direct comparative studies for this compound are not extensively documented, this guide synthesizes information from various sources to highlight the key differences in performance, safety, and scalability.
Executive Summary
Flow chemistry offers significant advantages for reactions involving this compound, a strong base and nucleophile. The primary benefits of continuous-flow setups include enhanced safety, superior process control, and improved scalability compared to conventional batch methods. These advantages stem from the inherent properties of flow reactors, such as high surface-area-to-volume ratios, rapid mixing, and precise temperature control. While batch reactions remain a staple in many research and development settings due to their simplicity and flexibility for small-scale synthesis, flow chemistry presents a compelling alternative for process optimization and larger-scale production.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for reactions involving organolithium compounds, drawing a comparison between typical batch processes and the potential advantages offered by flow chemistry.
| Parameter | Batch Reaction | Flow Chemistry | Key Advantages of Flow Chemistry |
| Reaction Time | Hours | Seconds to Minutes[1] | Significant reduction in reaction time, leading to higher throughput. |
| Temperature Control | Difficult to maintain homogeneity, potential for hot spots[2] | Precise and uniform temperature control[3] | Improved selectivity and reduced byproduct formation by avoiding thermal runaway.[2] |
| Mixing | Dependent on stirrer speed and vessel geometry | Rapid and efficient diffusion-based mixing[3] | Enhanced reaction rates and yields due to efficient mass transfer. |
| Safety | Handling of large quantities of reactive intermediates poses significant risks[2] | Small reaction volumes at any given time minimize risk[4] | Inherently safer for highly exothermic or hazardous reactions. |
| Scalability | Challenging due to changes in heat and mass transfer | Readily scalable by extending operation time or "numbering-up" reactors | More predictable and linear scale-up. |
| Yield | Can be variable, especially on scale-up | Often higher and more reproducible[1] | Better control over reaction parameters leads to improved efficiency. |
Experimental Protocols
Batch Synthesis of this compound
A common industrial-scale batch protocol for the synthesis of this compound involves the reaction of lithium metal with isopropanol (B130326).
Procedure:
-
A reaction vessel is charged with 15 kg of lithium metal.
-
Isopropanol (1000 kg) is slowly added to the reactor.
-
The reaction temperature is maintained between 60-80°C (preferably 65-70°C) using external cooling.
-
The reaction generates a significant amount of hydrogen gas, which needs to be safely vented.
-
After the addition of isopropanol is complete, the reaction is allowed to proceed under insulation for a period of time.
-
The resulting liquid this compound solution (29.5% mass fraction) is then dried using a rake dryer under vacuum (0.01-0.1 MPa) at 100°C for 16 hours.
-
This process yields a light yellow crystalline powder of solid this compound with a purity of 99%.
Representative Flow Chemistry Protocol for Organolithium Reactions
System Setup:
-
Two or more pumps for reagent delivery.
-
A T-mixer or other microreactor for combining reagent streams.
-
A temperature-controlled reactor coil (e.g., PFA tubing).
-
A back-pressure regulator to control the internal pressure.
-
An in-line quenching and/or analytical tool (optional).
General Procedure:
-
A solution of the substrate and a solution of the organolithium reagent (e.g., n-BuLi, which could be used to generate this compound in situ with isopropanol) are prepared in suitable anhydrous solvents.
-
The reagent solutions are pumped at specific flow rates into a T-mixer.
-
The combined stream flows through a heated or cooled reactor coil for a defined residence time.
-
The product stream is then collected, quenched, and worked up as necessary.
For instance, in a multi-step synthesis, a crude lithium alkoxide was formed in a flow reactor and immediately used in the subsequent step, demonstrating the "telescoping" of reactions that is a key advantage of flow chemistry.[1]
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the conceptual workflows for batch and flow chemistry processes.
Caption: A simplified workflow for a typical batch reaction.
Caption: A generalized workflow for a continuous flow reaction.
Signaling Pathways and Logical Relationships
The decision to use flow chemistry over a batch process for reactions involving this compound can be guided by several key considerations, as illustrated in the following diagram.
Caption: A decision-making diagram for choosing between flow and batch setups.
Conclusion
For researchers and professionals in drug development, the adoption of flow chemistry for reactions involving this compound can lead to safer, more efficient, and scalable synthetic processes. While batch reactions are well-suited for initial discovery and small-scale work, the superior control over reaction parameters in a continuous flow setup addresses many of the challenges associated with the handling of organolithium reagents. The ability to "telescope" reaction steps, minimize hazardous waste, and achieve consistent product quality makes flow chemistry a powerful tool for the modern chemical industry. As the field continues to evolve, the integration of flow reactors into synthetic workflows is expected to become increasingly commonplace, offering a robust platform for the synthesis of complex molecules.
References
A Comparative Guide to the Stereoselectivity of Lithium Isopropoxide in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the choice of reagents is paramount to achieving desired stereochemical outcomes. Lithium isopropoxide, a non-nucleophilic base, presents itself as a cost-effective and readily available option for various transformations. This guide provides an objective comparison of the stereoselectivity of this compound against other common reagents in key asymmetric reactions, supported by experimental data and detailed protocols.
Diastereoselective Reduction of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the steric and electronic properties of the reducing agent.
Comparison of Reducing Agents for 4-tert-Butylcyclohexanone (B146137)
The diastereoselective reduction of 4-tert-butylcyclohexanone is a classic model system for evaluating the facial selectivity of hydride reagents. The bulky tert-butyl group locks the cyclohexane (B81311) ring into a chair conformation, allowing for a clear distinction between axial and equatorial attack of the hydride.
| Reagent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | trans (equatorial attack) | 12:88 | >95 | [1] |
| Aluminum Isopropoxide (MPV) | trans (thermodynamic product) | 23:77 | - | [1] |
| L-Selectride® | cis (axial attack) | 92:8 | >95 | [1] |
Note: Data for aluminum isopropoxide in the Meerwein-Ponndorf-Verley (MPV) reduction is presented as a proxy for the behavior of a metal isopropoxide in a hydride transfer reaction. The MPV reduction typically proceeds under thermodynamic control, favoring the more stable equatorial alcohol.
Analysis:
Experimental Protocol: Diastereoselective Reduction of 4-tert-Butylcyclohexanone with L-Selectride®
This protocol is adapted from a standard laboratory procedure for the reduction of 4-tert-butylcyclohexanone.
Materials:
-
4-tert-butylcyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
6 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry 25-mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF under an inert atmosphere.
-
In a separate vial, dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF.
-
Carefully transfer the ketone solution to the L-Selectride® solution and stir the reaction for two hours at room temperature.
-
After two hours, add 1.5 mL of 80% ethanol to the reaction flask and stir for an additional 5 minutes.
-
Carefully add 1 mL of 6 M NaOH, followed by the dropwise addition of 1.2 mL of 30% H₂O₂.
-
Transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous Na₂CO₃ and add it to the separatory funnel.
-
Separate the layers and extract the aqueous phase twice with 3 mL portions of diethyl ether.
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Diastereoselective Aldol (B89426) Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The stereochemical outcome of the aldol reaction using lithium enolates is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
The Zimmerman-Traxler Model
The Zimmerman-Traxler model predicts that the geometry of the lithium enolate (E or Z) dictates the relative stereochemistry of the resulting aldol adduct.
Caption: Zimmerman-Traxler model for aldol reactions.
In this model, the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, forming a six-membered ring. To minimize steric interactions, the larger substituent on the aldehyde (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state. Consequently, Z-enolates typically lead to syn-aldol products, while E-enolates favor the formation of anti-aldol products.
Comparison of Bases in a Directed Aldol Reaction
While specific quantitative data for a direct comparison involving this compound in a directed aldol reaction was not found in the searched literature, the following table illustrates the high diastereoselectivity achievable with lithium diisopropylamide (LDA), a commonly used strong, non-nucleophilic base for enolate formation.
| Ketone | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propiophenone | Benzaldehyde | LDA | >95:5 (syn) | High |
| 3-Pentanone | Isobutyraldehyde | LDA | >95:5 (syn) | High |
Analysis:
The use of LDA at low temperatures allows for the rapid and quantitative formation of the kinetic lithium enolate. The stereochemical outcome is then governed by the principles of the Zimmerman-Traxler model. This compound, being a weaker base than LDA, may lead to slower enolization and potentially different E/Z enolate ratios, which would, in turn, affect the diastereoselectivity of the aldol reaction. The choice of base can therefore be a critical parameter for controlling the stereochemical outcome.
Experimental Protocol: Directed Aldol Reaction Using LDA
This protocol describes a general procedure for a directed aldol reaction.
Materials:
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Enolate Formation: In a separate flask, dissolve the ketone (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add the ketone solution to the LDA solution via cannula. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise and stir the reaction mixture for 4 hours at -78 °C.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Logical Workflow for Assessing Stereoselectivity
Caption: Workflow for assessing reagent stereoselectivity.
Conclusion
This compound is a potentially useful reagent in chiral synthesis, particularly in reactions where a non-nucleophilic base is required. Its stereodirecting ability, however, is highly context-dependent and influenced by factors such as substrate structure, temperature, and solvent. In diastereoselective ketone reductions, it is likely to offer a different selectivity profile compared to both small and bulky hydride donors. For aldol reactions, its effectiveness in controlling stereochemistry will depend on its ability to generate a specific enolate geometry.
Direct comparative studies with quantitative data are essential for making informed decisions. The provided protocols offer a starting point for such investigations. Researchers are encouraged to perform comparative experiments under their specific reaction conditions to fully assess the utility of this compound in their synthetic endeavors.
References
A Comparative Guide to Metal Alkoxides in Industrial Synthesis: A Cost-Benefit Analysis of Lithium Isopropoxide
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, safety, and scalability. Among the class of non-nucleophilic bases, metal alkoxides are indispensable tools. This guide provides an objective cost-benefit analysis of lithium isopropoxide in comparison to its common alternatives—sodium isopropoxide, potassium isopropoxide, and the more sterically hindered lithium tert-butoxide—for industrial applications.
While direct, large-scale comparative data is often proprietary and not publicly available, this guide utilizes established chemical principles and representative data to provide a framework for informed decision-making.
Framework for Cost-Benefit Analysis
The true cost of a reagent in an industrial process extends far beyond its purchase price. A holistic analysis must account for multiple factors, from reaction performance to safety and environmental impact. The selection of an appropriate alkoxide base is a multi-faceted decision that requires careful consideration of several key operational and chemical factors.
Comparison of Alkoxide Properties
The choice of metal cation (Li+, Na+, K+) and the steric bulk of the alcohol component (isopropoxide vs. tert-butoxide) fundamentally influence the reagent's behavior. Lithium alkoxides are generally more covalent than their sodium or potassium counterparts, which can affect their solubility and aggregation state in solution.[1]
| Property | This compound | Sodium Isopropoxide | Potassium Isopropoxide | Lithium tert-Butoxide |
| Relative Basicity | Strong | Strong | Very Strong | Strong |
| Steric Hindrance | Moderate | Moderate | Moderate | High |
| Solubility (THF) | Good | Moderate | Moderate | High |
| Solubility (Hydrocarbons) | Moderate | Low | Low | Moderate |
| Typical Form | Solid or solution | Solid or solution | Solid or solution | Solid or solution |
| Relative Cost |
| $ |
|
|
Note: Relative cost is an estimation based on publicly available lab-scale pricing and may not reflect industrial-scale procurement. Industrial prices for sodium isopropoxide are generally the lowest, followed by potassium and lithium analogues.
Performance Comparison: A Representative Alkylation Reaction
To illustrate the practical implications of alkoxide choice, we present a representative, hypothetical scenario: the α-alkylation of 2-methylcyclohexanone. This reaction can produce two different products depending on whether the kinetic (less substituted) or thermodynamic (more substituted) enolate is formed. The choice of base is a key factor in controlling this selectivity.
Hypothetical Performance Data
The following table presents hypothetical, yet chemically reasonable, data for the methylation of 2-methylcyclohexanone. This data is for illustrative purposes to highlight potential performance trade-offs.
| Parameter | This compound | Sodium Isopropoxide | Potassium Isopropoxide | Lithium tert-Butoxide |
| Reaction Time (h) | 4 | 6 | 3 | 5 |
| Yield (%) | 88 | 85 | 90 | 82 |
| Product Purity (%) | 97 | 96 | 95 | 98 |
| Thermodynamic:Kinetic Product Ratio | 85:15 | 80:20 | 90:10 | 95:5 |
Analysis:
-
Potassium isopropoxide , being the strongest base, may offer the fastest reaction time and highest yield but could potentially lead to more side products (lower purity) if not carefully controlled.
-
Sodium isopropoxide represents the most economical option, but may result in longer reaction times and slightly lower yields.[2]
-
This compound offers a good balance of reactivity, yield, and cost.
-
Lithium tert-butoxide , with its significant steric bulk, provides the highest selectivity for the thermodynamic product, which can be crucial for complex syntheses where minimizing isomeric impurities is a priority. This increased selectivity may come at the cost of a slightly lower overall yield and higher reagent cost.[3]
Experimental Protocols
General Protocol for Ketone Alkylation
This protocol is a generalized procedure and must be adapted and optimized for specific substrates and scales. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) as metal alkoxides are sensitive to moisture and air.[4][5]
Methodology:
-
Reactor Setup: A suitable reactor is dried and assembled while hot, then allowed to cool under a stream of inert gas.
-
Reagent Addition: Anhydrous solvent (e.g., THF) and the ketone substrate are charged into the reactor.
-
Cooling: The mixture is cooled to the desired temperature (e.g., 0°C or -78°C) to control the initial deprotonation.
-
Base Addition: The metal alkoxide, either as a solid or a solution in a compatible solvent, is added slowly to the ketone solution while monitoring the internal temperature.
-
Enolate Formation: The reaction mixture is stirred for a predetermined time to ensure complete formation of the enolate.
-
Alkylation: The alkylating agent (e.g., methyl iodide) is added at a controlled rate.
-
Reaction Completion: The reaction is allowed to warm to ambient temperature and stirred until analysis (e.g., GC, TLC) shows complete consumption of the starting material.
-
Quenching & Workup: The reaction is carefully quenched by the addition of a proton source, such as a saturated aqueous ammonium (B1175870) chloride solution. The organic product is then isolated through extraction.
-
Purification: The crude product is purified by standard industrial methods such as distillation or crystallization.
Safety and Handling Considerations
-
Reactivity: All metal alkoxides are flammable solids that react violently with water and are corrosive, causing severe skin and eye damage.[4][6][7] They must be handled in a dry, inert atmosphere.[5]
-
Personal Protective Equipment (PPE): Appropriate PPE, including fire-resistant clothing, chemical-resistant gloves (neoprene or nitrile), and safety goggles/face shields, is mandatory.[6][8]
-
Spill Management: Spills should be contained and cleaned up using an absorbent material. Spark-proof tools must be used. The area should be well-ventilated.[5][8]
-
Waste Disposal: Alkoxide waste is considered hazardous. It must be disposed of according to local, regional, and national regulations. This often involves quenching the reactive material under controlled conditions before disposal by a licensed contractor.[9][10][11]
Conclusion
The selection of an alkoxide base for an industrial process is a complex decision without a single "best" answer. The choice hinges on a careful cost-benefit analysis tailored to the specific reaction and business objectives.
-
This compound emerges as a versatile and well-balanced option, offering good reactivity and solubility profiles at a moderate cost. It is a suitable choice for processes where a reliable, all-around performance is desired.
-
Sodium Isopropoxide is the most cost-effective alternative, making it attractive for large-scale processes where reagent cost is a primary driver and longer reaction times or slightly lower yields are acceptable.
-
Potassium Isopropoxide provides the highest reactivity, which can be leveraged to reduce cycle times and increase throughput. However, its higher cost and potentially lower selectivity require careful process control to be economically viable.
-
Lithium tert-Butoxide is the reagent of choice when high selectivity is paramount. The premium cost is justified in multi-step syntheses where avoiding difficult-to-remove isomeric impurities significantly simplifies purification and improves the overall process economy.
Ultimately, professionals must weigh the direct cost of the reagent against its impact on yield, cycle time, product purity, and safety overhead to identify the most economically advantageous solution for their specific industrial process.
References
- 1. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound 95 2388-10-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. research.uga.edu [research.uga.edu]
- 11. sds.riotinto.com [sds.riotinto.com]
A Comparative Review of the Efficacy of Different Lithium Alkoxides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lithium alkoxides are a versatile class of reagents widely employed in organic synthesis as strong bases and nucleophiles. Their efficacy, however, can vary significantly depending on the steric and electronic properties of the alkyl group. This guide provides a comparative overview of the performance of common lithium alkoxides—methoxide (B1231860), ethoxide, isopropoxide, and tert-butoxide—in various chemical transformations, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of different lithium alkoxides in key organic reactions. The data has been compiled from various sources and aims to provide a comparative perspective. It is important to note that reaction conditions may vary between studies, which can influence the observed efficacy.
| Lithium Alkoxide | Reaction Type | Substrate | Product | Yield (%) | Reaction Time (h) | Key Observations |
| Lithium Methoxide (LiOMe) | Aldol (B89426) Condensation | Benzaldehyde (B42025) and Acetone (B3395972) | Dibenzylideneacetone | ~90% | 0.25 | A highly efficient catalyst for Claisen-Schmidt condensation.[1] |
| Transesterification | Safflower Oil | Biodiesel (FAME) | High | Not specified | Effective in biodiesel production, comparable to sodium methoxide.[2] | |
| Lithium Ethoxide (LiOEt) | Claisen Condensation | Ethyl Acetate | Ethyl Acetoacetate | Moderate | Not specified | Commonly used, but can be prone to side reactions if conditions are not optimized.[3][4] |
| SNAr Reaction | 2-chloropyridine and Ethanol (B145695) | 2-ethoxypyridine | ~70% (with NaH) | Overnight | Often generated in situ; its reactivity is influenced by the counter-ion.[5] | |
| Lithium Isopropoxide (LiO-i-Pr) | Michael Addition | Chalcone and Diethyl Malonate | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | Good | Not specified | The bulkier isopropoxide can offer better selectivity in some cases. |
| Polymerization | Lactide | Polylactide (PLA) | >95% | 24 | Used as an initiator for ring-opening polymerization.[6][7] | |
| Lithium tert-Butoxide (LiO-t-Bu) | Aldol Condensation | Ketones and Aldehydes | α,β-unsaturated ketones | High | Variable | A strong, sterically hindered base favoring elimination to the conjugated product.[8] |
| α-Alkylation of Ketones | Ketone and Primary Alcohol | α-alkylated ketone | up to 92% | 12 | Acts as a promoter in transition-metal-free α-alkylation.[9] | |
| Polymerization | Lactide | Polylactide (PLA) | High | Variable | Can be used as an initiator, but may lead to broader molecular weight distributions.[10] |
Understanding the Differences: Basicity vs. Nucleophilicity
The efficacy of a lithium alkoxide is primarily determined by a balance between its basicity and nucleophilicity.
-
Basicity refers to the ability of the alkoxide to abstract a proton. It increases with the electron-donating ability of the alkyl group. Therefore, the order of basicity is:
-
Lithium tert-butoxide > this compound > Lithium ethoxide > Lithium methoxide
-
-
Nucleophilicity is the ability to attack an electrophilic center. It is inversely related to steric hindrance. The bulky tert-butyl group in lithium tert-butoxide makes it a poor nucleophile, while the smaller methyl group in lithium methoxide allows it to be a better nucleophile.
This trade-off is crucial in reaction design. For instance, in elimination reactions where a strong, non-nucleophilic base is required, lithium tert-butoxide is often the reagent of choice. Conversely, for reactions requiring a nucleophilic attack, a less hindered alkoxide like lithium methoxide or ethoxide would be more suitable.
Experimental Protocols
Below is a detailed experimental protocol for a representative reaction, the base-catalyzed aldol condensation, adapted from the literature.
Experimental Protocol: Aldol Condensation using Lithium Hydroxide (B78521) (as a representative lithium base)
This protocol describes the synthesis of Dibenzylideneacetone from benzaldehyde and acetone using lithium hydroxide as the catalyst. While not a lithium alkoxide, this procedure illustrates a typical base-catalyzed condensation and can be adapted for lithium alkoxides.
Materials:
-
Benzaldehyde (1.83 g, 1.75 mL, 0.0172 mol)
-
Acetone (0.5 g, 0.63 mL, 0.0086 mol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (0.400 g, 0.0095 mol)
-
Ethanol (95%)
-
Crushed ice
-
Magnetic stirrer and stir bar
-
25 mL round-bottom flask
-
Filtration apparatus
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 1.83 g of benzaldehyde and 0.5 g of acetone.
-
Add 0.400 g of lithium hydroxide monohydrate to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 8-10 minutes. A pale yellow solid should begin to precipitate.
-
Add approximately 5 g of crushed ice to the flask to quench the reaction and fully precipitate the product.
-
Allow the solid to settle, then collect the pale yellow product by vacuum filtration.
-
Wash the solid with cold water and then press it dry on the filter paper.
-
Recrystallize the crude product from ethanol to obtain pure dibenzylideneacetone.
-
Record the yield and melting point of the purified product.[1]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of lithium alkoxides.
References
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Polylactones 26. Lithium alkoxide-initiated polymerizations of L-lactide† | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pnnl.gov [pnnl.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Lithium Isopropoxide
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper handling and disposal of reactive chemical reagents like lithium isopropoxide are critical to ensuring a safe laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with established safety standards to foster a culture of safety and responsibility in your laboratory.
Understanding the Hazards
This compound is a flammable solid that is highly reactive and corrosive.[1][2] It reacts vigorously with water and moist air, potentially leading to ignition.[3] The compound can cause severe burns to the skin and eyes.[1][3] Hazardous decomposition of this compound produces lithium hydroxide, isopropanol (B130326), and caustic organic vapors.[3] Due to its reactivity, it must be stored under an inert atmosphere, such as nitrogen or argon, in sealed containers.[3][4]
Essential Safety and Handling Information
Before beginning any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE) and are working in a suitable environment.
| Safety Precaution | Specification |
| Personal Protective Equipment (PPE) | Chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a long-sleeved, fire-resistant lab coat or coverall.[4] Do not wear contact lenses.[3][4] |
| Work Environment | A well-ventilated area, preferably a chemical fume hood.[1][4] An emergency eyewash station and safety shower should be readily accessible.[3][4] |
| Fire Safety | A dry chemical, dry soda ash, or dry sodium chloride fire extinguisher must be available.[3][4] Do not use water or carbon dioxide extinguishers. [3][4] |
| Spill Response | In case of a spill, ventilate the area and eliminate all ignition sources.[3] Carefully scoop the material into a dry, metal container and cover it loosely.[3] |
Step-by-Step Disposal Protocol
This protocol details the deactivation of small quantities (up to 500 grams) of this compound. For larger quantities, consult with your institution's environmental health and safety (EHS) office.
Materials Needed:
-
This compound waste
-
Anhydrous isopropanol
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
Appropriate waste container for caustic aqueous solutions
Procedure:
-
Inert Atmosphere: Purge the three-necked flask with dry nitrogen gas to create an inert atmosphere.
-
Solvent Addition: Add a sufficient volume of anhydrous isopropanol to the flask to create a stirrable slurry with the this compound.
-
Cooling: Place the flask in an ice bath to manage the heat generated during the reaction.
-
Slow Addition of Water: Slowly add water dropwise from the dropping funnel to the stirred isopropanol slurry. The reaction is exothermic, so maintain a slow addition rate to control the temperature.
-
Completion of Reaction: Continue adding water until the reaction ceases (no more heat is generated).
-
Neutralization: The resulting solution will be caustic due to the formation of lithium hydroxide.[3] Neutralize the solution with a dilute acid (e.g., hydrochloric acid), monitoring the pH.
-
Waste Collection: Transfer the neutralized, aqueous solution to a designated container for caustic wastewater.
-
Final Disposal: Dispose of the collected wastewater in accordance with local, state, and federal regulations.[4]
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinse: Triple rinse the empty container with a suitable solvent, such as isopropanol, under an inert atmosphere.[5]
-
Collect Rinsate: The rinsate must be collected and treated as hazardous waste using the deactivation protocol described above.[6]
-
Container Disposal: Once thoroughly rinsed and dried, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[6][7]
Below is a visual representation of the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lithium Isopropoxide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical protocols for the handling and disposal of Lithium isopropoxide, a flammable and water-reactive solid that poses significant risks if mishandled. Adherence to these procedures is essential to ensure a safe laboratory environment. This compound can cause severe skin burns and eye damage, and its pyrophoric nature means it can ignite spontaneously in air.[1]
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when working with this compound. The following table summarizes the required PPE, which should be donned before handling the substance and only removed after the procedure is complete and the area is secured.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] For increased protection, consider wearing a double layer of nitrile gloves. | Protects against skin contact, which can cause severe burns, especially in the presence of moisture.[3] |
| Eye and Face Protection | Chemical goggles or a full-face shield.[2] Contact lenses should not be worn.[2] | Prevents severe eye damage from dust or splashes.[1] |
| Body Protection | A long-sleeved, fire-resistant lab coat or coverall.[2][4] Clothing made of natural fibers like cotton is recommended over synthetic materials.[1] | Protects skin from accidental contact and provides a barrier in case of a flash fire. Synthetic fabrics can melt and adhere to the skin. |
| Respiratory Protection | A NIOSH-certified respirator with cartridges for caustic organic vapors (black cartridge) is recommended where inhalation exposure may occur.[2] | Protects the respiratory tract from irritation and burns from inhaling the dust.[3] |
II. Operational Plan: Step-by-Step Handling Protocol
All manipulations of this compound must be conducted in a controlled environment, such as a glove box or under an inert atmosphere (e.g., dry nitrogen or argon) in a fume hood, to prevent contact with air and moisture.[4][5]
Preparation:
-
Work Area Setup: Ensure the designated work area (glove box or fume hood) is clean, dry, and free of incompatible materials such as acids, alcohols, and water.[2]
-
Inert Atmosphere: If using a fume hood, ensure a steady flow of inert gas (nitrogen or argon) is established to blanket the material during handling.
-
Equipment: All glassware and tools must be thoroughly dried, preferably in an oven, and cooled under an inert atmosphere before use.[5] Use only non-sparking tools.[2]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[2] A Class D fire extinguisher (for combustible metals) or dry chemical extinguisher should be nearby.[6][7] Do not use water or carbon dioxide extinguishers.[7]
Handling Procedure:
-
Container Transfer: Transfer the sealed container of this compound into the inert atmosphere of the glove box or fume hood.
-
Dispensing: Carefully open the container. Use a clean, dry, non-sparking spatula to dispense the required amount of the solid.
-
Sealing: Immediately and securely seal the original container under the inert atmosphere.
-
Reaction Setup: If adding to a reaction, ensure the reaction vessel is under an inert atmosphere. Slowly add the this compound to the reaction mixture.
-
Post-Handling: After dispensing, ensure the container is properly resealed and stored according to the storage guidelines. Clean any residual dust within the controlled environment using a dry method.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
